Product packaging for 2-Phenylthiazolidine-4-carboxylic acid(Cat. No.:CAS No. 42607-21-6)

2-Phenylthiazolidine-4-carboxylic acid

Cat. No.: B1218299
CAS No.: 42607-21-6
M. Wt: 209.27 g/mol
InChI Key: AZDYQBFYMBALBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylthiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2S B1218299 2-Phenylthiazolidine-4-carboxylic acid CAS No. 42607-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284363
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42607-21-6
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42607-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-2-phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Structure of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic structure of 2-Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its core structural features, stereochemistry, and key characterization data, offering a valuable resource for professionals in drug discovery and development.

Fundamental Structure

This compound is a derivative of the amino acid L-cysteine. Its structure is characterized by a central five-membered thiazolidine ring, which contains both a sulfur and a nitrogen atom. A phenyl group is attached at the 2-position of this ring, and a carboxylic acid group is present at the 4-position. The molecular formula of the compound is C₁₀H₁₁NO₂S.

The thiazolidine ring is formed through the condensation reaction of L-cysteine with benzaldehyde. This reaction creates two chiral centers at positions 2 and 4 of the thiazolidine ring, leading to the possibility of stereoisomers.

Stereochemistry

The presence of two stereocenters in this compound gives rise to diastereomers, specifically cis and trans isomers. The relative configuration of the substituents at positions 2 and 4 determines the overall stereochemistry of the molecule.

  • cis-isomer: In the cis configuration, the phenyl group at C2 and the carboxylic acid group at C4 are on the same side of the thiazolidine ring. When derived from L-cysteine, which has an (R) configuration at C4, the cis-isomer is designated as (2R, 4R).

  • trans-isomer: In the trans configuration, the phenyl group at C2 and the carboxylic acid group at C4 are on opposite sides of the ring. With the (R) configuration at C4 from L-cysteine, the trans-isomer is designated as (2S, 4R).

The ratio of cis to trans isomers formed during synthesis can be highly dependent on the solvent used in the reaction.[1] An equilibrium can exist between the two isomers due to epimerization at the C2 position.[1]

2-Phenylthiazolidine-4-carboxylic_acid_isomers cluster_cis (2R, 4R) - cis isomer cluster_trans (2S, 4R) - trans isomer cis cis equilibrium Solvent-dependent equilibrium cis->equilibrium trans trans equilibrium->trans

Stereoisomers of this compound.

Structural and Spectroscopic Data

Bond TypeTypical Bond Length (Å)
C-C (aromatic)1.39
C-C1.54
C-N1.47
C-S1.82
C=O1.23
C-O1.34
Data sourced from standard chemical literature.

Spectroscopic methods are crucial for the characterization of this compound. The following table summarizes key data obtained from ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

TechniqueObserved DataReference
¹H-NMR (300 MHz, Acetone-d6)δ (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J=7.5 Hz, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H)[2]
Mass Spec. (EI-MS)m/z = 209[2]
FT-IR (cm⁻¹)3433 (N-H), 1575 (C=C), 1380 (C-O), 1137 (C-O-C)[2]

The ¹H-NMR data shows distinct signals for the protons on the thiazolidine ring and the phenyl group.[2] The singlet at 5.66 ppm is characteristic of the proton at the C2 position.[2] The mass spectrum confirms the molecular weight of the compound.[2] The FT-IR spectrum displays characteristic peaks for the N-H, C=C (aromatic), and C-O functional groups.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids involves the condensation of L-cysteine with an appropriate aldehyde.[2][3]

Materials:

  • L-cysteine hydrochloride

  • Sodium acetate

  • Benzaldehyde

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 0.19 g (0.94 mmol) of L-cysteine hydrochloride in 25 mL of distilled water.[2]

  • Add 0.067 g (0.64 mmol) of sodium acetate to the solution.[2]

  • In a separate round bottom flask, dissolve benzaldehyde (0.98 mmol) in 26 mL of ethanol.[2]

  • Add the ethanolic solution of benzaldehyde to the aqueous solution of L-cysteine.[2]

  • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.[2]

  • Precipitation will occur. To enhance precipitation, the reaction vessel can be placed in ice-cold water.[2]

  • Collect the precipitate by suction filtration.[2]

  • Wash the solid product several times with cold ethanol.[2]

  • The resulting product is this compound.[2]

This procedure typically results in a high yield of the desired product.[2] The synthesized compound can then be characterized using the spectroscopic methods outlined above to confirm its structure and purity.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation L-cysteine HCl L-cysteine HCl Dissolve & Mix Dissolve & Mix L-cysteine HCl->Dissolve & Mix Sodium Acetate Sodium Acetate Sodium Acetate->Dissolve & Mix Benzaldehyde Benzaldehyde Benzaldehyde->Dissolve & Mix Ethanol/Water Ethanol/Water Ethanol/Water->Dissolve & Mix Stir at RT (24h) Stir at RT (24h) Dissolve & Mix->Stir at RT (24h) Precipitation Precipitation Stir at RT (24h)->Precipitation Filtration Filtration Precipitation->Filtration Wash with Cold Ethanol Wash with Cold Ethanol Filtration->Wash with Cold Ethanol Final Product Final Product Wash with Cold Ethanol->Final Product

General workflow for the synthesis of this compound.

Conclusion

This compound possesses a versatile and modifiable core structure. Its stereochemical properties and the potential for derivatization at the phenyl ring, the carboxylic acid, and the nitrogen atom make it an attractive scaffold for the development of new therapeutic agents. Thiazolidine derivatives have been investigated for a range of biological activities, including as neuraminidase inhibitors and antiviral agents.[1][3] A thorough understanding of its basic structure is paramount for the rational design and synthesis of novel, biologically active compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid from L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of 2-phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry, derived from the condensation of L-cysteine and benzaldehyde. The document details the underlying reaction mechanism, provides a thorough comparison of various reported experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes detailed experimental methodologies and visual representations of the synthetic pathway and workflow to aid in laboratory application and further research.

Introduction

This compound belongs to the class of thiazolidine derivatives, which are heterocyclic compounds recognized for their diverse pharmacological activities. These activities include potential as antiviral, antifungal, and anticancer agents.[1][2] The core structure, a saturated five-membered ring containing both sulfur and nitrogen, is derived from the amino acid L-cysteine.[1] The synthesis of this compound is a classic example of the cyclocondensation reaction between a thiol-containing amino acid and an aldehyde. This guide aims to provide a detailed technical resource for the efficient and reproducible synthesis of this valuable compound.

Reaction Mechanism and Stereochemistry

The synthesis proceeds via a nucleophilic cyclocondensation reaction. The reaction can be initiated by either the nucleophilic attack of the thiol group or the amino group of L-cysteine on the carbonyl carbon of benzaldehyde.[3] The generally accepted mechanism involves the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization by the thiol group to form the thiazolidine ring.

It is important to note that the reaction between L-cysteine and an aldehyde can result in a mixture of diastereomers, specifically the (2R, 4R)-cis and (2S, 4R)-trans isomers.[1] The ratio of these isomers can be influenced by the solvent used during the reaction.[1][4] For instance, DMSO has been reported to favor the formation of the trans isomer, while CDCl3 may favor the cis isomer.[4]

Experimental Protocols

Several methods for the synthesis of this compound have been reported in the literature. While the core principle of reacting L-cysteine with benzaldehyde remains the same, variations in solvents, catalysts, reaction time, and workup procedures exist. Below are detailed protocols from selected studies.

Protocol 1: Aqueous Ethanol System

This is one of the most commonly cited methods due to its simplicity and use of relatively benign solvents.

  • Reagents:

    • L-cysteine hydrochloride monohydrate

    • Sodium bicarbonate (NaHCO₃) or Sodium acetate

    • Benzaldehyde

    • 95% Ethanol

    • Distilled Water

  • Procedure:

    • Dissolve L-cysteine hydrochloride monohydrate in distilled water.[5]

    • Add sodium bicarbonate or sodium acetate to the solution to neutralize the hydrochloride and deprotonate the amino group.[5][6]

    • In a separate flask, dissolve benzaldehyde in 95% ethanol.[5]

    • Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution in one portion.[5]

    • Stir the reaction mixture vigorously at room temperature for a period ranging from 6 to 24 hours.[5][6][7]

    • The formation of a white precipitate indicates product formation.[6]

    • To enhance precipitation, the reaction vessel can be placed in an ice bath.[6]

    • Collect the precipitate by suction filtration.

    • Wash the solid product several times with cold ethanol and then with diethyl ether.[6][8]

    • Dry the purified product to obtain this compound as a white solid.[5][7][8]

Protocol 2: Ethanolic System

This protocol utilizes ethanol as the primary solvent.

  • Reagents:

    • L-cysteine

    • Benzaldehyde

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Prepare a mixture of L-cysteine and benzaldehyde in ethanol.[8]

    • Stir the mixture at room temperature for 2 to 5 hours.[8]

    • A solid will form during the reaction.[8]

    • Separate the solid by filtration.[8]

    • Wash the collected solid with diethyl ether.[8]

    • Dry the product to yield this compound.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound and its derivatives.

ReferenceAldehydeSolvent SystemReaction Time (h)Yield (%)Melting Point (°C)
[6]BenzaldehydeWater/Ethanol2487Not Reported
[7]BenzaldehydeWater/Ethanol693155-157
[8]BenzaldehydeEthanol2-570160-162
[5]BenzaldehydeWater/Ethanol695Not Reported
[6]4-NitrobenzaldehydeWater/Ethanol2489Not Reported
[6]4-FluorobenzaldehydeWater/Ethanol2482Not Reported

Characterization Data

The synthesized this compound is typically characterized by various spectroscopic techniques.

TechniqueObserved Data
¹H-NMR (300 MHz, Acetone-d₆), δH (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J=7.5 Hz, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H).[6] (400 MHz, DMSO-d₆) ppm: δ 7.49-7.21 (m, Ar-H), 5.66 (s, H-2), 4.19 (dd, H-4), 3.40-3.28 (m, H-5).[8]
¹³C-NMR (100 MHz, DMSO-d₆) ppm: δ 172.90, 141.20, 128.50, 128.30, 127.60, 71.7, 65.40, 38.50.[8]
FT-IR (cm⁻¹): 3433 (N-H), 1575 (C=C), 1380 (C-O).[6]
EI-MS m/z = 209.[6]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product L_cysteine L-cysteine Intermediate Schiff Base Intermediate L_cysteine->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Product This compound Intermediate->Product Intramolecular Cyclization Experimental_Workflow start Start dissolve_cysteine Dissolve L-cysteine in Water/Base start->dissolve_cysteine dissolve_benzaldehyde Dissolve Benzaldehyde in Ethanol start->dissolve_benzaldehyde mix_reactants Mix Reactant Solutions dissolve_cysteine->mix_reactants dissolve_benzaldehyde->mix_reactants stir_reaction Stir at Room Temperature (2-24 hours) mix_reactants->stir_reaction precipitate Precipitation of Product stir_reaction->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Ethanol and Diethyl Ether filter->wash dry Dry the Product wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

References

2-Phenylthiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiazolidine-4-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the thiazolidine scaffold, which is present in a variety of biologically active molecules, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Its structure, arising from the condensation of L-cysteine and benzaldehyde, provides a chiral backbone with opportunities for diverse functionalization. This technical guide offers an in-depth overview of the physicochemical properties, synthesis, and relevant biological signaling pathways associated with this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from various sources. It is important to note that the synthesis of this compound can result in a mixture of cis and trans diastereomers, which can influence its physical properties, such as the melting point.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂S[1]
Molecular Weight 209.27 g/mol [1]
Melting Point 159-160 °C (cis isomer) 110-112 °C (likely a mixture of epimers) 160-162 °C (unspecified)[2][3]
Boiling Point 458.3 ± 45.0 °C (Predicted for 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid)[4]
Solubility Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.[5][5]
pKa 1.95 ± 0.40 (Predicted for 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid)[4]
LogP 1.67 (Predicted for (2R,4R)-3-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid)[6]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction between L-cysteine and benzaldehyde.[3][7]

Materials:

  • L-cysteine hydrochloride

  • Sodium bicarbonate (or sodium acetate)

  • Benzaldehyde

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve L-cysteine hydrochloride (1 equivalent) and sodium bicarbonate (1.1 equivalents) in distilled water.[5]

  • In a separate flask, dissolve benzaldehyde (1.1 equivalents) in 95% ethanol.[5]

  • Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution in one portion.[5]

  • Stir the reaction mixture vigorously at room temperature for 6-24 hours.[5][6] The formation of a white precipitate indicates product formation.

  • To enhance precipitation, the reaction vessel can be placed in an ice bath.[6]

  • Collect the precipitate by suction filtration.

  • Wash the solid product several times with cold ethanol to remove unreacted starting materials.[6]

  • Dry the purified this compound. The product is typically obtained as a white solid.[5]

Diagram of Synthetic Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product L-cysteine HCl L-cysteine HCl Mixing & Stirring Mixing & Stirring L-cysteine HCl->Mixing & Stirring Benzaldehyde Benzaldehyde Benzaldehyde->Mixing & Stirring Base (NaHCO3) Base (NaHCO3) Base (NaHCO3)->Mixing & Stirring Solvent (Ethanol/Water) Solvent (Ethanol/Water) Solvent (Ethanol/Water)->Mixing & Stirring Precipitation Precipitation Mixing & Stirring->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-1 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).[2][8] Ensure the sample is fully dissolved; filter if any solid particles are present.[2][8] Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) for this compound in Acetone-d₆ are reported as: ¹H-NMR (300 MHz, Acetone-d₆), δH (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J = 7.5 Hz, 1H), 5.66 (s, 1H), 7.52 (m, 2H), 7.32 (m, 3H).[6]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. The sample should be free of non-volatile salts.

  • Analysis: Electron Ionization (EI) mass spectrometry shows a molecular ion (m/z) at 209, corresponding to the molecular weight of the compound.[6]

Biological Activity and Signaling Pathways

Thiazolidine derivatives have been shown to modulate key signaling pathways involved in inflammation. While specific studies on the unsubstituted this compound are limited, research on its derivatives suggests potential activity in inhibiting the NF-κB and NLRP3 inflammasome pathways, and modulating the activity of cyclooxygenase-2 (COX-2).

NF-κB and NLRP3 Inflammasome Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by various signals, it leads to the transcription of pro-inflammatory cytokines. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Thiazolidine derivatives may exert their anti-inflammatory effects by inhibiting these pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_cytokines Cytokine Maturation Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (e.g., pro-IL-1β) NFkB_nucleus->Pro_inflammatory_genes activates transcription pro_IL1b pro-IL-1β Pro_inflammatory_genes->pro_IL1b produces NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 Caspase1->pro_IL1b cleaves Inflammasome->Caspase1 activates IL1b IL-1β (secreted) pro_IL1b->IL1b Thiazolidine 2-Phenylthiazolidine- 4-carboxylic Acid Derivative Thiazolidine->IKK inhibits Thiazolidine->Inflammasome inhibits assembly

Caption: Potential modulation of NF-κB and NLRP3 inflammasome pathways.

Cyclooxygenase (COX) Pathway:

COX enzymes are involved in the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation and pain. Some thiazolidinone derivatives have been investigated as selective COX-2 inhibitors, suggesting a potential mechanism of action for related compounds.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Thiazolidine 2-Phenylthiazolidine- 4-carboxylic Acid Derivative Thiazolidine->COX2 inhibits

Caption: Potential inhibition of the COX-2 pathway.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological mechanisms of action. Further research is warranted to fully elucidate the specific biological activities of the parent compound and to explore the therapeutic potential of its diverse derivatives. The presented data and protocols should serve as a valuable resource for researchers and scientists in their drug discovery and development endeavors.

References

The Multifaceted Biological Activities of 2-Phenylthiazolidine-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Phenylthiazolidine-4-carboxylic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It consolidates quantitative data on their efficacy as tyrosinase inhibitors, neuraminidase inhibitors, antiviral agents, antioxidants, and anticancer therapeutics. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, this guide employs visualizations of critical signaling pathways to elucidate the molecular mechanisms underlying the observed biological effects, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. When substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, the resulting this compound framework gives rise to derivatives with a remarkable array of pharmacological properties. These derivatives have been extensively investigated for their potential therapeutic applications, demonstrating significant activity in various biological assays. This guide aims to provide a comprehensive technical overview of the current state of research on these promising compounds.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives involves the condensation reaction between L-cysteine and a substituted benzaldehyde. This reaction typically proceeds under mild conditions and yields the thiazolidine ring structure. Further modifications can be introduced at the nitrogen atom of the thiazolidine ring or at the carboxylic acid group to generate a diverse library of derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for comparative analysis.

Tyrosinase Inhibition

Certain derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity makes them promising candidates for the development of agents to treat hyperpigmentation disorders.

Compound IDSubstitution PatternTyrosinase Inhibition IC50 (µM)Reference
2g 2-(2,4-dimethoxyphenyl)66.47% inhibition at 20 µM[1]
3c Not specified16.5 ± 0.37[2]
Neuraminidase Inhibition and Antiviral Activity

Several derivatives have shown inhibitory activity against neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. This makes them potential antiviral agents, particularly against influenza viruses.[3][4][5]

Compound IDVirus StrainIC50 (µM)Reference
1d Avian Influenza Virus (AIV; H9N2)3.47[6]
1c Infectious Bronchitis Virus (IBV)4.10[6]
Antioxidant Activity

The ability of these derivatives to scavenge free radicals has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Their antioxidant properties suggest potential applications in conditions associated with oxidative stress.

Compound IDDPPH Scavenging IC50 (µg/mL)Reference
3d 18.17[2]
6b 60.614 ± 0.739[7]
Anticancer Activity

A number of this compound derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Compound IDCell LineIC50 (µM)Reference
ALC67 (3) Liver, breast, colon, endometrial cancer cells~5[8]
Compound 5 HepG2 (Liver cancer)9.082[7]
Compound 6b HepG2 (Liver cancer)4.712[7]
Compound 16 Caco-2 (Colon cancer)70 µg/mL[9]
Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of these derivatives, particularly in models of ethanol-induced neurodegeneration. They have been shown to attenuate neuroinflammation and oxidative stress.[10][11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine), the substrate, in the same buffer.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound solution.

    • Add the tyrosinase solution to each well and incubate for a short period at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475-510 nm at regular intervals to monitor the formation of dopachrome.[15][16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of the derivatives.[18]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[19][20]

    • Dissolve the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution at various concentrations.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19][21]

    • Measure the absorbance at 517 nm.[19][20]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[22][23]

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[22][24]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[24]

    • Measure the absorbance at a wavelength of 492 nm or 570 nm.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to modulate various cellular signaling pathways.

Tyrosinase Inhibition and Melanin Biosynthesis

These derivatives inhibit tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway, thereby reducing the production of melanin.[25]

Melanin_Biosynthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Cysteine Cysteine Dopaquinone->Cysteine Pheomelanin Pheomelanin (Yellow-Red Pigment) Inhibitor 2-Phenylthiazolidine-4- carboxylic acid derivative Tyrosinase Tyrosinase Inhibitor->Tyrosinase Cysteine->Pheomelanin

Melanin Biosynthesis Pathway Inhibition.
Neuraminidase Inhibition in Influenza Virus

The antiviral activity of these compounds against the influenza virus is attributed to their ability to inhibit the neuraminidase enzyme, which is essential for the release of progeny virions from infected host cells.[3][4][26][27]

Neuraminidase_Inhibition cluster_host Host Cell cluster_virus Budding Influenza Virus HostReceptor Sialic Acid Receptor Release Virus Release Virus Virus Particle Virus->HostReceptor Binding Neuraminidase Neuraminidase Neuraminidase->HostReceptor Cleavage Inhibitor 2-Phenylthiazolidine-4- carboxylic acid derivative Inhibitor->Neuraminidase Inhibition

Mechanism of Neuraminidase Inhibition.
Induction of Apoptosis in Cancer Cells

The anticancer effects of these derivatives are, in part, mediated by the induction of apoptosis (programmed cell death). Studies have shown the activation of caspase-9 and caspase-3, key executioners in the intrinsic apoptotic pathway.[8][9]

Apoptosis_Pathway Derivative 2-Phenylthiazolidine-4- carboxylic acid derivative Mitochondria Mitochondria Derivative->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caspase-Dependent Apoptotic Pathway.
Antioxidant Mechanism

The antioxidant activity of these derivatives involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized ROS CellularDamage Cellular Damage ROS->CellularDamage causes Derivative 2-Phenylthiazolidine-4- carboxylic acid derivative Derivative->ROS scavenges Neuroprotection_Pathway Stimulus Ethanol/Oxidative Stress ROS ROS Stimulus->ROS NFkB NF-κB ROS->NFkB NLRP3 NLRP3 Inflammasome ROS->NLRP3 Proinflammatory Pro-inflammatory Cytokines (TNF-α, COX-2) NFkB->Proinflammatory NLRP3->Proinflammatory Neuroinflammation Neuroinflammation Proinflammatory->Neuroinflammation Derivative 2-Phenylthiazolidine-4- carboxylic acid derivative Derivative->ROS Derivative->NFkB Derivative->NLRP3

References

Unlocking the Therapeutic Potential of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylthiazolidine-4-carboxylic acid (PTCA) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and potential therapeutic uses of PTCA, with a focus on its antioxidant, anticancer, antiviral, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Thiazolidine-4-carboxylic acid derivatives, particularly those with a phenyl substituent at the 2-position, have garnered significant attention due to their diverse pharmacological activities. These compounds are structurally related to the amino acid cysteine, and their biological effects are often linked to their ability to act as cysteine prodrugs, thereby modulating intracellular glutathione (GSH) levels. This guide explores the multifaceted therapeutic landscape of this compound, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between L-cysteine and benzaldehyde. This reaction is straightforward and can be performed under mild conditions.

General Experimental Protocol

A common method for the synthesis of 2-arylthiazolidine-4-carboxylic acids involves the following steps:

  • Dissolution: L-cysteine hydrochloride is dissolved in an aqueous-alcoholic solvent, typically a mixture of water and ethanol.[1]

  • Neutralization: A base, such as sodium bicarbonate or sodium acetate, is added to neutralize the hydrochloride salt of L-cysteine.[1]

  • Condensation: The aromatic aldehyde (e.g., benzaldehyde) is added to the reaction mixture.[1]

  • Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to 24 hours.[1][2]

  • Isolation: The resulting solid precipitate, this compound, is collected by filtration, washed with a suitable solvent like diethyl ether or cold ethanol, and dried.[1][2]

The following DOT script visualizes the general workflow for the synthesis and subsequent antioxidant evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Antioxidant Evaluation A L-Cysteine + Benzaldehyde B Cyclocondensation Reaction A->B C This compound B->C D Filtration & Washing C->D E Drying D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G DPPH Radical Scavenging Assay F->G H Measurement of Absorbance G->H I Calculation of IC50 Value H->I

General workflow for synthesis and antioxidant screening.

Therapeutic Applications and Mechanisms of Action

Antioxidant Activity and Glutathione Synthesis

A primary therapeutic application of this compound stems from its role as a prodrug of L-cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3] The thiazolidine ring can undergo non-enzymatic ring opening in vivo to release L-cysteine.[3]

The subsequent synthesis of glutathione is a two-step enzymatic process:

  • Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).[4]

  • Addition of glycine: Catalyzed by glutathione synthetase (GS) to form glutathione.[4]

The following diagram illustrates the pathway of glutathione synthesis from this compound.

G PTCA This compound Cysteine L-Cysteine PTCA->Cysteine Non-enzymatic ring opening GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate L-Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GCL->gamma_GC GS->GSH

Glutathione synthesis pathway from PTCA.

The antioxidant potential of various 2-arylthiazolidine-4-carboxylic acid derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is a common metric.

CompoundSubstituent on Phenyl RingIC50 (µM)Reference
1d p-bromo3.47[2]
1g p-nitro3.97[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Anticancer Activity

Derivatives of 2-arylthiazolidine-4-carboxylic acid, particularly amides, have demonstrated potent cytotoxic activity against various cancer cell lines, including prostate and melanoma.[5][6]

The precise anticancer mechanism is still under investigation, but it is suggested to involve the induction of apoptosis and cell cycle arrest. For instance, some derivatives can up-regulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest in the G0/G1 phase.[7]

The growth-inhibitory activity (GI50) of several derivatives has been determined against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
1a (octadecylamide)Leukemia (CCRF-CEM)0.12[5]
1b (hexadecylamide)Colon Cancer (HCC-15)10.9[5]
Antiviral Activity

Certain 2-arylthiazolidine-4-carboxylic acids have shown promising antiviral activity, particularly against influenza viruses.[2]

The proposed mechanism of antiviral action is the inhibition of neuraminidase, a key enzyme in the life cycle of the influenza virus that facilitates the release of new virus particles from infected cells. Some derivatives also exhibit hemagglutination inhibition (HAI) activity, suggesting they can block the virus from entering host cells.[8][9]

The inhibitory concentration (IC50) against viral neuraminidase and the minimum inhibitory concentration (MIC) from HAI assays are key performance indicators.

CompoundVirus StrainIC50 (µM)Reference
1c Infectious Bronchitis Virus (IBV)4.10[2]
4a Influenza APotent NA inhibitory activity[8][9]
4b Influenza APotent NA inhibitory activity[8][9]
6a Influenza APotent NA inhibitory activity[8][9]
8a Influenza A (H7N3)Strong HAI potency[8][9]
Neuroprotective Effects

Thiazolidine-4-carboxylic acid derivatives have demonstrated neuroprotective potential in models of ethanol-induced neurodegeneration and memory impairment.[10][11]

The neuroprotective effects are attributed to the antioxidant and anti-inflammatory properties of these compounds. They can attenuate oxidative stress and neuroinflammation by modulating key signaling pathways. Specifically, they have been shown to reduce the activation of the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade, which is implicated in neuronal damage.[12]

The following diagram illustrates the proposed neuroprotective signaling cascade.

G ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 TNFa TNF-α NFkB->TNFa COX2 COX-2 NFkB->COX2 Inflammation Neuroinflammation NLRP3->Inflammation TNFa->Inflammation COX2->Inflammation PTCA This compound derivatives PTCA->ROS Inhibits

Proposed neuroprotective mechanism of action.

Future Directions and Conclusion

This compound and its derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their ability to act as cysteine prodrugs and replenish glutathione levels underpins their potent antioxidant and neuroprotective effects. Furthermore, structural modifications have yielded derivatives with significant anticancer and antiviral activities.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency and selectivity for specific therapeutic targets.

  • In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant disease models.

  • Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed therapeutic effects, particularly for the anticancer and antiviral activities.

References

CAS number and molecular formula for 2-Phenylthiazolidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Phenylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of various complex molecules and pharmacologically active agents.

Core Chemical Identification

The fundamental properties of this compound are summarized below. It is important to note that the reaction of L-cysteine with benzaldehyde can result in a mixture of diastereomers (cis and trans isomers), which may have distinct CAS numbers.

IdentifierValueReference
Molecular Formula C₁₀H₁₁NO₂S[1][2]
Molecular Weight 209.27 g/mol [2]
CAS Number 42607-21-6 (Isomer unspecified)[1]
CAS Number (4R)-isomer 196930-46-8[2]

Physicochemical and Spectroscopic Data

The characterization of this compound involves various analytical techniques. Below is a compilation of reported data. Note that spectral data can vary slightly based on the solvent used and the specific isomer (cis/trans) being analyzed.

PropertyDataReference
Melting Point 159-160°C (cis isomer)[3]
149-150°C[3]
Appearance White crystalline solid / amorphous powder[3][4]

Table of Spectroscopic Data:

SpectroscopyData (δ ppm for ¹H-NMR, cm⁻¹ for FT-IR, m/z for MS)Reference
¹H-NMR (Acetone-d₆) δ 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H)[5]
¹H-NMR (DMSO-d₆, cis) δ 5.29 (s, 1H), 3.7 (dd, 1H), 2.33 (m, 1H)[3]
¹H-NMR (DMSO-d₆) δ 7.49-7.21 (m, Ar-H), 5.66 (s, H-2), 5.50 (s, H-2), 4.19 (dd, H-4), 3.89 (t, H-4), 3.40-3.28 (m, H-5), 3.12-3.02 (m, H-5)[4]
FT-IR (cm⁻¹) 3433 (N-H), 1575 (C=C), 1380 (C-O), 1137 (C-O-C)[5]
EI-MS (m/z) 209[5]

Synthesis and Experimental Protocols

The primary synthesis route for this compound is the cyclocondensation reaction between L-cysteine and benzaldehyde. This reaction is a classic example of thiazolidine ring formation.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Product Isolation L_cysteine L-Cysteine Hydrochloride Stirring Stir at Room Temperature L_cysteine->Stirring Benzaldehyde Benzaldehyde Benzaldehyde->Stirring Solvent Solvent (e.g., Ethanol/Water) Solvent->Stirring Precipitation Precipitation of Solid Stirring->Precipitation Reaction (2-24h) Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Product 2-Phenylthiazolidine- 4-carboxylic Acid Drying->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4][5][6]

  • Preparation of Reactant Solutions:

    • Dissolve L-cysteine hydrochloride (1.0 eq) in an appropriate solvent system, typically a mixture of water and ethanol.[3][6] In some procedures, a base like sodium acetate is added to neutralize the hydrochloride salt.[5]

    • Separately, dissolve benzaldehyde (1.0 - 1.1 eq) in ethanol.

  • Reaction:

    • Add the benzaldehyde solution to the L-cysteine solution in a round-bottom flask.

    • Stir the reaction mixture vigorously at room temperature. Reaction times can vary significantly, from 2 hours to 24 hours.[4][5]

  • Isolation and Purification:

    • The product typically precipitates out of the solution as a solid. The mixture may be cooled in an ice bath to enhance precipitation.[5]

    • Collect the solid product by suction filtration.

    • Wash the collected precipitate several times with a cold solvent, such as diethyl ether or cold ethanol, to remove unreacted starting materials.[4][5]

    • Dry the final product under vacuum to yield this compound.

Applications in Drug Discovery and Development

Thiazolidine-4-carboxylic acid and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.

  • Pharmaceutical Intermediates: this compound is a key intermediate for producing more complex active pharmaceutical ingredients (APIs).

  • Antiviral Activity: Derivatives of this core structure have been investigated as potent inhibitors of viral neuraminidase, an enzyme crucial for the replication of influenza viruses.[3][4]

  • Neuroprotection: Certain derivatives have been evaluated for their potential to mitigate ethanol-induced neurodegeneration and memory impairment, suggesting a role in treating neurological disorders.[6]

  • Antibacterial Agents: The thiazolidine ring is a component of penicillin antibiotics. Synthetic derivatives are explored for novel antibacterial properties.[4][7]

  • Antioxidant Properties: The parent compound, thiazolidine-4-carboxylic acid, is a condensation product of cysteine and formaldehyde and is known to have antioxidant effects, potentially slowing parts of the aging process.[8]

Logical Relationship in Derivative Synthesis for Drug Discovery

G Core 2-Phenylthiazolidine- 4-carboxylic Acid Scaffold N_Acylation N-Acylation Core->N_Acylation Esterification Carboxylic Acid Esterification / Amidation Core->Esterification Aryl_Sub Aryl Ring Substitution (on Benzaldehyde) Core->Aryl_Sub via starting material Derivatives Library of Novel Thiazolidine Derivatives N_Acylation->Derivatives Esterification->Derivatives Aryl_Sub->Derivatives Screening Biological Screening (e.g., Enzyme Inhibition Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: Drug discovery process starting from the this compound scaffold.

References

The Genesis and Evolution of 2-Substituted Thiazolidine-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving methodologies related to 2-substituted thiazolidine-4-carboxylic acids. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, serving as a versatile scaffold for drug design and development. This document provides a comprehensive overview of their synthesis, key experimental protocols, and involvement in significant signaling pathways, presented with clarity and technical detail for the scientific community.

Discovery and Historical Perspective

The foundational discovery of the thiazolidine ring system can be traced back to the work of S. Ratner and H. T. Clarke in 1937 . Their seminal paper in the Journal of the American Chemical Society detailed the reaction of L-cysteine with formaldehyde to yield thiazolidine-4-carboxylic acid.[1][2][3][4][5] This initial synthesis laid the groundwork for future explorations into this chemical space.

Subsequent research in the mid-20th century, notably by Schmolka and Spoerri in 1957, began to systematically investigate the synthesis of 2-substituted derivatives through the condensation of cysteine with various aldehydes.[6] This opened the door to a vast array of analogues with diverse functionalities at the C-2 position. These early studies were primarily focused on the chemical synthesis and characterization of these novel compounds.

It was later, in the 1980s, that the therapeutic potential of thiazolidine derivatives, particularly the thiazolidinediones (TZDs), came to the forefront with the development of insulin sensitizers. While not all 2-substituted thiazolidine-4-carboxylic acids are TZDs, the success of TZD drugs like pioglitazone and rosiglitazone spurred broader interest in the biological activities of the core thiazolidine scaffold.[7]

Over the decades, research has expanded to uncover a wide spectrum of biological activities for 2-substituted thiazolidine-4-carboxylic acids, including antioxidant, antimicrobial, anticancer, and antiviral properties.[7][8][9] Their role as prodrugs of L-cysteine has also been a significant area of investigation, particularly in the context of cytoprotective effects.[10]

Synthetic Methodologies: An Evolving Landscape

The primary and most well-established method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and an appropriate aldehyde .[6][7] This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be performed at room temperature or with gentle heating.[7]

The general reaction scheme is as follows:

L-Cysteine + Aldehyde → 2-Substituted Thiazolidine-4-Carboxylic Acid

The reaction proceeds through the formation of a Schiff base intermediate from the reaction of the aldehyde with the amino group of cysteine, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring.

While the fundamental approach has remained consistent, various modifications and optimizations have been developed to improve yields, diastereoselectivity, and reaction times. These include the use of different solvent systems, catalysts, and reaction conditions.

Key Experimental Protocols

Below are detailed methodologies for the synthesis and characterization of 2-substituted thiazolidine-4-carboxylic acids, compiled from various research publications.

Protocol 1: General Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids

This protocol describes a general method for the synthesis of 2-aryl substituted derivatives.

  • Materials:

    • L-cysteine hydrochloride (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Sodium bicarbonate (1.0 eq)

    • Ethanol

    • Distilled water

  • Procedure:

    • Dissolve L-cysteine hydrochloride and sodium bicarbonate in a minimal amount of distilled water.

    • In a separate flask, dissolve the aromatic aldehyde in ethanol.

    • Add the aldehyde solution dropwise to the cysteine solution with constant stirring at room temperature.

    • Continue stirring the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid product with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield the 2-aryl thiazolidine-4-carboxylic acid.

  • Characterization:

    • The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Protocol 2: N-Acetylation of 2-Substituted Thiazolidine-4-Carboxylic Acids

This protocol details the acetylation of the nitrogen atom in the thiazolidine ring.

  • Materials:

    • 2-Substituted thiazolidine-4-carboxylic acid (1.0 eq)

    • Acetic anhydride (excess)

    • Pyridine (catalytic amount)

  • Procedure:

    • Suspend the 2-substituted thiazolidine-4-carboxylic acid in acetic anhydride.

    • Add a catalytic amount of pyridine to the suspension.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acetylated derivative.

Quantitative Data Summary

The biological activity and synthetic efficiency of 2-substituted thiazolidine-4-carboxylic acids are highly dependent on the nature of the substituent at the C-2 position. The following tables summarize key quantitative data from various studies.

Table 1: Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acids

Compound (Substituent at C-2)DPPH Radical Scavenging (EC₅₀, µg/mL)Reference
2-Phenyl18.5 ± 0.8[7]
2-(4-Chlorophenyl)22.1 ± 1.2[7]
2-(4-Methoxyphenyl)15.2 ± 0.6[7]
2-(3,4,5-Trimethoxyphenyl)12.8 ± 0.5[7]
Ascorbic Acid (Standard)10.5 ± 0.4[7]

Table 2: Antiviral Activity against Avian Influenza Virus (H9N2)

Compound (Substituent at C-2)IC₅₀ (µM)Reference
2-(4-Chlorophenyl)4.10[11]
2-(4-Nitrophenyl)3.47[11]
Amantadine (Standard)>100[11]

Table 3: Synthesis Yields of Various 2-Aryl Thiazolidine-4-Carboxylic Acids

Aldehyde UsedYield (%)Reference
Benzaldehyde87[7]
4-Chlorobenzaldehyde86[7]
4-Methoxybenzaldehyde84[7]
3,4,5-Trimethoxybenzaldehyde81[7]

Signaling Pathways and Experimental Workflows

The biological effects of many thiazolidine derivatives are mediated through their interaction with specific cellular signaling pathways. One of the most well-studied is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, particularly for thiazolidinediones.

PPARγ Signaling Pathway

Thiazolidinediones are known to be potent agonists of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. The binding of a TZD ligand to PPARγ leads to a conformational change in the receptor, causing the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (Ligand) PPARg_inactive PPARγ (Inactive) TZD->PPARg_inactive Binding & Activation CoR Corepressor PPARg_inactive->CoR PPARg_active PPARγ (Active) PPARg_inactive->PPARg_active Conformational Change RXR_inactive RXR (Inactive) RXR_active RXR (Active) RXR_inactive->RXR_active PPARg_active->RXR_active Heterodimerization CoA Coactivator PPARg_active->CoA Recruitment PPRE PPRE (DNA) RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Modulation

Caption: PPARγ signaling pathway activated by a thiazolidinedione ligand.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2-substituted thiazolidine-4-carboxylic acids.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants L-Cysteine & Aldehyde Reaction Cyclocondensation (Ethanol, RT, 4-24h) Reactants->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Cold Ethanol & Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Characterization Structural Characterization (NMR, MS) Drying->Characterization Purity Purity Assessment (HPLC) Drying->Purity Biological_Assay Biological Activity Screening Drying->Biological_Assay Final_Product Pure 2-Substituted Thiazolidine-4-Carboxylic Acid Characterization->Final_Product Purity->Final_Product Biological_Assay->Final_Product

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The field of 2-substituted thiazolidine-4-carboxylic acids has evolved significantly from its initial discovery. What began as a fundamental chemical synthesis has blossomed into a rich area of medicinal chemistry with a wide range of therapeutic applications being explored. The versatility of the thiazolidine scaffold, coupled with the ease of introducing diverse substituents at the C-2 position, ensures its continued relevance in the quest for novel drug candidates. This technical guide provides a solid foundation for researchers and drug development professionals to understand the history, synthesis, and biological importance of this fascinating class of compounds. Further research will undoubtedly uncover new biological targets and lead to the development of next-generation therapeutics based on this privileged heterocyclic core.

References

Spectroscopic Analysis of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers and scientists.

Molecular Structure and Properties

  • Chemical Formula: C₁₀H₁₁NO₂S[1]

  • Molecular Weight: 209.27 g/mol [1]

  • Structure: A thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The molecule exists as a mixture of diastereomers, typically the (2R, 4R) and (2S, 4R) epimers, due to the two chiral centers.[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon environments. The data often reflects a mixture of diastereomers.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventReference
7.49-7.21m-Aromatic-H (5H)DMSO-d₆[2]
5.66 / 5.50s-H-2 (epimeric mixture)DMSO-d₆[2]
4.19 / 3.89dd / t4.4, 6.8 / 8.0H-4 (epimeric mixture)DMSO-d₆[2]
3.40-3.28m-H-5DMSO-d₆[2]
3.12-3.02m-H-5DMSO-d₆[2]
7.52m-Aromatic-H (2H)Acetone-d₆[3]
7.32m-Aromatic-H (3H)Acetone-d₆[3]
5.66s-H-2Acetone-d₆[3]
4.01t7.5H-4Acetone-d₆[3]
3.44m-H-5aAcetone-d₆[3]
3.21m-H-5bAcetone-d₆[3]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolventReference
172.90, 172.20C=O (Carboxylic Acid)DMSO-d₆[2]
141.20, 138.90Aromatic C (quaternary)DMSO-d₆[2]
128.50, 128.30, 128.20, 127.60, 127.30, 126.90Aromatic CHDMSO-d₆[2]
71.70, 71.10C-2DMSO-d₆[2]
65.40, 65.00C-4DMSO-d₆[2]
38.50, 37.90C-5DMSO-d₆[2]

The IR spectrum reveals the presence of key functional groups. The characteristic broad O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch are prominent features.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
3430-N-H Stretch[2]
3300-2500BroadO-H Stretch (Carboxylic Acid)[4][5]
2962, 2928-C-H Stretch (Aromatic/Aliphatic)[2]
1780-1710StrongC=O Stretch (Carboxylic Acid)[6]
1622, 1575-C=C Stretch (Aromatic Ring)[2]
1494-1425-Aromatic Ring Vibrations[2]
1381, 1307-C-N Stretch / C-O Stretch[2]

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) is a common method used for this analysis.

Table 4: Mass Spectrometry Data

m/z ValueInterpretationMethodReference
209.05[M]⁺ (Monoisotopic Mass)EI-MS[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

A common synthetic route involves the condensation reaction between L-cysteine and benzaldehyde.[2]

  • Reactants: L-cysteine (1.0 eq) and benzaldehyde (1.0 eq).

  • Solvent: Ethanol is typically used as the reaction solvent.

  • Procedure: The reactants are mixed in ethanol and stirred vigorously at room temperature. The reaction time can vary from 2 to 24 hours.[2][3]

  • Work-up: The resulting precipitate is collected by suction filtration, washed with a cold solvent such as diethyl ether or cold ethanol, and dried to yield the final product.[2][3]

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer (e.g., Bruker).[2][3][7]

  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or Acetone-d₆.[2][3]

  • Data Recording: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu) is used.[7]

  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]

  • Data Recording: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), such as a Finnigan-MAT-311-A or Shimadzu GCMS-QP1000EX, is employed.[3][7]

  • Method: The sample is introduced into the instrument, and mass spectra are recorded, typically at 70 eV.[7]

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Step 1: Synthesis & Purification cluster_analysis Step 2: Analysis synthesis Synthesis purification Purification (Filtration, Washing) synthesis->purification sample_prep Sample Preparation purification->sample_prep analysis Spectroscopic Analysis sample_prep->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spec analysis->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc report Final Report data_proc->report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

In silico studies and molecular modeling of 2-Phenylthiazolidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the landscape of in silico studies and molecular modeling focused on 2-Phenylthiazolidine-4-carboxylic acid and its derivatives. This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antidiabetic, and antiviral agents. Computational approaches are pivotal in elucidating the structure-activity relationships, predicting pharmacokinetic properties, and guiding the rational design of novel therapeutic agents based on this privileged structure.

Core Concepts in a Computational Context

In the realm of drug discovery, the this compound moiety serves as a versatile template. In silico techniques, such as molecular docking and molecular dynamics, are instrumental in predicting the binding affinity and interaction patterns of these compounds with various biological targets. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage assessment of the drug-like properties of these molecules, helping to mitigate late-stage failures in drug development.[1][2]

Experimental Protocols: A Methodological Overview

The in silico evaluation of this compound derivatives typically follows a structured workflow, beginning with the preparation of the ligand and protein structures, followed by docking simulations and post-docking analysis.

Molecular Docking Protocol

A representative molecular docking workflow is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to a protein target.

  • Ligand Preparation : The 3D structure of the this compound derivative is constructed and optimized using software like ChemDraw or Avogadro. Energy minimization is performed using a suitable force field.

  • Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.[3]

  • Docking Simulation : Molecular docking is performed using software such as AutoDock, MOE, or PyRx.[2][3] The prepared ligand is docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results : The docking results are analyzed to identify the best-docked poses based on the binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

ADMET Prediction

In silico ADMET prediction is a critical step to evaluate the pharmacokinetic properties of the designed compounds. Web-based tools and specialized software are employed for this purpose.

  • Input : The chemical structure of the this compound derivative is provided as input, typically in SMILES or SDF format.

  • Property Calculation : A variety of physicochemical and pharmacokinetic properties are calculated, including:

    • Lipinski's Rule of Five parameters (molecular weight, logP, hydrogen bond donors, and acceptors) to assess drug-likeness.[4]

    • Aqueous solubility.

    • Blood-brain barrier (BBB) penetration.[2][4]

    • CYP2D6 inhibition potential.[2]

    • Human intestinal absorption (HIA).

  • Analysis : The predicted properties are compared against established thresholds for orally bioavailable drugs to assess the potential of the compound to be developed into a successful therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico studies on derivatives of this compound.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Derivative 1VEGFR-2-Cys917[2]
Derivative 2PPAR-γ--[4]
Derivative 3Tyrosinase--[5]
Derivative 4α-Amylase--[6]
Derivative 5α-Glucosidase--[6]
Derivative 6Neuraminidase--[7][8][9]
Derivative 7c-Src tyrosine kinase-10.19-[10]

Note: Specific docking scores and interacting residues are often presented in the source publications.

ADMET PropertyPredicted Value/ClassificationReference
Lipinski's Rule of FiveCompliant[4]
Human Intestinal AbsorptionFavorable[4]
Blood-Brain Barrier PenetrationNegligible[2][4]
CYP2D6 InhibitionNon-inhibitor[2]
PGP Substrate/InhibitorLikely[4]

Visualizing Computational Workflows and Pathways

The following diagrams illustrate the typical workflows and conceptual relationships in the in silico analysis of this compound derivatives.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 3D Structure Generation l2 Energy Minimization l1->l2 docking Molecular Docking l2->docking p1 PDB Structure Acquisition p2 Structure Refinement p1->p2 p2->docking analysis Binding Mode & Affinity Analysis docking->analysis

A typical molecular docking workflow.

admet_workflow cluster_properties Predicted Properties start This compound Derivative Structure admet_pred In Silico ADMET Prediction start->admet_pred p1 Absorption (e.g., HIA) admet_pred->p1 p2 Distribution (e.g., BBB) admet_pred->p2 p3 Metabolism (e.g., CYP Inhibition) admet_pred->p3 p4 Excretion admet_pred->p4 p5 Toxicity admet_pred->p5 evaluation Drug-Likeness Evaluation p1->evaluation p2->evaluation p3->evaluation p4->evaluation p5->evaluation

Workflow for in silico ADMET prediction.

ppar_gamma_pathway ligand Thiazolidinedione Derivative (e.g., this compound analog) ppar PPAR-γ Activation ligand->ppar Agonist Binding translocation GLUT-4 Translocation to Membrane ppar->translocation glucose_uptake Increased Glucose Uptake translocation->glucose_uptake

Simplified signaling pathway of PPAR-γ activation.

Conclusion

The application of in silico and molecular modeling techniques is indispensable in the exploration of this compound and its derivatives for drug discovery. These computational methods provide deep insights into the molecular interactions with biological targets and allow for the early prediction of pharmacokinetic profiles. The integration of these computational studies with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of novel therapeutics based on this promising chemical scaffold. Further research focusing on specific derivatives and their interactions with a broader range of targets will continue to expand the therapeutic potential of this compound class.

References

A Comprehensive Technical Review of the Biological Effects of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazolidine derivatives, particularly the thiazolidin-4-one and thiazolidine-2,4-dione scaffolds, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structural features allow for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[4][5] This technical guide provides an in-depth review of the multifaceted biological effects of thiazolidine derivatives, focusing on their antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Antidiabetic Activity

Thiazolidinediones (TZDs), also known as "glitazones," are most renowned for their use as insulin-sensitizing agents in the management of type 2 diabetes mellitus.[6][7] Derivatives such as Pioglitazone and Rosiglitazone have been used clinically, although their use has been moderated by concerns about side effects.[6][8]

Mechanism of Action: PPAR-γ Agonism

The primary mechanism for the antidiabetic effect of TZDs is their function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in adipose tissue.[9][10][11]

The activation of PPAR-γ by a TZD ligand initiates a cascade of events:

  • Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[10][11]

  • DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[10]

  • Gene Transcription: This binding event regulates the transcription of numerous genes involved in glucose and lipid metabolism, as well as adipocyte differentiation.[10][11][12]

The downstream effects include enhanced insulin sensitivity in peripheral tissues like muscle and liver, promotion of fatty acid uptake and storage in subcutaneous adipose tissue (the "lipid steal" hypothesis), and altered secretion of adipokines such as adiponectin.[10][11] This ultimately leads to a reduction in plasma glucose levels.[13]

PPAR_gamma_pathway cluster_cell Adipocyte TZD Thiazolidinedione (Ligand) PPARg PPAR-γ TZD->PPARg Binds & Activates Complex PPAR-γ / RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Genes Regulates Transcription Response Increased Insulin Sensitivity & Glucose Uptake Genes->Response Leads to

Fig. 1: PPAR-γ signaling pathway activated by thiazolidinediones.

Quantitative Data: Antidiabetic Activity

The following table summarizes the in vitro activity of selected thiazolidinedione derivatives.

CompoundTarget/AssayActivity MetricValueReference Cell Line/Enzyme
TZDD1 Aldose ReductaseIC5027.54 µg/mL-
Compound 16d PPAR-γ BindingBinding Energy-10.1 kcal/molIn silico docking
Compound 16e PPAR-γ BindingBinding Energy-8.3 kcal/molIn silico docking
Compound 6c Blood Glucose ReductionLevel142.4 ± 7.45 mg/dLIn vivo (model not specified)
Compound 6m Blood Glucose ReductionLevel145.4 ± 5.57 mg/dLIn vivo (model not specified)
Pioglitazone Blood Glucose ReductionLevel134.8 ± 4.85 mg/dLIn vivo (model not specified)

Data compiled from multiple sources.[6][14][15]

Experimental Protocol: In Vitro Glucose Uptake Assay in HEP-G2 Cells

This protocol describes a common method to assess the insulin-sensitizing effect of thiazolidine derivatives.

  • Cell Culture: Human liver cancer cells (HEP-G2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Induction of Insulin Resistance: To mimic a diabetic state, cells are often treated with a high concentration of glucose (e.g., 25 mM) or a glucocorticoid like dexamethasone for 24 hours to induce insulin resistance.

  • Compound Treatment: The culture medium is replaced with serum-free medium containing various concentrations of the test thiazolidine derivatives (and controls like rosiglitazone) and incubated for a specified period (e.g., 18-24 hours).

  • Glucose Uptake Measurement:

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes at 37°C.

    • The glucose uptake reaction is initiated by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (a radiolabeled glucose analog) and incubated for 10 minutes.

    • The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Quantification: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter. The amount of radioactivity is directly proportional to the glucose uptake.

  • Analysis: Results are expressed as a percentage of glucose uptake relative to the vehicle-treated control.

Anticancer Activity

Thiazolidine derivatives have emerged as promising scaffolds for anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][16][17] Their mechanisms of action are diverse and can be both PPAR-γ dependent and independent.[5][18]

Mechanism of Action

Key anticancer mechanisms include:

  • Cell Cycle Arrest: TZDs can halt the proliferation of cancer cells at various checkpoints of the cell cycle, often at G1/S or G2/M phase.[5]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in tumor cells, often through the activation of caspases.[2][5]

  • Inhibition of Angiogenesis: They can interfere with the formation of new blood vessels that tumors need to grow and metastasize.[5]

  • Modulation of Signaling Pathways: TZDs can affect critical cancer-related pathways such as Wnt/β-catenin signaling.[18]

Apoptosis_Induction cluster_pathway Apoptotic Pathway TZD Thiazolidine Derivative CancerCell Cancer Cell TZD->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 2: Generalized workflow for TZD-induced apoptosis in cancer cells.

Quantitative Data: Anticancer Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for various thiazolidine derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound 39 MDA-MB-231 (Breast)1.9
Compound 39 HepG2 (Liver)5.4
Compound 39 HT-29 (Colon)6.5
Compound 28 HeLa (Cervical)3.2 ± 0.5
Compound 28 MCF-7 (Breast)2.1 ± 0.5
Compound 28 LNCaP (Prostate)2.9 ± 0.3
Compound 28 A549 (Lung)4.6 ± 0.8
Compound 5d NCI-H522 (Lung)1.36
Compound 5d COLO 205 (Colon)1.64
Compound 5d RXF 393 (Renal)1.15
Compound 5d MDA-MB-468 (Breast)1.11
Compound 6b HepG2 (Liver)4.712
Compound 5 HepG2 (Liver)9.082

Data compiled from multiple sources.[8][16][17][19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the thiazolidine derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for 48-72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Thiazolidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][20][21] This makes them an interesting scaffold for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[22]

Mechanism of Action

While not fully elucidated for all derivatives, proposed mechanisms include:

  • Enzyme Inhibition: Some derivatives are thought to inhibit essential bacterial enzymes. For example, docking studies suggest the involvement of E. coli MurB inhibition, an enzyme crucial for peptidoglycan synthesis.[23]

  • Cell Wall Metabolism Disruption: A derivative, TD-H2-A, targets the WalKR two-component system in S. aureus, which is essential for regulating cell wall metabolism, biofilm formation, and virulence.[22]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Thiazolidine Stock Solution Dilution Serial Dilutions in 96-well plate Stock->Dilution Addition Add Inoculum to each well Dilution->Addition Inoculum Bacterial Inoculum Prep Inoculum->Addition Incubation Incubate at 37°C for 18-24h Addition->Incubation Observation Visual Inspection for Turbidity Incubation->Observation MIC Determine MIC (Lowest concentration with no visible growth) Observation->MIC

Fig. 3: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazolidine derivatives against selected microbial strains.

Compound/SeriesMicrobial StrainMIC Range (µg/mL)
TD-H2-A S. aureus (various strains)6.3 - 25.0
5-Arylidene derivatives Gram-positive bacteria2 - 16
2,3-diaryl-thiazolidin-4-ones Gram-positive & Gram-negative8 - 240
Compound 5 S. Typhimurium8 - 60

Data compiled from multiple sources.[21][22][23]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test thiazolidine derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 0.06 to 256 µg/mL.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, the plate is examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no bacterial growth on the agar plate is recorded as the MBC.

Anti-inflammatory Activity

Thiazolidine derivatives have also been investigated for their potent anti-inflammatory properties.[24][25] They can modulate the inflammatory response by targeting key enzymes and signaling pathways involved in inflammation.

Mechanism of Action

The anti-inflammatory effects are often attributed to:

  • Inhibition of Pro-inflammatory Cytokines: Several derivatives have been shown to inhibit the production and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[26]

  • COX-2 Inhibition: Some thiazolidinones act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are key mediators of inflammation.[1][27]

  • NF-κB Pathway Inhibition: The anti-inflammatory activity is closely linked to the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[28]

Anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation TZD Thiazolidine Derivative TZD->NFkB Inhibits

Fig. 4: Inhibition of the LPS-induced NF-κB pathway by thiazolidine derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory activity of selected thiazolidinone derivatives against key inflammatory markers.

CompoundTarget/AssayActivity MetricValue
Compound 3b COX-2 Inhibition% Inhibition61.75%
Compound 3a COX-2 Inhibition% Inhibition55.76%
Compound 3j COX-2 Inhibition% Inhibition49.77%
Compound 12d TNF-α ReleaseDose-dependent inhibitionSignificant
Compound 12h IL-6 ReleaseDose-dependent inhibitionSignificant

Data compiled from multiple sources.[26][27]

Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol is used to evaluate the ability of compounds to inhibit the production of inflammatory cytokines.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and antibiotics at 37°C and 5% CO2.

  • Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: The culture medium is replaced with fresh medium, and cells are pre-treated with various concentrations of the test thiazolidine derivatives for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to each well (except for the unstimulated control) and incubating for 18-24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the compound is calculated by comparing the cytokine levels in the compound-treated, LPS-stimulated wells to those in the vehicle-treated, LPS-stimulated wells. IC50 values can be determined from the dose-response curve.

References

The Multifaceted Mechanism of Action of 2-Phenylthiazolidine-4-carboxylic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylthiazolidine-4-carboxylic acid (PTCA) and its structurally related analogs represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning their therapeutic potential, with a focus on their anticancer, neuroprotective, antiviral, and antioxidant properties. Drawing upon a comprehensive review of preclinical studies, this document details the key signaling pathways modulated by these compounds, presents quantitative data on their efficacy, and outlines the experimental protocols employed in their evaluation. Visual diagrams of signaling cascades and experimental workflows are provided to facilitate a clear understanding of their complex modes of action.

Introduction

Thiazolidine-4-carboxylic acid derivatives are synthesized through the condensation of L-cysteine with various aldehydes. The 2-phenyl substitution, in particular, has been a focal point of medicinal chemistry research due to the diverse pharmacological activities exhibited by this scaffold. These compounds have been investigated for their potential to induce apoptosis in cancer cells, mitigate neuroinflammation and oxidative stress, inhibit viral replication, and scavenge free radicals. This guide synthesizes the current understanding of how these molecules exert their effects at a cellular and molecular level.

Synthesis and Characterization

The general synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves the nucleophilic cyclic condensation of L-cysteine hydrochloride with a corresponding aromatic aldehyde.[1]

G cluster_synthesis General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids L-Cysteine_Hydrochloride L-Cysteine Hydrochloride Reaction Nucleophilic Cyclic Condensation L-Cysteine_Hydrochloride->Reaction Aromatic_Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aromatic_Aldehyde->Reaction Product 2-Aryl-Thiazolidine-4-Carboxylic Acid Reaction->Product

Figure 1: General synthesis pathway for 2-aryl-thiazolidine-4-carboxylic acids.

Characterization of the synthesized compounds is typically performed using techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry to confirm their chemical structure and purity.[1][2]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and melanoma.[3][4] The primary mechanism of action appears to be the induction of apoptosis.

Modulation of Nonprotein Sulfhydryl (NPSH) Groups

One of the key mechanisms involves the differential regulation of nonprotein sulfhydryl (NPSH) groups in normal versus cancerous cells. Studies have shown that while these compounds elevate NPSH levels in the liver of tumor-bearing mice, they concurrently promote a significant decrease in NPSH within Ehrlich ascites tumor cells.[5] This selective depletion of NPSH in cancer cells may contribute to increased oxidative stress and subsequent cell death.

G cluster_npsh Effect of PTCA Derivatives on NPSH Levels PTCA_Derivative 2-Aryl-Thiazolidine-4- Carboxylic Acid Derivative Liver_Cells Normal Liver Cells PTCA_Derivative->Liver_Cells Acts on Tumor_Cells Ehrlich Ascites Tumor Cells PTCA_Derivative->Tumor_Cells Acts on NPSH_Increase Increased NPSH Levels Liver_Cells->NPSH_Increase NPSH_Decrease Decreased NPSH Levels Tumor_Cells->NPSH_Decrease Cell_Protection Cell Protection NPSH_Increase->Cell_Protection Cell_Death Increased Oxidative Stress & Apoptosis NPSH_Decrease->Cell_Death

Figure 2: Differential effect of PTCA derivatives on NPSH levels.
Cytotoxicity Data

The cytotoxic potential of various 2-arylthiazolidine-4-carboxylic acid amides has been quantified against a panel of human cancer cell lines.

CompoundCancer TypeCell LineGI50 (µM)Reference
(2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamideLeukemiaCCRF-CEM0.12[3]
(2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamideColon CancerHCC-1510.9[3]
(2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamideLeukemiaCCRF-CEM0.12-10.9[3]
2-arylthiazolidine-4-carboxylic acid amidesProstate CancerVariousLow µM range[4]
Experimental Protocol: Antiproliferative Assay

The antiproliferative activity of these compounds is often evaluated using the NCI-60 human tumor cell line screen.

  • Cell Plating: Human tumor cell lines are plated in 96-well microtiter plates.

  • Compound Addition: The test compounds are added at various concentrations after a 24-hour incubation period.

  • Incubation: Cells are incubated with the compounds for 48 hours.

  • Cell Viability Assessment: Sulforhodamine B (SRB) protein assay is used to determine cell viability.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.[3]

Neuroprotective Effects

Certain derivatives of thiazolidine-4-carboxylic acid have shown promise in mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases.

Modulation of Inflammatory Pathways

These compounds have been shown to attenuate ethanol-induced neuroinflammation by targeting key inflammatory mediators. The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[6][7]

G cluster_neuro Neuroprotective Mechanism of PTCA Derivatives Ethanol Ethanol ROS Reactive Oxygen Species (ROS) Ethanol->ROS NF_kB NF-κB Activation ROS->NF_kB NLRP3 NLRP3 Inflammasome Activation NF_kB->NLRP3 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) NLRP3->Inflammatory_Cytokines Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation PTCA_Derivative Thiazolidine-4-Carboxylic Acid Derivative PTCA_Derivative->NF_kB Inhibits PTCA_Derivative->NLRP3 Inhibits

Figure 3: Inhibition of neuroinflammatory pathways by PTCA derivatives.
Experimental Protocol: Evaluation of Neuroprotection in an Ethanol-Induced Model

  • Animal Model: Rats are treated with ethanol to induce neuroinflammation and memory impairment.

  • Compound Administration: Thiazolidine-4-carboxylic acid derivatives are administered to the treatment groups.

  • Behavioral Tests: Memory impairment is assessed using behavioral tests such as the Morris water maze or Y-maze.

  • Biochemical Analysis: Brain tissues are collected to measure levels of antioxidant enzymes, inflammatory markers (TNF-α, NF-κB, NLRP3, COX-2) using techniques like ELISA and Western blotting.[7]

Antiviral Activity

Derivatives of this compound have been identified as potential antiviral agents, particularly against influenza viruses.

Neuraminidase Inhibition

Some N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives have demonstrated inhibitory activity against neuraminidase, a key enzyme for the release of new viral particles from infected cells.[8][9]

Activity Against Avian Influenza and Infectious Bronchitis Viruses

Studies have also shown the efficacy of 2-aryl substituted thiazolidine-4-carboxylic acids against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV).[2]

CompoundVirusIC50 (µM)Reference
2-(p-bromophenyl)thiazolidine-4-carboxylic acid (1d)Avian Influenza Virus (AIV) H9N23.47[2]
2-(p-nitrophenyl)thiazolidine-4-carboxylic acid (1g)Avian Influenza Virus (AIV) H9N23.97[2]
2-(p-chlorophenyl)thiazolidine-4-carboxylic acid (1c)Infectious Bronchitis Virus (IBV)4.10[2]
N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acidsNeuraminidase11.76 - 64.10[8][9]
Experimental Protocol: In Ovo Antiviral Assay
  • Virus Propagation: AIV and IBV are grown in 9-11 day old chicken embryonated eggs.

  • Compound Treatment: The synthesized compounds are administered to the infected eggs.

  • Incubation: The eggs are incubated to allow for viral replication and compound action.

  • Virus Titer Determination: The viral titer is determined using methods like the hemagglutination assay.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated based on the reduction in viral titer.[2]

Antioxidant Activity

The thiazolidine ring in these compounds is also associated with antioxidant properties.

Radical Scavenging

2-Aryl thiazolidine-4-carboxylic acids have been shown to possess DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity. The antioxidant potential is influenced by the nature and position of substituents on the aromatic ring at the C-2 position.[1]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compounds at various concentrations are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • EC50 Calculation: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[1]

Conclusion

This compound and its derivatives are a promising class of compounds with diverse and potent biological activities. Their mechanisms of action are multifaceted, involving the induction of apoptosis in cancer cells through modulation of cellular redox state, attenuation of neuroinflammatory pathways, inhibition of key viral enzymes, and direct antioxidant effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of these compounds as potential therapeutic agents for a range of diseases. Future studies should focus on elucidating the specific molecular targets and further optimizing the structure-activity relationships to enhance potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aryl Substituted Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids, a class of heterocyclic compounds with significant pharmacological interest. The synthesis involves a one-pot condensation reaction between L-cysteine and various aromatic aldehydes. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and characterization of these compounds. The straightforward nature of this reaction makes it suitable for various research and drug development applications.

Introduction

Thiazolidine-4-carboxylic acid derivatives are important scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The synthesis of these compounds is typically achieved through the cyclocondensation of an amino acid, such as L-cysteine, with an aldehyde or ketone.[1][3] The 2-aryl substitution on the thiazolidine ring allows for a wide range of structural modifications to modulate the pharmacological profile of the resulting compounds. This protocol focuses on a reliable and efficient method for the synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids.

Reaction Scheme

The synthesis proceeds via a nucleophilic addition of the thiol group of L-cysteine to the carbonyl carbon of the aromatic aldehyde, followed by an intramolecular cyclization and dehydration to form the thiazolidine ring. The general reaction is depicted below:

G reactants L-Cysteine + Ar-CHO product 2-Aryl-thiazolidine-4-carboxylic acid reactants->product Solvent (e.g., Ethanol/Water) Room Temperature

Caption: General reaction scheme for the synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids. The specific aromatic aldehyde can be varied to produce a library of derivatives.

Materials:

  • L-cysteine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-fluorobenzaldehyde)

  • Ethanol

  • Water

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

  • Magnetic stir plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a mixture of ethanol and water (a common ratio is 10:1 v/v).[1]

  • To this solution, add the desired aromatic aldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature (approximately 20-25 °C) for 2 to 20 hours.[1][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted aldehyde.[1][4]

  • Dry the product under vacuum to obtain the purified 2-aryl substituted thiazolidine-4-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.[1]

Characterization:

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity. These methods include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and isomeric ratio.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-S).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of several 2-aryl substituted thiazolidine-4-carboxylic acids as reported in the literature.

Aromatic AldehydeSolvent Ratio (Ethanol:Water)Reaction Time (h)Yield (%)Melting Point (°C)Reference
BenzaldehydeNot SpecifiedNot Specified87Not Specified[2]
4-NitrobenzaldehydeNot SpecifiedNot Specified89Not Specified[2]
4-FluorobenzaldehydeNot SpecifiedNot Specified82Not Specified[2]
4-ChlorobenzaldehydeNot SpecifiedNot Specified86Not Specified[2]
4-(2-ethoxy-2-oxoethoxy)benzaldehyde10:12085143-145[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-aryl substituted thiazolidine-4-carboxylic acids.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization start Start dissolve_cysteine Dissolve L-cysteine in Ethanol/Water start->dissolve_cysteine add_aldehyde Add Aromatic Aldehyde dissolve_cysteine->add_aldehyde stir_reaction Stir at Room Temperature (2-20 hours) add_aldehyde->stir_reaction filtration Vacuum Filtration stir_reaction->filtration wash Wash with Diethyl Ether filtration->wash dry Dry under Vacuum wash->dry recrystallize Recrystallization (Optional) dry->recrystallize characterization ¹H NMR, ¹³C NMR, FT-IR, MS recrystallize->characterization end End Product characterization->end

Caption: Workflow for the synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for N-Acylation of 2-Phenylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation of 2-phenylthiazolidine-4-carboxylic acid is a crucial chemical transformation for the synthesis of a diverse range of biologically active molecules. This modification allows for the introduction of various acyl groups onto the nitrogen atom of the thiazolidine ring, enabling the modulation of physicochemical properties such as lipophilicity, stability, and target-binding affinity. The resulting N-acyl derivatives are key intermediates in the development of therapeutic agents, including enzyme inhibitors.[1] This document provides detailed protocols for the N-acylation of this compound using common acylating agents and summarizes the reaction conditions and yields for easy comparison.

General Reaction Scheme

The N-acylation of this compound proceeds via the reaction of the secondary amine in the thiazolidine ring with an acylating agent, such as an acid anhydride or an acyl chloride, typically in the presence of a base.

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-acetyl-2-phenylthiazolidine-4-carboxylic acid using acetic anhydride as the acylating agent.[2]

Materials:

  • 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid (or this compound analog)

  • Sodium carbonate (Na₂CO₃), 6% aqueous solution

  • Acetic anhydride

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 10 mmol of the this compound derivative in 50 mL of 6% aqueous sodium carbonate solution in a flask.

  • Cool the solution in an ice bath to 0°C with continuous stirring.

  • Slowly add 40 mmol of acetic anhydride dropwise to the reaction mixture over a period of 10 minutes.

  • Continue stirring the mixture for 1.5 hours at 0°C.

  • After the reaction is complete, acidify the solution by adding 10% HCl until the pH is acidic.

  • Extract the product from the aqueous layer with chloroform (2 x 25 mL).

  • Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol outlines the N-acetylation of a 2-aryl-thiazolidine-4-carboxylic acid using acetyl chloride in the presence of pyridine.[3]

Materials:

  • 2-Aryl-thiazolidine-4-carboxylic acid

  • Dry pyridine

  • Acetyl chloride

  • Water

  • Hydrochloric acid (HCl), 25% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-salt bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2.40 mmol of the 2-aryl-thiazolidine-4-carboxylic acid in 10.00 mL of dry pyridine in a flask.

  • Cool the solution to -10°C in an ice-salt bath.

  • Add 4.80 mmol (2.0 equivalents) of acetyl chloride dropwise to the stirred solution.

  • Maintain the reaction at 0°C for 4 hours.

  • Quench the reaction by adding 10.00 mL of water.

  • Acidify the mixture to a pH of 3.0 with 25% HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography using a hexane/ethyl acetate (7:3) eluent system.

Protocol 3: General Procedure for N-Benzoylation using Benzoyl Chloride

This protocol provides a general method for the N-benzoylation of nitrogenous heterocyclic compounds, which can be adapted for this compound.[4]

Materials:

  • This compound

  • Benzoyl chloride

  • Reusable clay catalyst (as described in the reference) or another suitable solid support/catalyst

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred mixture of 1.05 mmol of benzoyl chloride and 0.5 g of the clay catalyst at room temperature, add 1.05 mmol of this compound in portions.

  • Continue stirring for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Collect the filtrate and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified N-benzoyl-2-phenylthiazolidine-4-carboxylic acid.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the N-acylation of this compound and related derivatives based on available literature.

Table 1: N-Acetylation of 2-Aryl-thiazolidine-4-carboxylic Acids

Acylating AgentBase/CatalystSolventTemperatureTimeYieldReference
Acetic AnhydrideSodium CarbonateWater0°C1.5 h-[2]
Acetic Anhydride----78%[1]
Acetyl ChloridePyridinePyridine-10°C to 0°C4 h-[3]

Table 2: N-Benzoylation of 2-Aryl-thiazolidine-4-carboxylic Acids

Acylating AgentBase/CatalystSolventTemperatureTimeYieldReference
Benzoyl ChlorideClayNoneRoom Temp.4-35 min69-97%[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-acylation of this compound.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Weigh Reactants (Thiazolidine, Acylating Agent, Base/Catalyst) dissolve Dissolve Thiazolidine in appropriate solvent start->dissolve setup Set up Reaction Vessel (e.g., with stirring, inert atmosphere) dissolve->setup cool Cool Reaction Mixture (if required, e.g., 0°C or -10°C) setup->cool add_reagent Add Acylating Agent (dropwise) cool->add_reagent react Stir for Specified Time (monitor by TLC) add_reagent->react quench Quench Reaction (e.g., add water) react->quench acidify Acidify/Neutralize quench->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Recrystallization, Chromatography) evaporate->purify end End: Characterize Product (NMR, IR, MS) purify->end

Caption: A typical experimental workflow for N-acylation.

Conclusion

The N-acylation of this compound is a versatile and well-established reaction. The choice of acylating agent and reaction conditions can be tailored to achieve desired products in good yields. The protocols and data presented in these application notes provide a solid foundation for researchers to perform and optimize these important synthetic transformations in the pursuit of novel drug candidates and other valuable chemical entities.

References

Application Notes and Protocols: 2-Phenylthiazolidine-4-carboxylic Acid in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylthiazolidine-4-carboxylic acid derivatives represent a class of heterocyclic compounds with a promising scaffold for the development of novel antiviral agents. These compounds have demonstrated inhibitory activity against a range of viruses, including influenza A virus (IAV), avian influenza virus (AIV), infectious bronchitis virus (IBV), herpes simplex virus (HSV), and vaccinia virus (VV). The core structure, a thiazolidine ring, is also found in naturally occurring bioactive molecules like penicillin. This document provides detailed application notes and experimental protocols for the evaluation of 2-phenylthiazolidine-4-carboxylic acid and its derivatives in antiviral assays.

Mechanism of Action

The primary antiviral mechanism of action for 2-arylthiazolidine-4-carboxylic acid derivatives against influenza viruses is the inhibition of neuraminidase (NA).[1][2] Neuraminidase is a crucial viral surface glycoprotein that facilitates the release of progeny virions from infected cells, thus propagating the infection. By blocking the active site of neuraminidase, these compounds prevent the cleavage of sialic acid residues, leading to the aggregation of newly formed viruses at the cell surface and limiting their spread. For other viruses, the precise mechanisms of action are still under investigation, but may involve interference with viral entry or replication processes.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the reported in vitro and in ovo antiviral activities of various 2-arylthiazolidine-4-carboxylic acid derivatives.

Table 1: Antiviral Activity of 2-Arylthiazolidine-4-carboxylic Acid Derivatives against Avian Influenza Virus (AIV H9N2) and Infectious Bronchitis Virus (IBV) [3][4][5]

Compound IDR-group (Substitution on Phenyl Ring)VirusIC50 (µM)Positive Control
1aHAIV H9N2> 10Amantadine
1aHIBV5.20Ribavirin
1bp-CH3AIV H9N27.80Amantadine
1bp-CH3IBV4.18Ribavirin
1cp-OCH3AIV H9N26.20Amantadine
1cp-OCH3IBV4.10Ribavirin
1dp-BrAIV H9N23.47Amantadine
1dp-BrIBV6.48Ribavirin
1gp-NO2AIV H9N23.97Amantadine
1gp-NO2IBV6.20Ribavirin

Table 2: Antiviral Activity of a Quinazolinone Derivative Containing a 2-Phenylcarboxylic Acid Moiety [6]

Compound IDVirusIC50 (µg/mL)Cytotoxicity (µg/mL)
MBR2HSV-112100
MBR2HSV-212100
MBR2Vaccinia Virus12100

Note: MBR2 is 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylthiazolidine-4-carboxylic Acids[3][7]

This protocol describes the general synthesis of 2-arylthiazolidine-4-carboxylic acids via the cyclocondensation of L-cysteine and an appropriate aromatic aldehyde.

Materials:

  • L-cysteine

  • Substituted benzaldehyde

  • Ethanol

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve L-cysteine (1.0 eq) in ethanol.

  • Add the appropriate substituted benzaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-5 hours.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the collected solid with diethyl ether.

  • Dry the purified product. The resulting compounds are typically an epimeric mixture.

  • Characterize the synthesized compounds using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product L_cysteine L-Cysteine Stirring Stir in Ethanol (Room Temperature, 2-5h) L_cysteine->Stirring Aldehyde Aromatic Aldehyde Aldehyde->Stirring Filtration Filtration Stirring->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Product 2-Arylthiazolidine-4- carboxylic acid Drying->Product

Synthesis of 2-Arylthiazolidine-4-carboxylic Acids.
Protocol 2: In Ovo Antiviral Assay for AIV and IBV[3][4][5]

This protocol outlines the procedure for evaluating the antiviral activity of test compounds in embryonated chicken eggs.

Materials:

  • 9-11 day old specific-pathogen-free (SPF) embryonated chicken eggs

  • Avian Influenza Virus (AIV) or Infectious Bronchitis Virus (IBV) stock

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO, then diluted in PBS)

  • Positive control drugs (Amantadine for AIV, Ribavirin for IBV)

  • Sterile phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Candling lamp

  • Sterile syringes and needles

Procedure:

  • Candle the embryonated eggs to confirm viability and mark the air sac.

  • Prepare serial dilutions of the test compounds and positive control in sterile PBS.

  • Inoculate the virus into the allantoic cavity of the eggs.

  • Immediately after virus inoculation, inject the different concentrations of the test compounds into the allantoic cavity.

  • Include a virus-only control group and a mock-infected control group.

  • Seal the injection holes and incubate the eggs at 37°C for a specified period (e.g., 48-72 hours).

  • After incubation, chill the eggs to sacrifice the embryo and then harvest the allantoic fluid.

  • Determine the viral titer in the allantoic fluid using a hemagglutination (HA) assay for AIV or by observing cytopathic effects (CPE) in a suitable cell line for IBV.

  • Calculate the 50% inhibitory concentration (IC50) by regression analysis of the compound concentration versus the reduction in viral titer.

In_Ovo_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Harvest cluster_analysis Analysis Eggs Select 9-11 day old embryonated eggs Inoculation Inoculate Virus into Allantoic Cavity Eggs->Inoculation Virus_Prep Prepare Virus Stock (AIV/IBV) Virus_Prep->Inoculation Compound_Prep Prepare Compound Dilutions Treatment Inject Test Compounds Compound_Prep->Treatment Inoculation->Treatment Incubate Incubate at 37°C Treatment->Incubate Harvest Harvest Allantoic Fluid Incubate->Harvest Titer Determine Viral Titer (HA Assay/CPE) Harvest->Titer IC50 Calculate IC50 Titer->IC50

Workflow for the In Ovo Antiviral Assay.
Protocol 3: Cytopathic Effect (CPE) Reduction Assay[6][8]

This protocol is a general method for assessing antiviral activity in cell culture by measuring the inhibition of virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero 76, HEL)

  • Cell culture medium (e.g., MEM supplemented with 5% FBS)

  • Virus stock

  • Test compounds and positive control

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Cell viability stain (e.g., Neutral Red, MTT)

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated virus controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE (approximately 80%) is observed in the virus control wells.

  • Quantify cell viability using a suitable method. For a Neutral Red assay, incubate the cells with the dye, followed by extraction and measurement of absorbance at 540 nm.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces CPE by 50%.

  • A parallel assay without virus infection is performed to determine the 50% cytotoxic concentration (CC50).

  • The selectivity index (SI) is calculated as CC50/EC50.

Protocol 4: Neuraminidase Inhibition Assay[1][2]

This protocol determines the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • Recombinant viral neuraminidase

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA)

  • Assay buffer

  • Test compounds and positive control (e.g., Oseltamivir)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the neuraminidase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorescence plate reader.

  • Calculate the percent inhibition of neuraminidase activity for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Neuraminidase_Inhibition_Pathway cluster_release Normal Viral Release cluster_inhibition Inhibition by this compound NA Neuraminidase Sialic_Acid Sialic Acid on Host Cell NA->Sialic_Acid cleaves Blocked_NA Blocked Neuraminidase Release Virion Release Sialic_Acid->Release Virion Progeny Virion Virion->Sialic_Acid binds Virion->Release Aggregation Virion Aggregation Virion->Aggregation Inhibitor 2-Phenylthiazolidine- 4-carboxylic acid Inhibitor->NA binds to Blocked_NA->Aggregation

Inhibition of Neuraminidase by this compound.

Conclusion

This compound and its derivatives have emerged as a versatile scaffold for the development of antiviral agents, particularly against influenza viruses. The provided protocols offer a framework for the synthesis and evaluation of these compounds. Further studies are warranted to explore their full therapeutic potential, including elucidating their mechanisms of action against a broader range of viruses and optimizing their pharmacokinetic and safety profiles.

References

Application of 2-Phenylthiazolidine-4-carboxylic Acid as a Tyrosinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes. It catalyzes the initial rate-limiting steps, including the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy. 2-Phenylthiazolidine-4-carboxylic acid and its derivatives have emerged as a promising class of tyrosinase inhibitors due to their structural similarity to the natural substrates of tyrosinase. This document provides detailed application notes and protocols for the evaluation of these compounds as tyrosinase inhibitors.

Data Presentation

The inhibitory activities of various 2-substituted thiazolidine-4-carboxylic acid derivatives against tyrosinase are summarized below. These compounds have been synthesized and evaluated for their potential to inhibit mushroom tyrosinase and reduce melanin content in cellular models.

Compound IDSubstitution on Phenyl RingAssay TypeIC50 / % InhibitionReference
2g 2,4-dimethoxyMushroom Tyrosinase (L-DOPA oxidase)66.47% inhibition at 20 µM[1]
3c Not specified in abstractMushroom Tyrosinase16.5 ± 0.37 µM[2][3]
MHY384 2,4-dihydroxyMushroom Tyrosinase & B16F10 cellsPotent inhibitor (specific IC50 not provided in abstract)[4]
Kojic Acid (Standard)Mushroom Tyrosinase15.9 ± 2.5 µM[2]

Mechanism of Action

Kinetic studies have revealed that this compound derivatives can act as competitive or mixed-type inhibitors of tyrosinase.[1][5] For instance, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) has been identified as a competitive inhibitor.[1] Some derivatives, such as (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384), exhibit a dual mechanism of action. They not only directly inhibit the catalytic activity of tyrosinase but also down-regulate the expression of the enzyme and the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, through the cAMP-PKA signaling pathway.[4][6]

cluster_0 Mechanism of Action Inhibitor Inhibitor Tyrosinase Tyrosinase Inhibitor->Tyrosinase Direct Inhibition (Competitive/Mixed) cAMP Pathway cAMP Pathway Inhibitor->cAMP Pathway Modulates Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis Catalyzes MITF Expression MITF Expression MITF Expression->Tyrosinase Regulates Expression cAMP Pathway->MITF Expression Down-regulates

Mechanism of this compound derivatives.

Experimental Protocols

Synthesis of 2-(Substituted Phenyl)thiazolidine-4-carboxylic Acid

This protocol describes a general method for the synthesis of the core inhibitor structure.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Substituted benzaldehyde

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate (6.2 mmol) in 100 mL of water.

  • Add sodium bicarbonate (6.2 mmol) to the mixture with continuous stirring.

  • In a separate flask, prepare a solution of the respective substituted benzaldehyde (6.2 mmol) in 100 mL of ethanol.

  • Add the benzaldehyde solution to the L-cysteine mixture.

  • Stir the reaction mixture for 2.5 hours at room temperature.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with water and then with ethanol.

  • Dry the purified product in a vacuum desiccator.[7]

cluster_1 Synthesis Workflow A Dissolve L-cysteine HCl and NaHCO3 in Water C Mix Solutions and Stir at Room Temperature A->C B Dissolve Substituted Benzaldehyde in Ethanol B->C D Filter to Collect Precipitate C->D E Wash with Water and Ethanol D->E F Dry under Vacuum E->F G Final Product F->G cluster_2 Cell-Based Assay Workflow A Seed and Culture B16F10 Cells B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Harvest and Lyse Cells C->D E1 Measure Melanin Content (Absorbance at 405-492 nm) D->E1 E2 Measure Cellular Tyrosinase Activity (Absorbance at 475 nm) D->E2

References

Application Notes & Protocols: Evaluating the Neuroprotective Effects of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2][3] Emerging evidence highlights their significant neuroprotective potential, making them promising candidates for the development of therapies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6] These compounds have been shown to mitigate neuronal damage by modulating various cellular pathways, including reducing oxidative stress, inhibiting inflammatory cascades, and preventing apoptosis.[7][8][9]

These application notes provide a comprehensive experimental framework for assessing the neuroprotective efficacy of novel thiazolidine derivatives, encompassing both in vitro and in vivo models. The protocols are designed to guide researchers through the process of inducing neuronal stress and quantifying the protective effects of test compounds.

Experimental Overview

The evaluation of a thiazolidine derivative's neuroprotective potential follows a structured, multi-stage approach. It begins with high-throughput in vitro screening to assess cell viability and apoptosis in neuronal cell models. Promising candidates are then advanced to in vivo studies using rodent models to evaluate their effects on cognitive function and neuronal survival within a complex biological system.[10]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Neuronal Cell Culture (e.g., SH-SY5Y) B Induce Neurotoxicity (e.g., MPP+, Amyloid-β) A->B C Treat with Thiazolidine Derivative B->C D Assess Neuroprotection C->D E Cell Viability (MTT Assay) F Apoptosis (TUNEL Assay) G Signaling Pathways (Western Blot) H Animal Model of Neurodegeneration D->H I Administer Derivative H->I J Behavioral Testing (Morris Water Maze) I->J K Histological Analysis J->K

Caption: Overall experimental workflow for testing neuroprotective agents.

In Vitro Experimental Protocols

In vitro assays offer a controlled environment for the initial screening of compounds and elucidation of their mechanisms of action.[11][12] Human neuroblastoma cells, such as the SH-SY5Y line, are commonly used as they can be differentiated into a neuronal phenotype.[5][11]

Protocol: Cell Culture and Induction of Neurotoxicity
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[13]

  • Incubation: Culture cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Treat the cells with various concentrations of the thiazolidine derivative for 2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent. For modeling:

    • Parkinson's Disease: Use MPP+ (1-methyl-4-phenylpyridinium).[14]

    • Alzheimer's Disease: Use aggregated Amyloid-β (Aβ) fibrils.[11]

    • Oxidative Stress: Use tert-Butyl Hydroperoxide (tBHP).[15]

  • Co-incubation: Incubate the cells with the neurotoxin and the test compound for an additional 24 hours.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]

  • Preparation: Following the 24-hour co-incubation period, remove the culture medium.

  • MTT Addition: Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[16][18]

  • Solubilization: Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13][16]

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13][17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]

Protocol: TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[19]

  • Cell Preparation: Culture and treat cells on coverslips in a 24-well plate as described in section 3.1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]

  • Permeabilization: Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[20]

  • Equilibration: Rinse the samples and apply an equilibration buffer for 10 minutes.[21]

  • TdT Labeling: Add the TdT reaction mix, containing the TdT enzyme and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP), and incubate for 60 minutes at 37°C in a humidified chamber.[19][21]

  • Stopping the Reaction: Terminate the reaction by adding a stop/wash buffer.[21]

  • Detection (for indirect methods): If using an indirect label like Br-dUTP, incubate with a fluorescently-conjugated anti-BrdU antibody.

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.[22]

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Data Presentation: In Vitro Results
Treatment GroupConcentration (µM)Cell Viability (% of Control)Apoptotic Cells (% TUNEL Positive)
Control (Untreated)-100 ± 5.22.1 ± 0.5
Neurotoxin Only-45.3 ± 4.158.4 ± 6.3
Thiazolidine Derivative + Neurotoxin155.7 ± 3.845.2 ± 5.1
Thiazolidine Derivative + Neurotoxin1078.9 ± 4.521.6 ± 3.9
Thiazolidine Derivative + Neurotoxin5089.1 ± 5.010.3 ± 2.2

Investigating the Mechanism of Action

Thiazolidinediones often exert their effects by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which can modulate downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell survival and reducing inflammation.[4][14]

G TD Thiazolidine Derivative PPAR PPARγ Activation TD->PPAR PI3K PI3K PPAR->PI3K activates NFkB ↓ NF-κB Activation PPAR->NFkB inhibits AKT Akt (Protein Kinase B) PI3K->AKT activates Bcl2 ↑ Bcl-2 AKT->Bcl2 promotes Bax ↓ Bax AKT->Bax inhibits Caspase ↓ Caspase Activation Bcl2->Caspase Bax->Caspase Survival Neuronal Survival Caspase->Survival Inflammation ↓ Neuroinflammation NFkB->Inflammation

Caption: Potential neuroprotective signaling pathway of thiazolidines.
Protocol: Western Blot for Akt and ERK Signaling

Western blotting allows for the detection and quantification of specific proteins, such as the phosphorylated (activated) forms of Akt and ERK.[23]

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[24]

  • SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK, anti-total-ERK).[23][24]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[23]

  • Signal Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[24]

In Vivo Experimental Protocols

Animal models are indispensable for evaluating the therapeutic efficacy of a compound in a complex physiological system, assessing its impact on behavior and cognition.[25]

Animal Model: Scopolamine-Induced Memory Impairment

Scopolamine is a muscarinic antagonist that induces transient memory deficits in rodents, serving as a widely used model for screening anti-amnesic drugs.[5]

  • Animals: Use adult male Wistar rats or C57BL/6 mice.[5]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before experiments.

  • Grouping: Randomly assign animals to control, scopolamine-only, and scopolamine + thiazolidine derivative treatment groups.

  • Drug Administration: Administer the thiazolidine derivative (e.g., via oral gavage or intraperitoneal injection) for a pre-determined period (e.g., 14 days).

  • Induction of Amnesia: 30-60 minutes before behavioral testing, administer scopolamine (e.g., 1.5 mg/kg, i.p.) to all groups except the control.[5]

Protocol: Morris Water Maze (MWM) Test

The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory.[26][27]

  • Apparatus: A large circular pool (120-160 cm diameter) filled with opaque water (23 ± 2°C) containing a hidden escape platform submerged 1-2 cm below the surface.[27][28] The room should have distinct visual cues on the walls.[27]

  • Acquisition Training (Days 1-5):

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall at one of four randomized starting positions (N, S, E, W).[28]

    • Allow the animal to swim and find the hidden platform. The time taken is the escape latency.[29]

    • If the animal does not find the platform within 60-90 seconds, guide it to the platform.[29][30]

    • Allow the animal to remain on the platform for 30 seconds.[29]

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow the animal to swim freely for 60-90 seconds.[29][30]

    • Record the time spent in the target quadrant (where the platform was previously located) using a video tracking system. This measures spatial memory retention.[28]

Data Presentation: In Vivo Results
Treatment GroupMean Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (s)
Control15.2 ± 2.135.4 ± 4.0
Scopolamine Only48.5 ± 5.314.8 ± 3.1
Scopolamine + Thiazolidine Derivative (10 mg/kg)25.1 ± 3.928.9 ± 3.7
Scopolamine + Thiazolidine Derivative (20 mg/kg)19.8 ± 2.832.5 ± 4.2
Protocol: Post-Mortem Histological Analysis
  • Tissue Collection: After behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.[21]

  • Brain Extraction: Carefully dissect the brain and post-fix it in 4% paraformaldehyde.

  • Sectioning: Cryoprotect the brain in sucrose solutions and section the hippocampus or cortex using a cryostat or microtome.

  • Apoptosis Staining: Perform TUNEL staining on the brain sections as described in section 3.3 to quantify neuronal apoptosis in the brain tissue.[31]

Conclusion

This document outlines a systematic approach for the preclinical evaluation of thiazolidine derivatives as potential neuroprotective agents. By combining in vitro screening for viability and apoptosis with in vivo behavioral and histological analyses, researchers can robustly characterize the efficacy and underlying mechanisms of novel compounds. This structured workflow is essential for identifying and advancing promising therapeutic candidates for the treatment of neurodegenerative diseases.

References

Evaluating 2-Phenylthiazolidine-4-carboxylic Acid in Anticancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of 2-Phenylthiazolidine-4-carboxylic acid and its derivatives as potential anticancer agents. The following protocols and data presentation formats are designed to facilitate reproducible and comparable experimental outcomes.

Introduction

This compound belongs to the thiazolidine class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold, particularly 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs), have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and AMPK pathways.

This document outlines the essential in vitro and in vivo experimental procedures to thoroughly assess the anticancer potential of this compound and its analogs.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from in vitro cytotoxicity assays should be summarized for clear comparison of the compound's potency across different cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are standard metrics for this purpose.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer TypeCell LineGI50 (µM)Reference
This compound octadecylamideLeukemiaCCRF-CEM0.12[1]
MelanomaUACC-620.13[1]
Prostate CancerPC-30.17[1]
Colon CancerHCC-1510.9[1]
5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivative (5d)LeukemiaSR2.04[3]
Non-Small Cell Lung CancerNCI-H5221.36[3]
Colon CancerCOLO 2051.64[3]
CNS CancerSF-5391.87[3]
MelanomaSK-MEL-21.64[3]
Ovarian CancerOVCAR-31.87[3]
Renal CancerRXF 3931.15[3]
Prostate CancerPC-31.90[3]
Breast CancerMDA-MB-4681.11[3]
Thiazolidinone-isatin hybrid (7g)Non-Small Cell Lung CancerA54940[4]
Breast CancerMCF-740[4]
Prostate CancerPC-350[4]
Thiazolidine-2,4-dione derivative (22)Hepatocellular CarcinomaHepG22.04[5]
Breast CancerMCF-71.21[5]

Experimental Protocols

Synthesis of 2-Arylthiazolidine-4-carboxylic Acid Derivatives

A general method for synthesizing 2-arylthiazolidine-4-carboxylic acid amides involves the reaction of L-cysteine with an appropriate benzaldehyde.[1]

  • Dissolve L-cysteine in a mixture of ethanol and water.

  • Add benzaldehyde to the solution.

  • Stir the reaction mixture at room temperature.

  • The cyclized product, this compound, will precipitate out of the solution.

  • Filter the precipitate and wash with a suitable solvent (e.g., diethyl ether).

  • For the synthesis of amide derivatives, the carboxylic acid can be further reacted with an appropriate amine.[1]

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound derivatives in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and harvest the cancer cells. Resuspend the cells in serum-free medium or PBS, optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATCAA [label="2-Arylthiazolidine-\n4-carboxylic acid amide\n(ATCAA)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#202124"]; PIP3 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PTEN -> PIP3 [label=" dephosphorylates", fontsize=8, fontcolor="#5F6368", T="inhibit", arrowhead="tee", color="#202124"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; mTORC1 -> Proliferation [color="#202124"]; Akt -> Apoptosis_Inhibition [label=" promotes", fontsize=8, fontcolor="#5F6368", color="#202124"]; ATCAA -> Akt [label=" dephosphorylates", fontsize=8, fontcolor="#5F6368", T="inhibit", arrowhead="tee", color="#202124"]; }

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of ATCAAs.

// Nodes ATCAA [label="2-Arylthiazolidine-\n4-carboxylic acid amide\n(ATCAA)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AMP_ATP_ratio [label="Increased AMP/ATP\nRatio", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Inhibition of\nCell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Induction of\nAutophagy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ATCAA -> AMP_ATP_ratio [label=" alters", fontsize=8, fontcolor="#5F6368", color="#202124"]; AMP_ATP_ratio -> AMPK [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; AMPK -> mTORC1 [label=" inhibits", fontsize=8, fontcolor="#5F6368", T="inhibit", arrowhead="tee", color="#202124"]; mTORC1 -> Cell_Growth [style=dashed, arrowhead=none, color="#202124"]; AMPK -> Autophagy [color="#202124"]; }

Caption: AMPK signaling pathway activation by ATCAAs.

Experimental Workflow

// Nodes Start [label="Start: Compound Synthesis\n(this compound and derivatives)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Evaluation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(PI3K/Akt, AMPK pathways)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Evaluation\n(if promising in vitro results)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Xenograft [label="Tumor Xenograft Model\nin Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy [label="Evaluate Antitumor Efficacy\nand Toxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Lead Compound\nIdentification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro; In_Vitro -> Cell_Viability; In_Vitro -> Cell_Cycle; In_Vitro -> Apoptosis; Apoptosis -> Mechanism; Cell_Cycle -> Mechanism; Cell_Viability -> Mechanism; Mechanism -> Western_Blot; Mechanism -> In_Vivo; In_Vivo -> Xenograft; Xenograft -> Efficacy; Efficacy -> End; }

Caption: General workflow for anticancer evaluation.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of Thiazolidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidine-4-carboxamide derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including antioxidant activity. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The evaluation of the antioxidant capacity of novel thiazolidine-4-carboxamide derivatives is a critical step in the drug discovery and development process.

These application notes provide a comprehensive overview of widely accepted methods for assessing the antioxidant potential of these derivatives. Detailed protocols for common in vitro chemical assays and a cellular antioxidant assay are provided to guide researchers in the systematic evaluation of their compounds.

In Vitro Antioxidant Assays

In vitro antioxidant assays are rapid and cost-effective methods for screening the radical scavenging and reducing capabilities of compounds. The most common assays include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[2] The discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging activity.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test thiazolidine-4-carboxamide derivative and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO).[2]

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.[4]

  • Assay Procedure:

    • Pipette various concentrations of the test compounds and the standard into a 96-well microplate.[2]

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[2][3]

    • A control containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound.[2]

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[6][7] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decolorization is measured spectrophotometrically at 734 nm.[6][8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm before use.

    • Prepare various concentrations of the test thiazolidine-4-carboxamide derivatives and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[7]

  • Data Analysis:

    • The percentage of inhibition of ABTS•+ is calculated using a similar formula to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[1][3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

    • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant activity of novel thiazolidine-4-carboxamide derivatives should be summarized in a clear and structured table for easy comparison.

Compound IDDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC, mM Trolox/mM)FRAP (µM Fe(II) equivalents/mM)
Standard (Ascorbic Acid) 8.5 ± 0.41.1 ± 0.051.2 ± 0.06
Standard (Trolox) 15.2 ± 0.71.0 (by definition)1.0 (by definition)
Derivative 1 25.6 ± 1.20.8 ± 0.040.9 ± 0.05
Derivative 2 18.9 ± 0.90.9 ± 0.051.0 ± 0.05
Derivative 3 32.1 ± 1.50.7 ± 0.030.8 ± 0.04

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Cellular Antioxidant Assay

While chemical assays are useful for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[9][10]

Principle: The Cellular Antioxidant Activity (CAA) assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure the intracellular antioxidant capacity of a compound. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.[1][11]

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black microplate with a clear bottom and culture until confluent.[3]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the DCFH-DA probe and the test thiazolidine-4-carboxamide derivative (or a standard like quercetin) for a specified time (e.g., 1 hour) to allow for cellular uptake.[12]

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[11]

    • Immediately begin monitoring the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time.

    • The percentage of inhibition of DCF formation is calculated, and the results can be expressed as quercetin equivalents (QE).

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cpd Prepare Test Compound & Standard Solutions add_cpd Add Compounds/ Standard to Plate prep_cpd->add_cpd prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph add_cpd->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Cellular_Antioxidant_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate culture_cells Culture to Confluence seed_cells->culture_cells add_probe_cpd Incubate with DCFH-DA & Test Compound culture_cells->add_probe_cpd wash_cells Wash Cells add_probe_cpd->wash_cells induce_stress Induce Oxidative Stress (e.g., AAPH) wash_cells->induce_stress measure_fluor Measure Fluorescence Over Time induce_stress->measure_fluor calc_auc Calculate Area Under the Curve (AUC) measure_fluor->calc_auc determine_activity Determine Antioxidant Activity calc_auc->determine_activity

Caption: Workflow for the Cellular Antioxidant Assay (CAA).

Signaling Pathway Diagram

Many thiazolidine derivatives, particularly thiazolidinediones, have been shown to exert their effects by modulating signaling pathways involved in inflammation and oxidative stress, such as the PPARγ and NF-κB pathways.[13] Activation of PPARγ can lead to the transrepression of NF-κB, a key regulator of pro-inflammatory and pro-oxidant genes.

PPARg_NFkB_Pathway cluster_stimulus Oxidative Stress/Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Cellular Response stimulus ROS/ Inflammatory Cytokines NFkB_activation NF-κB Activation stimulus->NFkB_activation gene_transcription Pro-inflammatory & Pro-oxidant Gene Transcription NFkB_activation->gene_transcription inflammation Inflammation & Oxidative Damage gene_transcription->inflammation Thiazolidine Thiazolidine-4-carboxamide Derivative PPARg PPARγ Activation Thiazolidine->PPARg PPARg->NFkB_activation Transrepression antioxidant_response Reduced Inflammation & Oxidative Stress PPARg->antioxidant_response

References

HPLC-UV based method for determination of 2-Phenylthiazolidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV based method for the determination of 2-Phenylthiazolidine-4-carboxylic acid is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive application note and protocol. This method is designed for the quantitative analysis of this compound in various sample matrices, subject to appropriate validation.

Application Note

Introduction

This compound is a heterocyclic compound that serves as a key structural motif in various pharmacologically active molecules. Its determination is crucial for quality control, stability studies, and pharmacokinetic analysis in drug discovery and development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of this compound.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. An isocratic mobile phase consisting of an organic solvent and an acidic aqueous buffer ensures efficient separation and consistent retention times. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention. Quantification is performed by monitoring the UV absorbance at a wavelength where the phenyl group of the analyte exhibits significant absorption. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters for solvent filtration

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare the aqueous component (Solvent A) by adding 0.1% (v/v) formic acid to deionized water.

    • The organic component (Solvent B) is acetonitrile.

    • Filter both solvents through a 0.45 µm membrane filter and degas before use.

    • The recommended mobile phase is a mixture of Solvent A and Solvent B (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 10 mL volumetric flask using a small amount of methanol or acetonitrile.

    • Bring the flask to volume with the same solvent. This is the stock solution. Store at 2-8 °C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • The sample preparation procedure will depend on the matrix. A generic protocol is provided:

    • Accurately weigh a known amount of the sample.

    • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile). Sonication may be used to improve extraction efficiency.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the filtrate with the mobile phase to bring the analyte concentration within the calibration range.

5. HPLC System Setup and Operation

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature (e.g., 30 °C).

  • Set the UV detector wavelength. Based on the phenyl chromophore, a starting wavelength of 260 nm is recommended. This should be optimized by scanning the UV spectrum of a standard solution.

  • Inject a blank (mobile phase), followed by the working standard solutions and then the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Data Presentation

The following table summarizes the proposed chromatographic conditions and representative (hypothetical) method validation parameters.

Parameter Condition / Value
Instrumentation High-Performance Liquid Chromatography with UV Detector
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Retention Time (t_R) ~ 4.5 min (Hypothetical)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC-UV determination of this compound.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% HCOOH) E HPLC System Equilibration A->E System Setup B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Working Standards (1-100 µg/mL) B->C Dilution F Inject Standards & Samples C->F D Sample Extraction and Filtration D->F E->F Ready for Injection G Chromatographic Separation (C18 Column) F->G H UV Detection at 260 nm G->H I Peak Integration & Area Measurement H->I Data Acquisition J Construct Calibration Curve I->J K Quantify Analyte in Sample J->K

Caption: Workflow for HPLC-UV analysis of this compound.

Application of 2-Phenylthiazolidine-4-carboxylic Acid in Acetaminophen Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, can cause severe dose-dependent hepatotoxicity, which is a leading cause of acute liver failure. The toxic effects of APAP are primarily mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, hepatic GSH stores are depleted, leading to the accumulation of NAPQI, which covalently binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

2-Phenylthiazolidine-4-carboxylic acid (PTCA) and its analogs are cysteine prodrugs designed to counteract APAP-induced hepatotoxicity. By delivering L-cysteine, the rate-limiting substrate for GSH synthesis, these compounds help replenish hepatic GSH levels, thereby enhancing the detoxification of NAPQI and protecting hepatocytes from injury. This document provides detailed application notes and experimental protocols for the use of PTCA and related compounds in the study of acetaminophen hepatotoxicity.

Mechanism of Action

2-Substituted thiazolidine-4(R)-carboxylic acids, including PTCA, function as intracellular delivery agents for L-cysteine. It is suggested that these compounds undergo non-enzymatic ring-opening in vivo, releasing L-cysteine.[1] The increased availability of L-cysteine boosts the synthesis of glutathione, a critical endogenous antioxidant. This enhanced GSH pool is then available to neutralize the toxic NAPQI metabolite of acetaminophen, mitigating cellular damage and protecting the liver.

Data Presentation

The following tables summarize the quantitative effects of L-cysteine prodrugs on key biomarkers of acetaminophen-induced hepatotoxicity in mice. While specific quantitative data for this compound is limited in the public domain, the data presented for the closely related compounds, 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) and L-2-oxothiazolidine-4-carboxylate (OTC), provide a strong indication of the expected efficacy.

Table 1: Effect of 2(RS)-n-Propylthiazolidine-4(R)-carboxylic Acid (PTCA) on Acetaminophen-Induced Liver Injury in Mice

Treatment GroupDose of PTCA (mmol/kg, i.p.)Serum Glutamate-Pyruvate Transaminase (SGPT/ALT) Activity (% of APAP control)Hepatic GSH (% of vehicle control)Hepatic Cysteine (% of vehicle control)
APAP Control (800 mg/kg)-100~5~14
APAP + PTCA1.75Attenuated increaseNot specifiedNot specified
APAP + PTCA5Significantly attenuated66116

Data adapted from a study by Roberts et al.[2] SGPT activity was markedly increased by APAP, and PTCA attenuated this increase in a dose-dependent manner.

Table 2: Dose-Dependent Effect of L-2-Oxothiazolidine-4-carboxylate (OTC) on Serum Aminotransferases in APAP-Treated Mice

Treatment GroupDose of OTC (mg/kg, p.o.)Serum ALT (U/L)Serum AST (U/L)
Normal Control-45 ± 585 ± 10
APAP Control (300 mg/kg)-6500 ± 5005800 ± 450
APAP + OTC256200 ± 4805500 ± 430
APAP + OTC503500 ± 3003200 ± 280
APAP + OTC1001500 ± 1501300 ± 120
APAP + N-acetylcysteine (NAC)1001400 ± 1301200 ± 110

* p < 0.05 compared to APAP control group. Data are presented as mean ± SEM.[3]

Table 3: Dose-Dependent Effect of L-2-Oxothiazolidine-4-carboxylate (OTC) on Hepatic Glutathione and Glutathione Peroxidase in APAP-Treated Mice

Treatment GroupDose of OTC (mg/kg, p.o.)Hepatic GSH (nmol/mg protein)Hepatic GSH-px (U/mg protein)
Normal Control-8.5 ± 0.71.2 ± 0.1
APAP Control (300 mg/kg)-2.1 ± 0.30.4 ± 0.05
APAP + OTC252.5 ± 0.40.5 ± 0.06
APAP + OTC505.8 ± 0.60.9 ± 0.1
APAP + OTC1008.2 ± 0.81.1 ± 0.1
APAP + N-acetylcysteine (NAC)1008.4 ± 0.71.1 ± 0.1

* p < 0.05 compared to APAP control group. Data are presented as mean ± SEM.[3]

Experimental Protocols

Protocol 1: Induction of Acetaminophen Hepatotoxicity in Mice

Objective: To establish a reproducible model of acetaminophen-induced liver injury in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Acetaminophen (APAP)

  • Sterile Saline (0.9% NaCl)

  • Warming pad or heat lamp

Procedure:

  • Fast mice overnight (approximately 12-16 hours) with free access to water. This step is crucial as it depletes glycogen stores and sensitizes the mice to APAP toxicity.

  • Prepare a fresh solution of APAP in warm sterile saline. A common concentration is 30 mg/mL. APAP has poor solubility in cold saline, so warming to approximately 40-50°C may be necessary to fully dissolve it.

  • Administer APAP via intraperitoneal (i.p.) injection at a dose of 300-600 mg/kg body weight. The exact dose may need to be optimized based on the mouse strain and specific experimental goals.

  • Return the mice to their cages with free access to food and water.

  • Monitor the animals for signs of distress.

  • Collect blood and liver tissue samples at desired time points (e.g., 4, 8, 12, or 24 hours) post-APAP administration for analysis of liver enzymes, histology, and other biomarkers.

Protocol 2: Administration of this compound (PTCA)

Objective: To evaluate the protective effect of PTCA against APAP-induced hepatotoxicity.

Materials:

  • This compound (PTCA)

  • Vehicle (e.g., sterile saline, or a solution of dilute aqueous base adjusted for pH)

  • Mice with APAP-induced hepatotoxicity (from Protocol 1)

Procedure:

  • Prepare a solution of PTCA in the chosen vehicle. The solubility of PTCA should be determined to prepare the appropriate concentration for dosing.

  • PTCA can be administered either before or after the APAP challenge.

    • Prophylactic Administration: Administer PTCA (e.g., via i.p. injection) at a predetermined dose (e.g., 1-5 mmol/kg) 30-60 minutes before APAP administration.

    • Therapeutic Administration: Administer PTCA at a predetermined dose 30 minutes to 2 hours after APAP administration to mimic a clinical treatment scenario.

  • Divide the animals into the following groups:

    • Group 1: Vehicle control

    • Group 2: APAP + Vehicle

    • Group 3: APAP + PTCA (low dose)

    • Group 4: APAP + PTCA (high dose)

    • (Optional) Group 5: APAP + N-acetylcysteine (NAC) as a positive control.

  • At the end of the experiment, collect blood and liver samples for analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Acetaminophen_Hepatotoxicity_Pathway cluster_metabolism APAP Metabolism cluster_detoxification Detoxification & Injury cluster_intervention Therapeutic Intervention APAP Acetaminophen (APAP) CYP2E1 CYP2E1 APAP->CYP2E1 Oxidation NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation GSH_depletion GSH Depletion NAPQI->GSH_depletion Overdose GSH->NAPQI Detoxification Protein_Adducts Mitochondrial Protein Adducts GSH_depletion->Protein_Adducts Oxidative_Stress Oxidative Stress (ROS/RNS) Protein_Adducts->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_Activation->Mitochondrial_Dysfunction Amplification Loop Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Necrosis PTCA 2-Phenylthiazolidine- 4-carboxylic acid (PTCA) L_Cysteine L-Cysteine PTCA->L_Cysteine Prodrug Delivery GSH_Synthesis GSH Synthesis L_Cysteine->GSH_Synthesis GSH_Synthesis->GSH Replenishment

Caption: APAP Hepatotoxicity and PTCA Intervention Pathway.

Experimental_Workflow cluster_treatment Treatment Administration cluster_analysis Sample Collection & Analysis start Start fasting Overnight Fasting of Mice start->fasting grouping Randomize into Treatment Groups fasting->grouping vehicle_admin Administer Vehicle (i.p.) grouping->vehicle_admin ptca_admin Administer PTCA (i.p.) grouping->ptca_admin apap_admin Administer Acetaminophen (i.p.) vehicle_admin->apap_admin ptca_admin->apap_admin monitoring Monitor Animals (4-24h) apap_admin->monitoring blood_collection Blood Collection (Serum ALT/AST) monitoring->blood_collection tissue_collection Liver Tissue Collection (Histology, GSH levels) monitoring->tissue_collection data_analysis Data Analysis & Interpretation blood_collection->data_analysis tissue_collection->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PTCA Studies.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Phenylthiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. The 2-phenylthiazole-4-carboxamide scaffold, in particular, has garnered considerable attention as a versatile pharmacophore. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, making them attractive candidates for the development of novel therapeutic agents. These activities stem from the unique electronic and structural features of the thiazole ring, which can engage in various interactions with biological targets. This document outlines the synthetic routes to these derivatives and the methodologies for evaluating their biological efficacy.

Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives

The synthesis of 2-phenylthiazole-4-carboxamide derivatives typically follows a multi-step reaction sequence. A common and effective method involves the Hantzsch thiazole synthesis, followed by amide bond formation.

General Synthetic Scheme

A representative synthetic route begins with the reaction of a substituted thiobenzamide with an α-haloketone to form the 2-phenylthiazole core. The carboxylic acid group at the 4-position is then activated and coupled with a desired amine to yield the final carboxamide derivative.

Experimental Protocol: General Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives

Materials:

  • Substituted thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDCI, HOBt)

  • Appropriate amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or other suitable base

Procedure:

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

  • Dissolve the substituted thiobenzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 2-phenylthiazole-4-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-4-carboxylic acid

  • Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture with 2N HCl to a pH of approximately 2-3.

  • The precipitated solid is filtered, washed with cold water, and dried to yield 2-phenylthiazole-4-carboxylic acid.

Step 3: Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives

  • Suspend 2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM.

  • Add a few drops of DMF and then add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to afford the final 2-phenylthiazole-4-carboxamide derivative.

Biological Evaluation

The biological evaluation of these derivatives is crucial to determine their therapeutic potential. The following protocols outline standard assays for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized 2-phenylthiazole-4-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO. Prepare serial dilutions of the compounds in the complete growth medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of 2-Phenylthiazole-4-carboxamide Derivatives

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)[1][2]
4c p-NO₂ on N-phenylSKNMC (Neuroblastoma)10.8 ± 0.08[1][2]
4d m-Cl on N-phenylHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1][2]
Doxorubicin -Hep-G2 (Hepatocarcinoma)5.8 ± 1.01[1]
3-fluoro analog 3-fluoro on arylacetamidoT47D, Caco-2, HT-29< 10 µg/mL[3]
Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized 2-phenylthiazole-4-carboxamide derivatives

  • DMSO

  • 96-well microplates

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of 2-Phenylthiazole-4-carboxamide Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)
Chloro and methyl analogs Various bacteriaSignificant activity reported[4][5]
Compound B9 7 common fungal strainsPotent inhibitory activity[6][7]
Compound B9 6 fluconazole-resistant fungiModerate activity[6][7]
Anti-inflammatory Activity

The anti-inflammatory properties of the derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized 2-phenylthiazole-4-carboxamide derivatives

  • A suitable buffer system

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the COX enzyme, the test compound, and the buffer.

  • Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37 °C.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of COX inhibition and determine the IC₅₀ values.

Data Presentation: Anti-inflammatory Activity of 2-Phenylthiazole-4-carboxamide Derivatives

CompoundEnzyme% Inhibition at 5 µM[8]IC₅₀ (µM)
2h COX-158.2[8]-
2h COX-281.5[8]-
2f --17.47 (Huh7), 14.57 (HCT116)[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Thiobenzamide + Ethyl Bromopyruvate step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->step1 step2 Hydrolysis (NaOH, EtOH/H2O) step1->step2 step3 Amide Coupling (SOCl2 or Coupling Agent, Amine) step2->step3 product 2-Phenylthiazole-4-carboxamide Derivatives step3->product eval_start Purified Derivatives product->eval_start anticancer Anticancer Assays (e.g., MTT Assay) eval_start->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) eval_start->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) eval_start->antiinflammatory data Data Analysis (IC50, MIC) anticancer->data antimicrobial->data antiinflammatory->data

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathway: Potential Mechanism of Anticancer Activity

Some 2-phenylthiazole-4-carboxamide derivatives have been suggested to induce apoptosis, a form of programmed cell death, in cancer cells. One of the key pathways involved is the activation of caspases.

G compound 2-Phenylthiazole-4-carboxamide Derivative cell Cancer Cell compound->cell Enters caspase3 Caspase-3 Activation cell->caspase3 Induces apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Apoptosis Induction by 2-Phenylthiazole-4-carboxamide Derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

G core 2-Phenylthiazole-4-carboxamide Core N-Phenyl Ring 2-Phenyl Ring activity Biological Activity (Anticancer, Antimicrobial, etc.) core->activity Influences substituents Substituents (e.g., -NO2, -Cl, -F, -OCH3) substituents->core:f1 Modification substituents->core:f2 Modification

Caption: Structure-Activity Relationship (SAR) Overview.

References

Application Notes and Protocols for Studying the Release of L-cysteine from 2-Substituted Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-substituted thiazolidine-4-carboxylic acids are a class of compounds that can serve as prodrugs for the amino acid L-cysteine.[1][2][3] These compounds are synthesized by the condensation of L-cysteine with various aldehydes or ketones.[4][5][6] The thiazolidine ring can undergo hydrolysis under physiological conditions to release L-cysteine and the corresponding aldehyde or ketone. This controlled release mechanism makes these compounds valuable for various applications, including drug delivery and as protective agents against toxicity.[1][3][7] The released L-cysteine can then participate in various biological processes, such as the synthesis of glutathione, a key antioxidant.[8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the release of L-cysteine from 2-substituted thiazolidine-4-carboxylic acids. The protocols cover the synthesis of the parent compounds, in vitro release studies under various conditions, and analytical methods for the quantification of released L-cysteine.

Key Applications

  • Drug Delivery: As prodrugs for targeted or sustained release of L-cysteine.

  • Antioxidant Studies: To investigate the role of L-cysteine in mitigating oxidative stress.[4]

  • Cell Culture: To supplement cell culture media with a stable source of L-cysteine.[8]

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of L-cysteine prodrugs.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids

This protocol describes a general method for the synthesis of 2-substituted thiazolidine-4-carboxylic acids by the condensation of L-cysteine with an aldehyde.[4][9]

Materials:

  • L-cysteine hydrochloride

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Methanol

  • Hydrochloric acid (catalytic amount)

  • Sodium acetate

  • Diethyl ether

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve L-cysteine hydrochloride (1 equivalent) in methanol in a round bottom flask.

  • Add the aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the solution with a saturated solution of sodium acetate.

  • The product will precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted aldehyde.

  • Dry the product under vacuum.

  • Characterize the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Protocol 2: In Vitro Release Study of L-cysteine

This protocol details the procedure for conducting an in vitro release study to quantify the amount of L-cysteine released from a 2-substituted thiazolidine-4-carboxylic acid derivative under simulated physiological conditions.

Materials:

  • Synthesized 2-substituted thiazolidine-4-carboxylic acid

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.5, 7.4)

  • Incubator or water bath at 37°C

  • HPLC system with a suitable column (e.g., C18)

  • Reagents for L-cysteine quantification (see Protocol 3)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of the 2-substituted thiazolidine-4-carboxylic acid in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the release medium (PBS) to the desired final concentration.

  • Prepare release media at different pH values (e.g., pH 5.5 to simulate the tumor microenvironment and pH 7.4 for physiological pH).

  • Add a known volume of the test compound solution to microcentrifuge tubes containing the release media.

  • Incubate the tubes at 37°C with constant gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Immediately stop the reaction by adding a quenching solution if necessary (e.g., an acidic solution to stabilize L-cysteine).

  • Filter the samples through a 0.22 µm syringe filter to remove any precipitates.

  • Analyze the samples for L-cysteine concentration using a validated analytical method, such as HPLC (see Protocol 3).

  • Calculate the cumulative percentage of L-cysteine released at each time point.

Protocol 3: Quantification of Released L-cysteine by HPLC

This protocol describes a method for the quantification of L-cysteine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to enhance detection and prevent oxidation.[10]

Materials:

  • Samples from the in vitro release study

  • L-cysteine standard solutions of known concentrations

  • Monobromobimane (mBBr) or other suitable derivatizing agent

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Water (HPLC grade)

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column

Procedure:

  • Derivatization: a. To 100 µL of the sample (or standard), add 100 µL of Tris-HCl buffer. b. Add 10 µL of the derivatizing agent solution (e.g., mBBr in acetonitrile). c. Incubate the mixture in the dark at room temperature for 15-30 minutes. d. Stop the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1 M HCl).

  • HPLC Analysis: a. Inject a known volume of the derivatized sample onto the HPLC system. b. Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% formic acid.[10] c. Set the detector to the appropriate wavelength for the derivatized L-cysteine (e.g., excitation at 380 nm and emission at 480 nm for mBBr derivatives). d. A method for measuring L-cysteine content by HPLC has been described using a normal-phase silica gel bonded diol chromatographic column with a mixed solvent as the mobile phase and detection at 200nm.[11]

  • Quantification: a. Generate a standard curve by plotting the peak area of the L-cysteine derivative against the known concentrations of the L-cysteine standards. b. Determine the concentration of L-cysteine in the unknown samples by interpolating their peak areas from the standard curve.

Data Presentation

The quantitative data from the in vitro release studies should be summarized in tables for easy comparison.

Table 1: Cumulative Release of L-cysteine at pH 7.4 and 37°C

Time (hours)Compound A (% Release ± SD)Compound B (% Release ± SD)Control (L-cysteine Stability, % Remaining ± SD)
000100
115.2 ± 1.810.5 ± 1.298.5 ± 0.9
228.9 ± 2.521.3 ± 2.197.2 ± 1.1
455.4 ± 4.140.8 ± 3.595.8 ± 1.5
885.7 ± 5.672.1 ± 4.993.1 ± 1.8
1296.3 ± 4.888.9 ± 5.291.5 ± 2.0
2498.1 ± 3.995.4 ± 4.388.7 ± 2.3

Table 2: Effect of pH on the Half-Life (t₁₂) of L-cysteine Release at 37°C

Compoundt₁/₂ at pH 5.5 (hours)t₁/₂ at pH 7.4 (hours)
Compound A2.8 ± 0.34.1 ± 0.4
Compound B3.5 ± 0.45.2 ± 0.5

Visualization of Key Processes

The following diagrams illustrate the key chemical and experimental workflows involved in studying L-cysteine release.

G cluster_synthesis Synthesis cluster_release Release Mechanism L-cysteine L-cysteine Condensation Condensation L-cysteine->Condensation Aldehyde Aldehyde Aldehyde->Condensation 2-substituted_thiazolidine 2-substituted thiazolidine-4-carboxylic acid Condensation->2-substituted_thiazolidine Prodrug 2-substituted thiazolidine-4-carboxylic acid Hydrolysis Hydrolysis Prodrug->Hydrolysis H₂O, pH L-cysteine_released L-cysteine Hydrolysis->L-cysteine_released Aldehyde_released Aldehyde Hydrolysis->Aldehyde_released

Caption: Chemical synthesis and release mechanism of L-cysteine.

G Start Start Incubation Incubate Prodrug in Buffer (pH, T) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Derivatization Derivatize with mBBr Sampling->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis Quantification Quantify Released L-cysteine HPLC_Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for in vitro L-cysteine release study.

G cluster_factors Factors Influencing Release pH pH Release_Rate L-cysteine Release Rate pH->Release_Rate Temperature Temperature Temperature->Release_Rate Substituent_at_C2 Substituent at C2 Substituent_at_C2->Release_Rate Enzymes Enzymes Enzymes->Release_Rate

Caption: Factors influencing the rate of L-cysteine release.

References

Application Notes and Protocols for Studying Vascular Permeability in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. A key feature of asthmatic airway inflammation is an increase in vascular permeability, which leads to plasma extravasation, edema of the airway wall, and contributes to airflow obstruction. Studying the mechanisms that regulate vascular permeability in preclinical asthma models is crucial for understanding the pathophysiology of the disease and for the development of novel therapeutics.

These application notes provide an overview of common methods, detailed experimental protocols, and key signaling pathways involved in vascular permeability in the context of experimental asthma.

Key Mediators and Signaling Pathways in Asthma-Related Vascular Permeability

Several inflammatory mediators are implicated in the increase of vascular permeability observed in asthma. The most prominent include Vascular Endothelial Growth Factor (VEGF), histamine, and bradykinin.

Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF, a potent angiogenic factor, is also a key regulator of vascular leakage.[1] Its levels are elevated in the airways of asthmatics and correlate with disease severity.[2] VEGF exerts its effects by binding to its receptors, primarily VEGFR2, on endothelial cells, leading to the phosphorylation of junctional proteins and subsequent disruption of the endothelial barrier.

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates eNOS eNOS VEGFR2->eNOS Activates RhoA RhoA/ROCK VEGFR2->RhoA Activates PKC PKC PLCg->PKC Activates VE_Cadherin VE-Cadherin Phosphorylation PKC->VE_Cadherin NO Nitric Oxide (NO) eNOS->NO NO->VE_Cadherin RhoA->VE_Cadherin Permeability Increased Vascular Permeability VE_Cadherin->Permeability

VEGF signaling pathway leading to increased vascular permeability.

Histamine Signaling: Released from mast cells upon allergen exposure, histamine is a potent mediator of acute allergic reactions, including bronchoconstriction and increased vascular permeability.[3] It primarily acts on H1 receptors on endothelial cells, leading to endothelial cell contraction and the formation of intercellular gaps.[4]

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gαq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC_RhoA PKC & RhoA/ROCK Ca2->PKC_RhoA Endo_Contraction Endothelial Cell Contraction & Junction Disruption PKC_RhoA->Endo_Contraction Permeability Increased Vascular Permeability Endo_Contraction->Permeability

Histamine signaling pathway in endothelial cells.

Bradykinin Signaling: Bradykinin is another inflammatory mediator that contributes to the features of asthma.[5] It acts on B2 receptors (and to a lesser extent B1 receptors) on endothelial cells to increase vascular permeability, often with a more prolonged effect than histamine.[5]

Bradykinin_Signaling Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds to G_Protein G Proteins (Gαq/11, Gαi) B2R->G_Protein Activates PLC_PI3K PLC, PI3K/AKT G_Protein->PLC_PI3K Second_Messengers Ca²⁺, DAG, IP3 PLC_PI3K->Second_Messengers eNOS_Prostaglandins eNOS & Prostaglandins Second_Messengers->eNOS_Prostaglandins Junction_Disruption VE-Cadherin Phosphorylation & Internalization Second_Messengers->Junction_Disruption Permeability Increased Vascular Permeability eNOS_Prostaglandins->Permeability Junction_Disruption->Permeability

Bradykinin signaling leading to enhanced vascular permeability.

Experimental Assays for Measuring Vascular Permeability

Several well-established in vivo methods are used to quantify vascular permeability in animal models of asthma. The choice of assay depends on the specific research question and the target tissue (e.g., airways vs. skin).

Experimental_Workflow Asthma_Model Induce Asthma Model (e.g., OVA, HDM) Permeability_Assay Perform Vascular Permeability Assay Asthma_Model->Permeability_Assay Evans_Blue_Lung Evans Blue Dye Extravasation (Lung) Permeability_Assay->Evans_Blue_Lung Miles_Assay Miles Assay (Dermal) Permeability_Assay->Miles_Assay BAL_Analysis BAL Fluid Analysis Permeability_Assay->BAL_Analysis Data_Quantification Data Quantification Evans_Blue_Lung->Data_Quantification Miles_Assay->Data_Quantification BAL_Analysis->Data_Quantification Spectrophotometry Spectrophotometry (Evans Blue) Data_Quantification->Spectrophotometry Protein_Assay Protein Assay (e.g., BCA, ELISA for Albumin) Data_Quantification->Protein_Assay Analysis Data Analysis & Interpretation Spectrophotometry->Analysis Protein_Assay->Analysis

General experimental workflow for assessing vascular permeability.
Evans Blue Dye Extravasation Assay (Lungs)

This is a widely used method to quantify plasma protein extravasation into tissues. Evans blue dye binds avidly to serum albumin, and its accumulation in the lung parenchyma reflects an increase in vascular permeability.[6]

Protocol:

  • Animal Model: Induce an asthma phenotype in mice (e.g., using ovalbumin (OVA) or house dust mite (HDM) sensitization and challenge protocols).[7] BALB/c mice are commonly used due to their Th2-prone immune response.[8]

  • Dye Injection: Anesthetize the mouse and inject a sterile solution of Evans blue dye (e.g., 20 mg/kg in PBS) intravenously via the tail vein.[6]

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion: Euthanize the mouse and perfuse the circulatory system with saline via the right ventricle to remove intravascular dye.

  • Tissue Collection: Harvest the lungs and weigh them.

  • Dye Extraction: Incubate the lung tissue in formamide (e.g., 1 mL per 100 mg of tissue) at 60°C for 24-48 hours to extract the Evans blue dye.[9]

  • Quantification: Centrifuge the formamide extract to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[9] Calculate the concentration of Evans blue in the tissue using a standard curve. Results are typically expressed as μg of Evans blue per gram of lung tissue.

Miles Assay (Dermal Vascular Permeability)

The Miles assay is a classic method to assess localized changes in dermal vascular permeability in response to specific mediators.[10]

Protocol:

  • Dye Injection: Inject Evans blue dye intravenously into the mouse as described above.

  • Intradermal Injections: After a short circulation period (e.g., 10-20 minutes), inject small volumes (e.g., 20 μL) of permeability-inducing agents (e.g., histamine, VEGF, bradykinin) and a vehicle control (e.g., saline) intradermally at distinct sites on the shaved dorsal skin of the mouse.[10][11]

  • Incubation: Allow the agents to act for a defined period (e.g., 20-30 minutes).

  • Tissue Collection: Euthanize the mouse and excise the skin at the injection sites.

  • Dye Extraction and Quantification: Extract the Evans blue dye from each skin sample using formamide and quantify the amount of dye spectrophotometrically as described for the lung assay.[11] The results are often expressed as the ratio of dye extravasation induced by the agent compared to the vehicle control.

Analysis of Bronchoalveolar Lavage (BAL) Fluid

Increased vascular permeability in the lungs leads to the leakage of plasma proteins into the alveolar space. Measuring the concentration of total protein or specific proteins like albumin in BAL fluid can serve as an index of vascular permeability.[12]

Protocol:

  • Animal Model: Use an established mouse model of asthma.

  • BAL Procedure: Euthanize the mouse and cannulate the trachea. Instill a known volume of sterile saline or PBS into the lungs and then gently aspirate the fluid. Repeat this process 2-3 times, pooling the recovered fluid.

  • Sample Processing: Centrifuge the BAL fluid to pellet cells.

  • Protein Quantification: Measure the total protein concentration in the cell-free supernatant using a standard protein assay (e.g., BCA or Bradford assay). Alternatively, the concentration of a specific plasma protein, such as albumin, can be measured by ELISA. The results are typically expressed as μg or mg of protein per mL of BAL fluid.

Data Presentation

The following tables summarize representative quantitative data from studies assessing vascular permeability in asthma models. It is important to note that absolute values can vary significantly between studies due to differences in the specific asthma model, the timing of measurements, and the experimental techniques used.

Table 1: Vascular Permeability Measured by Evans Blue Dye Extravasation in Lung Tissue

Asthma ModelTreatment GroupEvans Blue Extravasation (µg/g tissue)Fold Change vs. ControlReference
OVA-induced Asthma (mice)Control (Saline)Data not consistently reported as absolute values1.0[10]
OVA ChallengeSignificantly increased~2-4 fold[10]
HDM-induced Asthma (mice)Control (PBS)Data not consistently reported as absolute values1.0[13]
HDM ChallengeSignificantly increased~1.5-3 fold[13]

Note: Many studies report statistically significant increases without providing specific mean values with standard deviations. The fold changes are representative estimates from the literature.

Table 2: Vascular Permeability Measured by Protein Concentration in Bronchoalveolar Lavage (BAL) Fluid

Asthma ModelTreatment GroupTotal Protein in BALF (mg/mL)Albumin in BALFFold Change vs. Control (Total Protein)Reference
Allergen Challenge (asthmatic humans)Pre-allergen0.08 ± 0.01-1.0[14]
Post-allergen0.13 ± 0.02-1.6[14]
Allergen Challenge (asthmatic humans)Pre-allergen-Baseline1.0[6]
Post-allergen-3.8-fold increase (radiolabeled albumin)-[6]
HDM-induced Asthma (mice)Control (PBS)BaselineBaseline1.0[15]
HDM ChallengeElevated levelsElevated levelsNot specified[15]

Table 3: Dermal Vascular Permeability Measured by Miles Assay

Permeability-Inducing AgentVehicle Control (e.g., Saline)Agent TreatmentFold Change vs. ControlReference
HistamineBaseline leakageSignificantly increased leakage~1.9 fold (volume)
VEGFBaseline leakageClear increase in dye leakageNot specified

Conclusion

The study of vascular permeability is integral to asthma research. The methods described herein, particularly the Evans blue dye extravasation assay and the analysis of BAL fluid, are robust and widely accepted techniques for quantifying this critical aspect of airway inflammation in preclinical models. Understanding the underlying signaling pathways, such as those mediated by VEGF, histamine, and bradykinin, provides a framework for the development of targeted therapies aimed at restoring vascular barrier integrity in asthma. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of respiratory drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Epimerization of 2-Substituted Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids during their synthesis and handling.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and offers targeted solutions.

Issue Potential Cause Recommended Solution
Formation of a Diastereomeric Mixture The primary cause is the epimerization at the C-2 position, which is prone to racemization. This process is often catalyzed by acidic or basic conditions and is driven by the lone pair of electrons on the thiazolidine nitrogen, leading to a ring-opening and recyclization mechanism.[1] The solvent used can also significantly influence the diastereomeric ratio.To prevent epimerization, N-protection of the thiazolidine ring is highly recommended. N-acetylation or N-Boc protection are effective methods to stabilize the C-2 stereocenter.[1] See the detailed experimental protocols below for N-acetylation and N-Boc protection.
Epimerization Observed in NMR Solvents Certain NMR solvents, especially those that are slightly acidic or basic, can promote epimerization over time, leading to a change in the observed diastereomeric ratio in solution.[1]Analyze the sample as quickly as possible after dissolution. Use neutral and aprotic NMR solvents whenever feasible. If acidic or basic solvents are required for solubility, consider the possibility of on-going epimerization when interpreting the spectra.
Poor Diastereoselectivity Despite N-Protection The N-protection reaction itself might not have gone to completion, leaving some unprotected thiazolidine susceptible to epimerization. Alternatively, the reaction conditions for the protection step (e.g., high temperature, prolonged reaction time) might have inadvertently promoted some epimerization before the protection was complete.Ensure the N-protection reaction goes to completion by monitoring it using TLC or LC-MS. Optimize the reaction conditions for the protection step by using milder reagents or lower temperatures.
Difficulty in Separating Diastereomers The diastereomers of 2-substituted thiazolidine-4-carboxylic acids can be challenging to separate by standard column chromatography due to their similar polarities.If N-protection is not a viable option, consider derivatization of the carboxylic acid or the amine to introduce a group that enhances the polarity difference between the diastereomers, making them easier to separate. Chiral chromatography can also be an effective, albeit more expensive, separation method.
Inconsistent Diastereomeric Ratios Between Batches Minor variations in reaction conditions such as temperature, reaction time, or the rate of addition of reagents can lead to inconsistencies in the diastereomeric ratio. The purity of the starting materials can also play a role.Strictly control all reaction parameters. Ensure that the temperature is maintained consistently throughout the reaction and that the reaction time is carefully monitored. Use starting materials of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of C-2 epimerization in 2-substituted thiazolidine-4-carboxylic acids?

A1: The epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids typically proceeds through a ring-chain tautomerism mechanism. The thiazolidine ring can open to form a transient Schiff base intermediate. This intermediate can then re-cyclize, and during this process, the stereochemistry at the C-2 position can be inverted, leading to the formation of a mixture of diastereomers. This process can be catalyzed by both acids and bases.[1]

Q2: How does N-protection prevent epimerization?

A2: N-protection, for instance by acetylation or the introduction of a Boc group, prevents epimerization by reducing the nucleophilicity of the thiazolidine nitrogen. By converting the secondary amine to an amide or carbamate, the lone pair of electrons on the nitrogen is delocalized and less available to participate in the ring-opening process that leads to epimerization. This effectively locks the stereochemistry at the C-2 position.[1]

Q3: What are the most effective N-protecting groups to prevent epimerization?

A3: The most commonly and effectively used N-protecting groups to prevent epimerization in 2-substituted thiazolidine-4-carboxylic acids are the acetyl (Ac) and the tert-butoxycarbonyl (Boc) groups. Both are effective at stabilizing the C-2 stereocenter. The choice between them may depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: Can the choice of solvent affect the diastereomeric ratio?

A4: Yes, the solvent can have a significant impact on the diastereomeric ratio of the product. The polarity and protic nature of the solvent can influence the equilibrium of the ring-opening and recyclization process. For example, in some cases, using acidified methanol as a solvent has been shown to produce different diastereomeric ratios compared to other solvent systems.[1] It has been observed that in DMSO, the trans isomer may be the major product, while in CDCl3, the cis isomer may predominate.

Q5: Is it possible to obtain a single diastereomer without N-protection?

A5: While challenging, it is sometimes possible to obtain a single diastereomer or a highly enriched mixture by carefully controlling the reaction conditions. This includes using low temperatures, short reaction times, and specific catalysts or solvents that favor the formation of one diastereomer over the other. However, for robust and reproducible stereochemical control, N-protection is the most reliable method.

Data Presentation

The following tables summarize quantitative data on the diastereomeric ratios of 2-aryl-thiazolidine-4-carboxylic acids obtained under different reaction conditions.

Table 1: Diastereomeric Ratio (cis:trans) of 2-Aryl-Thiazolidine-4-Carboxylic Acids in Different Solvents

2-Aryl SubstituentSolventDiastereomeric Ratio (cis:trans)Reference
2-HydroxyphenylAcidified Methanol1.5:1[1]
4-HydroxyphenylAcidified Methanol3:1[1]
4-ChlorophenylAcidified Methanol1.4:1[1]
4-NitrophenylAcidified Methanol100:0 (initially)[1]
PhenylEthanol/WaterNot specified, mixture formed[2]
4-{2-[(4-Chlorobenzoyl)oxy]ethoxy}phenylNot specifiedMixture of 2RS, 4R[2]

Table 2: Effect of N-Acetylation on Diastereomeric Ratio

CompoundN-ProtectionDiastereomeric Ratio (cis:trans)Reference
2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acidNone46:54
3-Acetyl-2-[4-(2-ethoxy-2-oxo ethoxy) phenyl] thiazolidine-4-carboxylic acidAcetyl85:15

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

This protocol describes a general method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, which may result in a mixture of diastereomers.

Materials:

  • L-cysteine hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.

  • Add sodium acetate (1 equivalent) to the solution and stir until dissolved.

  • In a separate flask, dissolve the aromatic aldehyde (1 equivalent) in ethanol.

  • Add the aldehyde solution to the cysteine solution and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the aldehyde.

  • Upon completion, the product may precipitate out of the solution. If not, the product can be isolated by extraction or crystallization.

  • The resulting product is a mixture of (2R, 4R) and (2S, 4R) diastereomers. The ratio can be determined by ¹H NMR spectroscopy.

Protocol 2: N-Acetylation of 2-Substituted Thiazolidine-4-Carboxylic Acids to Prevent Epimerization

This protocol is for the N-acetylation of a pre-synthesized 2-substituted thiazolidine-4-carboxylic acid to lock the stereochemistry at the C-2 position.

Materials:

  • 2-Substituted thiazolidine-4-carboxylic acid

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Dissolve the 2-substituted thiazolidine-4-carboxylic acid (1 equivalent) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2 equivalents) to the solution.

  • Add pyridine (1.5-2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.

  • The resulting N-acetylated thiazolidine will be stereochemically stable at the C-2 position.

Protocol 3: Diastereoselective Synthesis via N-Boc Protection

This protocol describes the synthesis of a 2-substituted thiazolidine-4-carboxylic acid with in-situ N-Boc protection to favor the formation of a single diastereomer.

Materials:

  • L-cysteine

  • Aldehyde (e.g., benzaldehyde)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Methanol or other suitable solvent

Procedure:

  • Suspend L-cysteine (1 equivalent) in the chosen solvent.

  • Add the aldehyde (1 equivalent) to the suspension.

  • Add triethylamine (2.2 equivalents) to the mixture and stir at room temperature for 1-2 hours.

  • Add Boc₂O (1.1 equivalents) to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Take up the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected thiazolidine.

  • Purify the product by column chromatography to obtain the desired diastereomer with high purity.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the epimerization of 2-substituted thiazolidine-4-carboxylic acids.

Epimerization_Mechanism cluster_cis cis-Isomer cluster_trans trans-Isomer cis (2R,4R)-Thiazolidine intermediate Schiff Base Intermediate (Acyclic) cis->intermediate Ring Opening trans (2S,4R)-Thiazolidine trans->intermediate Ring Opening intermediate->cis Recyclization intermediate->trans Recyclization (Inversion at C-2)

Caption: Mechanism of C-2 Epimerization via Ring-Chain Tautomerism.

Experimental_Workflow cluster_synthesis Synthesis cluster_prevention Prevention of Epimerization start L-Cysteine + Aldehyde reaction Condensation Reaction start->reaction product 2-Substituted Thiazolidine-4-carboxylic Acid (Diastereomeric Mixture) reaction->product protection N-Acetylation or N-Boc Protection product->protection Stabilization stable_product N-Protected Thiazolidine (Single Diastereomer) protection->stable_product

Caption: General Experimental Workflow for Synthesis and Prevention of Epimerization.

Caption: Logical Flowchart for Troubleshooting Epimerization Issues.

References

Technical Support Center: Synthesis of 2-Phenylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylthiazolidine-4-carboxylic acid, thereby improving yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and straightforward synthesis involves the condensation reaction between L-cysteine and benzaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the thiazolidine ring.

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly based on the reaction conditions. Reported yields for the synthesis of this compound and its derivatives range from 60% to as high as 95%.[1][2] Optimization of reaction parameters is key to achieving higher yields.

Q3: Is the product a single stereoisomer?

A3: Not always. The reaction can produce a mixture of diastereomers, specifically the cis-(2R, 4R) and trans-(2S, 4R) isomers. The ratio of these isomers can be influenced by the solvent used during the reaction and for NMR analysis.[3][4][5]

Q4: How can I confirm the formation of the desired product?

A4: Standard analytical techniques can be used for structural confirmation. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[6] Melting point analysis can also be used to verify the purity of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of starting materials: L-cysteine or benzaldehyde may be oxidized or impure. 3. Suboptimal pH: The reaction is sensitive to pH. 4. Precipitation issues: The product may be soluble in the solvent system used.1. Optimize reaction conditions: Increase the reaction time (up to 24 hours) and/or temperature (reflux).[7] 2. Use fresh, high-purity reagents. 3. Adjust pH: The addition of a mild base like sodium acetate can facilitate the reaction.[6] 4. Induce precipitation: If no precipitate forms, try cooling the reaction mixture in an ice bath. If that fails, consider solvent evaporation followed by trituration with a non-polar solvent like diethyl ether.[1][6]
Formation of Multiple Products (Impure Product) 1. Side reactions: Oxidation of the thiol group in L-cysteine. 2. Formation of diastereomers: As mentioned in the FAQs, a mixture of cis and trans isomers can form. 3. Unreacted starting materials. 1. Purge the reaction with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Recrystallization from a suitable solvent (e.g., ethanol) can help isolate the desired isomer.[8] Column chromatography can also be employed for separation. 3. Optimize stoichiometry: Ensure the correct molar ratios of reactants are used. Wash the final product thoroughly to remove unreacted starting materials.
Difficulty in Product Isolation/Precipitation 1. Product solubility: The product may be soluble in the reaction solvent. 2. Insufficient cooling. 1. Change the solvent system: If using a highly polar solvent, try adding a less polar co-solvent to decrease solubility. 2. Cool the reaction mixture in an ice bath for an extended period to encourage crystallization.[6] 3. Solvent removal: Carefully evaporate the solvent under reduced pressure and attempt to precipitate the product by adding a different solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 2-Arylthiazolidine-4-carboxylic Acid Synthesis

ReactantsSolvent SystemTemperatureTime (h)Yield (%)Reference
L-cysteine hydrochloride, Benzaldehyde, Sodium acetateWater/EthanolRoom Temperature2487[6]
L-cysteine, BenzaldehydeEthanolRoom Temperature2-560-90[1]
L-cysteine, BenzaldehydeMethanol/Acetic AcidRefluxNot Specified>80[2][5]
L-cysteine, 4-Nitrobenzaldehyde, Sodium acetateWater/EthanolRoom Temperature2489[6]
L-cysteine, 4-Fluorobenzaldehyde, Sodium acetateWater/EthanolRoom Temperature2482[6]

Experimental Protocols

Protocol 1: Synthesis of this compound in Ethanol/Water

This protocol is adapted from the Pakistan Journal of Pharmaceutical Sciences.[6]

Materials:

  • L-cysteine hydrochloride

  • Benzaldehyde

  • Sodium acetate

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.

  • Add sodium acetate (0.64 mmol) to the solution.

  • In a separate flask, dissolve benzaldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic solution of benzaldehyde to the aqueous solution of L-cysteine with vigorous stirring.

  • Continue stirring at room temperature for approximately 24 hours.

  • Once a precipitate has formed, place the reaction vessel in an ice bath to facilitate further precipitation.

  • Collect the precipitate by suction filtration.

  • Wash the solid product several times with cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound in Ethanol

This protocol is adapted from a study on potential anti-viral agents.[1]

Materials:

  • L-cysteine

  • Benzaldehyde

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a mixture of L-cysteine (16.50 mmol) and benzaldehyde (16.50 mmol) in 30 mL of ethanol.

  • Stir the mixture at room temperature for 2-5 hours.

  • A solid will form during this time. Collect the solid by filtration.

  • Wash the collected solid with diethyl ether.

  • Dry the product to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation L_cysteine L-cysteine Solution Reaction Mixing and Reaction L_cysteine->Reaction Benzaldehyde Benzaldehyde Solution Benzaldehyde->Reaction Precipitation Precipitation/Crystallization Reaction->Precipitation Stirring (2-24h) Isolation Filtration and Washing Precipitation->Isolation Cooling Drying Drying Isolation->Drying Product Final Product Drying->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low or No Yield Check_Precipitate Is a precipitate visible? Start->Check_Precipitate Check_Time_Temp Check Reaction Time & Temperature Check_Precipitate->Check_Time_Temp Yes Induce_Precipitation Induce Precipitation (Cooling/Solvent Evaporation) Check_Precipitate->Induce_Precipitation No Check_Reagents Verify Reagent Quality Check_Time_Temp->Check_Reagents Optimize_Conditions Optimize Conditions (Increase Time/Temp) Check_Time_Temp->Optimize_Conditions Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents Success Improved Yield Induce_Precipitation->Success Optimize_Conditions->Success Use_New_Reagents->Success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 2-Arylthiazolidine-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common challenges encountered during the purification of 2-arylthiazolidine-4-carboxylic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: Difficulty with Crystallization / Solid Isolation
SymptomPotential Cause(s)Suggested Solution(s)
Product "oils out" or precipitates as a sticky solid. 1. High concentration of impurities: Impurities can disrupt the crystal lattice formation. 2. Inappropriate solvent system: The solvent may be too good, preventing the compound from precipitating out in an ordered manner. 3. Rapid cooling: Cooling the solution too quickly can cause the product to crash out as an amorphous solid or oil.1. Attempt a pre-purification step, such as a simple filtration through a silica plug, or an acid-base extraction to remove major impurities. 2. Use a two-solvent system for recrystallization (e.g., ethanol/water or acetone/hexane). Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly.[1][2] 3. Allow the crystallization vessel to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.
No precipitate forms upon cooling. 1. Solution is not supersaturated: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Low concentration of the desired product. 1. Reduce the volume of the solvent by evaporation. 2. If using a mixed solvent system, add more of the "poor" solvent. 3. Introduce a seed crystal from a previous successful batch, if available. 4. Ensure the initial crude product is sufficiently concentrated before attempting crystallization.
Low yield after recrystallization. 1. Compound has significant solubility in the cold solvent. 2. Too much solvent was used for dissolution. 1. Minimize the amount of hot solvent used to dissolve the crude product. Work with a saturated or near-saturated solution. 2. Cool the filtrate (mother liquor) to a lower temperature (e.g., in a freezer) to recover a second crop of crystals. Note that the purity of the second crop may be lower.
Problem: Poor Chromatographic Separation (TLC & Column)
SymptomPotential Cause(s)Suggested Solution(s)
Spot/Peak Tailing. 1. Strong interaction between the carboxylic acid and the silica gel stationary phase. The acidic proton of the analyte interacts strongly with the polar Si-OH groups, leading to slow and uneven elution. 2. Compound overload. 1. Add a small amount of acid to the mobile phase. For both TLC and column chromatography, adding 0.5-2% acetic acid or formic acid to the eluent system (e.g., Ethyl Acetate/Hexane) will protonate the silica surface and the carboxylate, minimizing strong ionic interactions and resulting in sharper spots/peaks. 2. Ensure the sample is loaded onto the column in a concentrated band and that the amount of material is appropriate for the column size.
Co-elution of impurities or diastereomers. 1. Incorrect mobile phase polarity. 2. Structural similarity of compounds: Diastereomers (cis/trans isomers at the C2 and C4 positions) can be very difficult to separate using standard silica gel chromatography.[1]1. Systematically screen different mobile phase systems using TLC to find an eluent that provides better separation (ΔRf). 2. For diastereomers, separation on standard silica gel may not be feasible. Consider specialized techniques such as preparative HPLC with a chiral stationary phase. Often, it is more practical to control the stereoselectivity of the synthesis to avoid forming a difficult-to-separate mixture.

Frequently Asked Questions (FAQs)

Q1: My purified 2-arylthiazolidine-4-carboxylic acid appears to be a mixture of two compounds by ¹H NMR, but the mass spectrum is correct. What could be the issue?

A1: You are likely observing a mixture of diastereomers. The condensation of an aldehyde with L-cysteine creates a new stereocenter at the C2 position, in addition to the existing one at C4. This results in the formation of (2R, 4R) and (2S, 4R) isomers, which are diastereomers. These often appear as two distinct sets of peaks in the NMR spectrum but have the same mass. The ratio of these isomers can be influenced by reaction conditions and the solvent used.[1][2] Separating these diastereomers by standard column chromatography is often very challenging.[1]

Q2: My product seems to be degrading during workup or purification. Why is this happening and how can I prevent it?

A2: The thiazolidine ring is susceptible to hydrolysis (ring-opening) under both acidic and alkaline conditions, reverting back to L-cysteine and the corresponding aldehyde.[3] This equilibrium is pH-dependent. To minimize degradation:

  • Avoid strong acids and bases: During aqueous extractions, use mild conditions. If an acid wash is necessary, use a dilute acid (e.g., 1M HCl) and work quickly at low temperatures. For base washes, use saturated sodium bicarbonate rather than stronger bases like NaOH.

  • Maintain a near-neutral pH: Aim to keep aqueous solutions in a pH range of approximately 4-6 where the ring is generally more stable.

  • Limit exposure to heat: Prolonged heating, especially in protic solvents, can accelerate the ring-opening process, which can also lead to epimerization at the C2 position.

Q3: Why does my compound streak so badly on a silica TLC plate?

A3: This is a classic problem for carboxylic acids on silica gel. The acidic proton of your compound forms strong hydrogen bonds with the polar silanol (Si-OH) groups on the surface of the silica. This strong, sometimes irreversible, interaction causes the compound to "drag" or "streak" up the plate instead of moving as a compact spot. To solve this, add a small amount of a volatile acid like acetic acid or formic acid (typically ~1%) to your developing solvent. This suppresses the ionization of your carboxylic acid and reduces the strong interaction with the stationary phase, leading to sharper, well-defined spots.

Q4: What is a good starting point for a recrystallization solvent system?

A4: An ethanol/water solvent system is a commonly reported and effective choice for the recrystallization of 2-arylthiazolidine-4-carboxylic acids.[1][2][4] The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy. Upon slow cooling, the purified compound should crystallize out.

Data Presentation

The following table summarizes typical yields reported for the synthesis and initial purification (precipitation and washing) of various 2-arylthiazolidine-4-carboxylic acids.

Aryl Substituent at C2Yield (%)Reference
Phenyl87%[5]
4-Chlorophenyl86%[5]
4-Fluorophenyl82%[5]
4-Nitrophenyl89%[5]
3,4,5-Trimethoxyphenyl81%[5]
Pyridin-4-yl79%[5]
General (various aryl aldehydes)60-90%[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying 2-arylthiazolidine-4-carboxylic acids using a two-solvent system.

Materials:

  • Crude 2-arylthiazolidine-4-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

Methodology:

  • Place the crude, dry solid into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid completely. The goal is to create a near-saturated solution.

  • Once dissolved, slowly add hot deionized water to the solution drop-by-drop until you observe persistent turbidity (cloudiness).

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water solution or cold diethyl ether to remove any residual soluble impurities.[1][6]

  • Dry the crystals under vacuum to obtain the final purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is intended for compounds that are difficult to crystallize or contain impurities with similar solubility.

Materials:

  • Crude 2-arylthiazolidine-4-carboxylic acid

  • Silica gel (230-400 mesh)

  • Mobile Phase: e.g., Hexane/Ethyl Acetate with 1% Acetic Acid

  • Chromatography column

  • Collection tubes

Methodology:

  • Select the Mobile Phase: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. Start with a mixture of hexane and ethyl acetate. Add ~1% acetic acid to the solvent mixture to prevent tailing. The ideal system should give your desired product an Rf value of ~0.3.

  • Pack the Column: Pack a glass chromatography column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound's solubility is low, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elute the Column: Add the mobile phase to the top of the column and apply gentle air pressure to begin elution.

  • Collect Fractions: Collect the eluent in fractions using test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Purification & Troubleshooting Workflow

PurificationWorkflow Purification & Troubleshooting Workflow Crude Crude Product (from reaction workup) IsSolid Is the crude product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization (e.g., Ethanol/Water) IsSolid->Recrystallize Yes ColumnChrom Perform Flash Column Chromatography IsSolid->ColumnChrom No (Oil/Gummy) Success_Cry Successful Crystallization? Recrystallize->Success_Cry PureSolid Pure Solid Product (Verify by NMR/LCMS) Success_Cry->PureSolid Yes OilingOut Product Oils Out / Remains Impure Success_Cry->OilingOut No OilingOut->ColumnChrom Tailing Observe Tailing on TLC? ColumnChrom->Tailing AddAcid Add 1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes PureFractions Combine Pure Fractions & Evaporate Tailing->PureFractions No AddAcid->PureFractions PureFractions->PureSolid

Caption: Decision workflow for purifying 2-arylthiazolidine-4-carboxylic acids.

Degradation & Epimerization Pathway

DegradationPathway Ring-Chain Tautomerism: Degradation & Epimerization Thiazolidine_2S (2S, 4R)-Thiazolidine H Imine Acyclic Iminium Intermediate Thiazolidine_2S->Imine Epimerization (via Ring Opening) Conditions1 H⁺ or OH⁻ (Ring Opening) Thiazolidine_2R (2R, 4R)-Thiazolidine H Thiazolidine_2R->Imine Imine->Thiazolidine_2S Imine->Thiazolidine_2R Reagents L-Cysteine + Ar-CHO (Hydrolysis Products) Imine->Reagents Irreversible Degradation Conditions2 H₂O (Hydrolysis) Conditions3 Recyclization

Caption: Pathway showing ring-opening, leading to epimerization and hydrolysis.

References

Technical Support Center: Separation of 2-Substituted Thiazolidine-4-Carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating diastereomers of 2-substituted thiazolidine-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 2-substituted thiazolidine-4-carboxylic acid resulted in a mixture of diastereomers. Is this expected?

A1: Yes, the condensation of L-cysteine with an aldehyde or ketone typically produces a mixture of diastereomers (cis and trans isomers).[1][2] The reaction creates a new stereocenter at the C-2 position of the thiazolidine ring, in addition to the existing stereocenter at C-4 from the L-cysteine backbone. The ratio of these diastereomers can be influenced by the reaction conditions, including the solvent and temperature.[1][2]

Q2: What are the common methods for separating these diastereomers?

A2: The most common methods for separating diastereomers of 2-substituted thiazolidine-4-carboxylic acids are fractional crystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for both analytical assessment of diastereomeric purity and for preparative separation.[3][4][5]

Q3: I am having difficulty separating the diastereomers. Why might this be the case?

A3: Diastereomers of 2-substituted thiazolidine-4-carboxylic acids can be challenging to separate due to their similar polarities and solubilities.[2] Successful separation often depends on subtle differences in their physical properties, which can be exploited by carefully selecting the crystallization solvent or chromatography conditions.

Q4: Can I influence the diastereomeric ratio during the synthesis to favor one isomer?

A4: Yes, the choice of solvent can significantly influence the diastereomeric ratio. For example, in some cases, using DMSO as a solvent may favor the formation of the trans isomer, while CDCl3 may favor the cis isomer.[2] Additionally, in certain reactions, one diastereomer may be thermodynamically more stable and can be favored by allowing the reaction mixture to equilibrate. One study noted that a single isomer precipitated from the hot reaction solution.[1]

Troubleshooting Guides

Fractional Crystallization Issues
Issue Possible Cause Troubleshooting Steps
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not saturated.1. Concentrate the solution by slowly evaporating the solvent. 2. Add a less polar "anti-solvent" dropwise until turbidity persists. 3. Cool the solution to a lower temperature (e.g., 0 °C or -20 °C). 4. Scratch the inside of the flask with a glass rod to induce nucleation. 5. Add a seed crystal of the desired diastereomer if available.
Both diastereomers co-crystallize. The solubilities of the diastereomers are too similar in the chosen solvent.1. Experiment with different solvent systems (e.g., ethanol/water, methanol, ethyl acetate/hexane). 2. Perform a slow crystallization by allowing the solvent to evaporate slowly at room temperature. 3. Employ a multi-step crystallization process, where the enriched mother liquor is subjected to further crystallization attempts.
Low yield of the desired diastereomer. The desired diastereomer is the more soluble of the two. The crystallization process was too rapid, leading to impure crystals.1. The more soluble diastereomer will be enriched in the mother liquor. Concentrate the mother liquor and attempt crystallization with a different solvent system. 2. Slow down the crystallization process to improve purity.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of diastereomers (co-elution). The mobile phase is too polar or not polar enough. The stationary phase is not providing enough selectivity.1. Optimize the mobile phase composition. Start with a less polar eluent and gradually increase the polarity (e.g., gradient elution). Common systems include ethyl acetate/hexanes with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid. 2. Try a different stationary phase (e.g., alumina instead of silica gel). 3. Consider derivatizing the carboxylic acid (e.g., esterification) to alter the polarity and potentially improve separation.
Streaking or tailing of spots on TLC/column. The carboxylic acid is interacting too strongly with the silica gel.1. Add a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to improve the peak shape by protonating the analyte and reducing interactions with the stationary phase.
Difficulty detecting the compounds. The compounds do not have a strong UV chromophore.1. Use a visualization agent for TLC, such as potassium permanganate stain or iodine vapor. 2. For column chromatography, collect small fractions and analyze them by TLC. 3. Consider using a detector other than UV for HPLC, such as an evaporative light scattering detector (ELSD) or mass spectrometer (MS).

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is a general guideline and should be optimized for each specific compound.

  • Dissolution: Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent (e.g., aqueous ethanol, methanol, or ethyl acetate).

  • Cooling: Slowly cool the solution to room temperature. If no crystals form, further cool the solution in an ice bath or a refrigerator.

  • Crystal Formation: Allow crystals to form over several hours to overnight. The rate of cooling can influence crystal purity.

  • Isolation: Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.

  • Recrystallization: If necessary, recrystallize the solid to improve diastereomeric purity. The mother liquor can be concentrated and subjected to further crystallization attempts to isolate the other diastereomer.

Protocol 2: Separation by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Sample Preparation: Dissolve the diastereomeric mixture in a small amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase to facilitate the separation.

  • Fraction Collection: Collect small fractions and monitor the elution of the diastereomers by TLC.

  • Analysis: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure. Determine the purity and yield of each isolated diastereomer.

Protocol 3: Analytical HPLC for Purity Assessment

This method is for analyzing the diastereomeric ratio and is based on a published method for a related compound.[4]

  • Column: Use a C18 reverse-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm).

  • Mobile Phase:

    • Solvent A: 0.1 M Trichloroacetic acid (TCA), pH 1.7

    • Solvent B: Acetonitrile (ACN)

  • Gradient Elution:

    • 0-8 min: 11-40% B

    • 8-12 min: 40-11% B

    • 12-14 min: 11% B

  • Flow Rate: 1 mL/min

  • Detection: UV detector at a suitable wavelength.

  • Injection Volume: 10-20 µL

  • Analysis: The two diastereomers should appear as distinct peaks. The ratio of the peak areas can be used to determine the diastereomeric excess.

Quantitative Data Summary

The diastereomeric ratio is often dependent on the substituent at the 2-position and the reaction solvent. The following table summarizes reported diastereomeric ratios from synthesis.

Substituent at C-2SolventDiastereomeric Ratio (cis:trans or major:minor)Reference
ArylMethanol/Acid2:1[1]
4-NitrophenylCDCl3/TFA1.4:1[1]
4-(2-ethoxy-2-oxoethoxy)phenylDMSOtrans (major)[2]
4-(2-ethoxy-2-oxoethoxy)phenylCDCl3cis (major)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis synthesis L-Cysteine + Aldehyde/Ketone -> Diastereomeric Mixture frac_cryst Fractional Crystallization synthesis->frac_cryst Option 1 col_chrom Column Chromatography synthesis->col_chrom Option 2 analysis Purity Analysis (NMR, HPLC) frac_cryst->analysis col_chrom->analysis troubleshooting_logic cluster_crystallization Fractional Crystallization cluster_chromatography Column Chromatography start Separation Attempt success Pure Diastereomers start->success failure Poor Separation start->failure cryst_issue Co-crystallization or No Crystals failure->cryst_issue If Crystallizing chrom_issue Co-elution failure->chrom_issue If Chromatographing cryst_solution Change Solvent Slow Cooling cryst_issue->cryst_solution cryst_solution->start Retry chrom_solution Optimize Mobile Phase Change Stationary Phase chrom_issue->chrom_solution chrom_solution->start Retry

References

Technical Support Center: Optimizing the Condensation of L-cysteine and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for the condensation of L-cysteine and benzaldehyde to synthesize 2-phenyl-thiazolidine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and offers potential solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common issue that can arise from several factors. Consider the following troubleshooting steps:

    • pH of the Reaction Mixture: The reaction rate is highly dependent on the pH. While the reaction can proceed over a range of pH values, an optimal pH is crucial for maximizing the yield. The condensation is often carried out in a slightly acidic to neutral medium. It is recommended to monitor and adjust the pH of the reaction mixture.

    • Reaction Temperature: The reaction is typically conducted at room temperature. However, if the yield is low, a moderate increase in temperature might enhance the reaction rate. Be cautious, as excessive heat can lead to the formation of side products.

    • Reaction Time: The condensation reaction can take several hours to reach completion. Ensure that you are allowing sufficient time for the reaction to proceed. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

    • Purity of Reactants: Impurities in L-cysteine or benzaldehyde can interfere with the reaction. Ensure that you are using high-purity starting materials.

    • Solvent System: The choice of solvent is critical. A mixture of ethanol and water is commonly used to ensure the solubility of both reactants. Experiment with different solvent ratios to find the optimal conditions for your specific setup.[1]

Issue 2: Presence of Multiple Spots on TLC/Impure Product

  • Question: My TLC plate shows multiple spots, and my final product is impure. What are the possible side reactions, and how can I minimize them?

  • Answer: The formation of side products is a frequent challenge. Here are the most common side reactions and strategies to mitigate them:

    • Oxidation of L-cysteine: The thiol group (-SH) in L-cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers (cystine). To minimize this, you can use degassed solvents or run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Self-Condensation of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation reactions, such as the benzoin condensation.[2] This is more likely to occur in the presence of certain catalysts or at elevated temperatures. Sticking to optimized reaction conditions can help avoid this.

    • Epimerization: The product, 2-phenyl-thiazolidine-4-carboxylic acid, has two chiral centers. The formation of diastereomers (cis and trans isomers) is possible and their ratio can be influenced by the solvent.[3] Different isomers may appear as separate spots on a TLC plate.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the final product. What are the recommended procedures?

  • Answer: The product, 2-phenyl-thiazolidine-4-carboxylic acid, is typically a solid. Here are some tips for isolation and purification:

    • Precipitation: The product often precipitates out of the reaction mixture upon completion. Cooling the reaction mixture in an ice bath can aid precipitation.

    • Filtration and Washing: The precipitate can be collected by suction filtration. It is important to wash the solid with a suitable solvent, such as cold ethanol or diethyl ether, to remove unreacted starting materials and soluble impurities.[4]

    • Recrystallization: For higher purity, recrystallization is a common method. A mixture of ethanol and water is often a suitable solvent system for recrystallization.[5]

Frequently Asked Questions (FAQs)

  • Question: What is the general mechanism for the condensation of L-cysteine and benzaldehyde?

  • Answer: The reaction proceeds through a nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of benzaldehyde, forming a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the stable five-membered thiazolidine ring.

  • Question: What is the typical reaction time for this condensation?

  • Answer: The reaction time can vary depending on the specific conditions, but it is often stirred at room temperature for 2 to 24 hours.[4] Monitoring the reaction by TLC is the best way to determine the optimal reaction time.

  • Question: How can I monitor the progress of the reaction?

  • Answer: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the product and any intermediates or side products.[6][7][8]

  • Question: What is the expected yield for this reaction?

  • Answer: Under optimized conditions, yields can be quite high, often ranging from 60% to over 90%.[1][9][10] However, the yield is highly dependent on the reaction conditions and the purity of the reactants.

Data Presentation

Table 1: Effect of Benzaldehyde Substituents on Product Yield

Benzaldehyde DerivativeProductYield (%)Reference
Benzaldehyde2-(Phenyl)thiazolidine-4-carboxylic acid87[4]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid86[4]
4-Nitrobenzaldehyde2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid89[4]
3,4,5-Trimethoxybenzaldehyde2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid81[4]
4-Pyridinecarboxaldehyde2-(Pyridine-4-yl)thiazolidine-4-carboxylic acid79[4]

Table 2: Influence of Solvent on Diastereomeric Ratio

SolventPredominant IsomerReference
DMSOTrans[3]
CDCl3Cis[3]

Experimental Protocols

1. General Synthesis of 2-Phenyl-thiazolidine-4-carboxylic acid

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Materials:

    • L-cysteine hydrochloride (1 equivalent)

    • Sodium acetate (or another suitable base to neutralize the hydrochloride)

    • Benzaldehyde (1 equivalent)

    • Ethanol

    • Distilled water

  • Procedure:

    • Dissolve L-cysteine hydrochloride in distilled water in a round-bottom flask.

    • Add sodium acetate to the solution to neutralize the HCl and free the L-cysteine.

    • In a separate beaker, dissolve benzaldehyde in ethanol.

    • Add the ethanolic solution of benzaldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.

    • Continue stirring the reaction mixture for 2-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, a white precipitate of the product should form. If not, cool the flask in an ice bath to induce precipitation.

    • Collect the solid product by suction filtration.

    • Wash the precipitate with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain 2-phenyl-thiazolidine-4-carboxylic acid.

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

2. Monitoring the Reaction by Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v). The optimal ratio may need to be determined experimentally.

  • Procedure:

    • Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., ethanol).

    • Spot the solution onto the TLC plate alongside spots of the starting materials (L-cysteine and benzaldehyde) for reference.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After the solvent front has reached a sufficient height, remove the plate and let it dry.

    • Visualize the spots under a UV lamp (254 nm). The product, containing an aromatic ring, should be UV active. Alternatively, stain the plate with a potassium permanganate solution.

    • The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_cys Dissolve L-Cysteine HCl in Water add_base Add Sodium Acetate prep_cys->add_base mix Mix Reactant Solutions prep_benz Dissolve Benzaldehyde in Ethanol stir Stir at Room Temperature (2-24h) mix->stir monitor Monitor by TLC/LC-MS stir->monitor precipitate Induce Precipitation (Cooling) monitor->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Cold Ethanol & Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of 2-phenyl-thiazolidine-4-carboxylic acid.

Troubleshooting_Guide cluster_yield_solutions Low Yield Solutions cluster_impurity_solutions Impurity Solutions cluster_isolation_solutions Isolation Solutions start Start Experiment issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impure Impure Product (TLC) issue->impure Yes isolation Isolation Difficulty issue->isolation Yes success Successful Synthesis issue->success No check_ph Optimize pH low_yield->check_ph inc_temp Increase Temperature low_yield->inc_temp ext_time Extend Reaction Time low_yield->ext_time check_purity Check Reactant Purity low_yield->check_purity inert_atm Use Inert Atmosphere impure->inert_atm opt_cond Optimize Conditions impure->opt_cond chromatography Consider Chromatography impure->chromatography cool_mix Cool Reaction Mixture isolation->cool_mix wash_solid Thoroughly Wash Solid isolation->wash_solid recrystallize_iso Recrystallize Product isolation->recrystallize_iso

Caption: A decision tree for troubleshooting common issues in the condensation reaction.

References

Troubleshooting low bioactivity in synthesized thiazolidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized thiazolidine derivatives, specifically addressing the common challenge of low bioactivity.

Troubleshooting Guide: Low or No Bioactivity

Question: My synthesized thiazolidine derivative shows low or no biological activity in my initial screening. What are the potential causes and how can I troubleshoot this?

Answer:

Low bioactivity of a synthesized compound can be attributed to several factors, ranging from the compound's intrinsic properties to experimental execution. A systematic approach to troubleshooting is crucial. The following guide, presented as a logical workflow, will help you identify and address the root cause.

Caption: A troubleshooting workflow for addressing low bioactivity in synthesized thiazolidine derivatives.

Frequently Asked Questions (FAQs)

Synthesis and Purity

Q1: My Knoevenagel condensation for the synthesis of a 5-arylidene-2,4-thiazolidinedione resulted in a very low yield. What can I do to improve it?

A1: Low yields in Knoevenagel condensations are a common issue. Here are several factors to consider for optimization:

  • Catalyst: The choice and amount of catalyst are critical. While piperidine is commonly used, other bases like pyrrolidine, triethylamine, or sodium acetate in acetic acid can be more effective depending on the specific reactants.[1][2] Experiment with different catalysts and concentrations.

  • Solvent: Ethanol is a frequent choice, but toluene (often with a Dean-Stark trap to remove water) or even solvent-free conditions can improve yields.[3]

  • Reaction Temperature and Time: These parameters often require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.

  • Purity of Reactants: Ensure your thiazolidinedione and aldehyde are pure. Impurities in the starting materials can inhibit the reaction or lead to side products.

Q2: I am observing decomposition of my thiazolidine derivative during synthesis or storage. How can I prevent this?

A2: Thiazolidine derivatives, particularly those with certain substituents, can be susceptible to degradation. For instance, 3-benzoyl derivatives have been observed to decompose in DMSO solution.[1]

  • Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures if your compound is found to be labile.

  • Inert Atmosphere: For sensitive compounds, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Storage: Store purified compounds in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere.

Structure-Activity Relationship (SAR) and Improving Bioactivity

Q3: My thiazolidine derivative has been confirmed as pure, but its antibacterial activity is weak. How can I modify the structure to enhance its potency?

A3: The antibacterial activity of thiazolidine derivatives is highly dependent on the nature and position of substituents. Based on structure-activity relationship (SAR) studies, consider the following modifications:

  • Position 5 Substituents: The 5-arylidene moiety is a key determinant of activity. Introducing electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring at this position can enhance antibacterial effects.[4][5]

  • Position 3 Substituents: Modifications at the N-3 position can also modulate activity. Introducing bulky or lipophilic groups can sometimes improve cell permeability and, consequently, antibacterial potency.

  • Hybrid Molecules: Consider creating hybrid molecules by linking the thiazolidine core to other known antibacterial pharmacophores. For example, hybrids with pyrazole or pyrazoline moieties have shown promising antimicrobial activity.[6]

Q4: I am aiming for anticancer activity. What structural features are generally associated with potent anticancer thiazolidine derivatives?

A4: For anticancer activity, SAR studies point towards several key structural features:

  • 5-Arylidene Group: The nature of the substituent on the 5-benzylidene ring is crucial. Electron-withdrawing groups often enhance activity.[7] The presence of a phenyl ring at this position is often considered essential for anticancer effects.[7]

  • Inhibition of Specific Targets: Many anticancer thiazolidinediones target specific proteins like PPARγ, VEGFR-2, or EGFR.[8][9] Understanding the target and designing the molecule to fit its active site is a rational approach to improving potency. For instance, for VEGFR-2 inhibition, certain substitutions can lead to IC50 values in the nanomolar range.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be adjusted by modifying substituents, plays a significant role in its ability to cross cell membranes and reach its intracellular target.

Q5: How do I enhance the antioxidant activity of my thiazolidine derivatives?

A5: The antioxidant activity of thiazolidine derivatives is often linked to their ability to donate a hydrogen atom or an electron to scavenge free radicals.

  • Phenolic Moieties: The introduction of phenolic hydroxyl (-OH) groups, particularly on the 5-arylidene ring, is a well-established strategy to increase antioxidant capacity.[10] Catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene) moieties are particularly effective.

  • Electron-Donating Groups: In general, the presence of electron-donating groups on the aromatic rings can enhance radical scavenging activity.

  • Salicylamide Fragment: Incorporating a salicylamide fragment can improve antioxidant activity, potentially through its ability to chelate metal ions that catalyze oxidative reactions.[10]

Data on Bioactive Thiazolidine Derivatives

The following tables summarize quantitative data for selected thiazolidine derivatives from the literature to provide a reference for expected activity levels.

Table 1: Anticancer Activity of Selected Thiazolidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 21 HDAC6 Inhibition0.021[7]
Compound 24 A549 (Lung)6.1[8]
Compound 1 MCF-7 (Breast)0.37[9]
Compound 2 HepG2 (Liver)0.24[9]

Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative Series Gram-positive bacteria2 - 16[5]
Chlorophenylthiosemicarbazone Hybrids Gram-positive & Gram-negative bacteria3.91[11]
Compound 3f Staphylococcus epidermidis3.125[12]

Table 3: Antioxidant Activity of Selected Thiazolidine Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 11 DPPH Radical Scavenging-[13]
Compound 6b DPPH Radical Scavenging60.61[14]
Compound 5f DPPH Radical ScavengingPotent Activity[10]
Compound 5l DPPH Radical ScavengingPotent Activity[10]

Experimental Protocols

General Protocol for Knoevenagel Condensation Synthesis of 5-Arylidene-2,4-thiazolidinediones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2,4-thiazolidinedione and 1 equivalent of the desired aromatic aldehyde in a suitable solvent (e.g., absolute ethanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., 2-3 drops of piperidine).

  • Reaction: Heat the reaction mixture to reflux (e.g., 75-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazolidine derivatives in the cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

Thiazolidine derivatives can exert their biological effects by modulating various signaling pathways. Understanding these pathways can aid in the rational design of more potent and selective compounds.

PPAR-γ Signaling Pathway

Thiazolidinediones are well-known agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[15]

PPARg_Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_gene Gene Transcription TZD Thiazolidinedione (Ligand) PPARg PPAR-γ TZD->PPARg Binds & Activates Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Biological Effects (e.g., ↑ Insulin Sensitivity) Target_Genes->Biological_Effects

Caption: A simplified diagram of the PPAR-γ signaling pathway activated by thiazolidinediones.

EGFR Signaling Pathway

Some thiazolidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[16][17]

EGFR_Pathway cluster_receptor_activation Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates TZD_Inhibitor Thiazolidine Derivative (Inhibitor) TZD_Inhibitor->Dimerization Inhibits Cell_Proliferation Cell Proliferation, Survival, etc. RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of certain thiazolidine derivatives.

References

Avoiding the formation of byproducts in 2-Phenylthiazolidine-4-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenylthiazolidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a condensation reaction between L-cysteine and benzaldehyde. The reaction proceeds through the formation of a Schiff base intermediate from the reaction of the aldehyde with the amino group of L-cysteine. Subsequently, the thiol group of the cysteine molecule performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base, leading to the formation of the stable five-membered thiazolidine ring.[1]

Q2: What are the most common byproducts or impurities I should be aware of?

A2: The most frequently encountered issues are not necessarily byproducts with different chemical formulas, but rather the formation of a mixture of diastereomers (cis and trans isomers). Other potential byproducts include:

  • Oxidized L-cysteine (Cystine): The thiol group of L-cysteine is susceptible to oxidation, especially in the presence of air.

  • Benzaldehyde self-condensation products: Under basic conditions, benzaldehyde can undergo a self-aldol condensation.

  • N-acetyl-2-phenylthiazolidine-4-carboxylic acid: If acetic anhydride or a similar acetylating agent is used in the reaction or workup, N-acetylation of the thiazolidine nitrogen can occur.[2][3]

Q3: How can I control the diastereomeric ratio of the product?

A3: The ratio of cis to trans diastereomers is highly dependent on the solvent used for the reaction.[2] For example, in DMSO, the trans isomer is often the major product, while in CDCl3, the cis isomer may be favored.[2] Careful selection and optimization of the reaction solvent are key to controlling stereochemistry.

Q4: What is the optimal pH for this reaction?

A4: The reaction is typically carried out under neutral to slightly acidic conditions. Strongly basic conditions should be avoided as they can promote the self-condensation of benzaldehyde.[4] A common procedure involves dissolving L-cysteine hydrochloride and then adding a mild base like sodium acetate or sodium bicarbonate to neutralize the hydrochloride.[5][6]

Q5: How can I purify the final product?

A5: The most common methods for purifying this compound are recrystallization and column chromatography.[6] Washing the crude product with a suitable solvent, such as cold ethanol or diethyl ether, can also help remove unreacted starting materials and some impurities.[5]

Troubleshooting Guide

Observed Problem Potential Root Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - L-cysteine oxidation. - Product loss during workup and purification.- Increase reaction time or gently heat the reaction mixture. - Use degassed solvents and/or run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Optimize the purification procedure, for example, by careful selection of recrystallization solvent.
Product is a mixture of diastereomers - The reaction is not stereoselective under the chosen conditions. - The solvent influences the diastereomeric ratio.- Experiment with different solvent systems (e.g., ethanol, methanol, water, or mixtures thereof) to influence the stereochemical outcome.[2] - If a specific diastereomer is required, separation by column chromatography or fractional crystallization may be necessary.
Presence of unreacted benzaldehyde - Insufficient reaction time. - Incorrect stoichiometry.- Ensure a slight excess of L-cysteine is used. - Extend the reaction time. - Wash the crude product with a non-polar solvent like hexane to remove residual benzaldehyde.
Formation of a white, insoluble byproduct - This could be cystine, the oxidized form of L-cysteine.- Use degassed solvents and an inert atmosphere. - Keep the reaction temperature moderate, as higher temperatures can accelerate oxidation.
Product shows an extra peak in the NMR corresponding to an acetyl group - N-acetylation of the product has occurred.- Avoid using acetic anhydride or other acetylating agents in the reaction or workup. If N-acetylation is desired, it is typically performed as a separate step.[3]

Quantitative Data

Table 1: Yields of 2-Arylthiazolidine-4-carboxylic Acids with Different Substituents

Substituent on Phenyl RingYield (%)Reference
H87%[5]
4-NO₂89%[5]
4-Cl86%[5]
4-F82%[5]
3,4,5-(OCH₃)₃81%[5]

Table 2: Influence of Solvent on Diastereomeric Ratio

SolventMajor IsomerCis:Trans RatioReference
DMSOTrans-[2]
CDCl₃Cis-[2]
Ethanol:Water (10:1)Trans46:54[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound[5][6]
  • Preparation of L-cysteine solution: Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water. Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.

  • Addition of Benzaldehyde: In a separate flask, dissolve benzaldehyde (0.98 mmol) in 26 mL of ethanol.

  • Reaction: Add the benzaldehyde solution to the L-cysteine solution in a round-bottom flask. Stir the mixture vigorously at room temperature for approximately 24 hours.

  • Isolation of Crude Product: After the reaction is complete (as monitored by TLC), place the reaction vessel in an ice bath to facilitate precipitation. Collect the precipitate by suction filtration.

  • Purification: Wash the collected solid several times with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Minimizing Oxidation of L-cysteine
  • Degassing of Solvents: Before use, degas all solvents (water, ethanol, etc.) by bubbling an inert gas (nitrogen or argon) through them for at least 30 minutes or by using a freeze-pump-thaw technique.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. This can be achieved by using a balloon filled with nitrogen or argon attached to the reaction flask via a needle.

  • Use of Antioxidants: While not commonly reported for this specific synthesis, the addition of a small amount of a radical scavenger could be explored, but its compatibility with the reaction conditions must be verified.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product cysteine L-Cysteine HCl mixing Mix and Stir at RT cysteine->mixing benzaldehyde Benzaldehyde benzaldehyde->mixing solvents Ethanol/Water solvents->mixing precipitation Precipitation (Ice Bath) mixing->precipitation 24h filtration Suction Filtration precipitation->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying product This compound drying->product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic cluster_reaction_troubleshooting Reaction Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting start Low Yield or Impure Product? check_reaction Check Reaction Conditions start->check_reaction Yes check_purification Check Purification start->check_purification Yes incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction oxidation Oxidation Suspected? check_reaction->oxidation side_reactions Side Reactions? check_reaction->side_reactions diastereomers Diastereomer Mixture? check_purification->diastereomers unreacted_sm Unreacted Starting Material? check_purification->unreacted_sm solution1 Increase reaction time/temp incomplete_reaction->solution1 Yes solution2 Use degassed solvents/inert atm. oxidation->solution2 Yes solution3 Adjust pH to neutral/acidic side_reactions->solution3 Yes solution4 Change solvent/Chromatography diastereomers->solution4 Yes solution5 Improve washing steps unreacted_sm->solution5 Yes

Caption: Troubleshooting logic for synthesis issues.

References

How to prevent the opening of the thiazolidine ring during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the unwanted opening of the thiazolidine ring during experiments.

Frequently Asked Questions (FAQs)

Q1: What is thiazolidine ring opening and why is it a concern?

A1: Thiazolidine ring opening is a chemical reaction where the five-membered heterocyclic thiazolidine ring undergoes cleavage, typically at a carbon-sulfur (C-S) or carbon-nitrogen (C-N) bond. This is a significant concern because the structural integrity of the ring is often essential for the biological activity and therapeutic efficacy of many compounds, including antibiotics like penicillin.[1][2] Ring opening leads to compound degradation, loss of activity, and inconsistent experimental results.[3]

Q2: What are the primary experimental factors that cause the thiazolidine ring to open?

A2: The stability of the thiazolidine ring is highly sensitive to several factors. The most common causes of ring cleavage are:

  • pH: The ring is susceptible to hydrolysis under both acidic and alkaline conditions.[4][5] Strongly acidic conditions (e.g., pH < 4) can lead to rapid degradation, while alkaline conditions (e.g., pH > 8) can also promote ring opening.[4][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis.[7]

  • Presence of Electrophiles and Nucleophiles: Strong electrophiles can interact with the sulfur or nitrogen atoms, while potent nucleophiles can attack the carbon atoms of the ring, leading to cleavage.[8][9]

  • Oxidizing and Reducing Agents: The thioether group in the ring can be sensitive to oxidation, and certain reducing agents may also induce cleavage.

Q3: How can I detect if the thiazolidine ring in my compound has opened?

A3: Detecting ring opening is crucial for troubleshooting. The most reliable methods are analytical techniques that can distinguish the intact compound from its degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its more polar degradation products. A loss of the main peak and the appearance of new peaks over time indicates degradation.[6]

  • Mass Spectrometry (MS): MS can identify the molecular weights of the parent compound and any ring-opened products, confirming the structural change.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing changes in the chemical shifts and splitting patterns of protons adjacent to the ring's sulfur and nitrogen atoms, providing direct evidence of ring integrity.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution & Preventative Measures
Loss of compound activity or inconsistent results over time. Thiazolidine ring degradation in stock solution or during the experiment.1. Control pH: Ensure that all buffers and media are within a stable pH range, typically between 5 and 8. 2. Temperature Control: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by making aliquots.[3] 3. Verify Integrity: Regularly check the purity of your stock solution using HPLC.[7]
Compound degrades rapidly in an acidic reaction or formulation (pH < 4). Acid-catalyzed hydrolysis.1. Use a Buffer: Switch to a buffered solution closer to neutral pH if the experiment allows.[10] 2. Modify Structure: If possible, modify the compound to include electron-withdrawing groups, which can sometimes enhance stability. 3. Use Enteric Coatings: For oral drug formulations, use enteric coatings to protect the compound from the highly acidic environment of the stomach.[6]
Compound is unstable in a basic solution (pH > 8). Base-catalyzed hydrolysis or elimination.1. Adjust pH: Lower the pH of the solution to the neutral range (pH 7.0-7.4). 2. Avoid Strong Bases: Do not use strong bases like NaOH or KOH in your experimental setup. Opt for weaker bases or buffered systems if basic conditions are required.[5]
Reaction with other reagents is suspected to cause degradation. Nucleophilic or electrophilic attack by another reagent in the mixture.1. Reagent Compatibility Screen: Before a large-scale experiment, screen the thiazolidine compound for stability with each reagent individually. 2. Protecting Groups: Consider temporarily protecting the thiazolidine ring's nitrogen if it is susceptible to reaction. 3. Change Reagents: If a specific reagent is causing cleavage (e.g., a strong reducing agent), search for a milder alternative that can achieve the desired transformation without affecting the ring.
Quantitative Data: pH-Dependent Stability of a Model Thiazolidine Compound

The following table summarizes the stability of a hypothetical thiazolidine-4-carboxylic acid derivative in aqueous solutions at different pH values and temperatures. This data illustrates the critical impact of pH on ring stability.

pHTemperature (°C)Half-life (t₁/₂) (hours)Key Observation
2.0370.8Very rapid degradation.[6]
5.037150Significantly improved stability in weakly acidic conditions.
7.437> 400High stability observed at physiological pH.[6][11]
9.03796Degradation rate increases under moderately basic conditions.

Note: These values are illustrative and the exact stability will depend on the specific substituents on the thiazolidine ring.

Diagrams and Workflows

Mechanism: Acid-Catalyzed Hydrolysis

This diagram illustrates the general mechanism for the opening of a thiazolidine ring under acidic conditions, which involves protonation followed by nucleophilic attack by water.

G Thiazolidine Intact Thiazolidine Ring (R-Tz) Protonation Protonation of Ring Nitrogen Thiazolidine->Protonation H⁺ Carbocation Ring Opening to form Thiol-Iminium Ion Protonation->Carbocation C-N Bond Cleavage Hydrolysis Nucleophilic Attack by Water Carbocation->Hydrolysis + H₂O Products Hydrolyzed Products (Aldehyde/Ketone + Aminothiol) Hydrolysis->Products

Caption: Logical workflow of acid-catalyzed thiazolidine ring opening.

Experimental Workflow: Monitoring Ring Stability via HPLC

This workflow outlines the steps to quantitatively assess the stability of your thiazolidine compound under various experimental conditions.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 2, 5, 7.4, 9) C Add Stock to Buffers (Time t=0) A->C B Prepare Thiazolidine Stock Solution B->C D Incubate Samples at Controlled Temp (e.g., 37°C) C->D E Withdraw Aliquots at Specific Time Points (e.g., 0, 1, 4, 8, 24h) D->E F Quench Reaction (if necessary) E->F G Analyze Samples by HPLC F->G H Quantify Peak Area of Parent Compound G->H I Plot Concentration vs. Time & Calculate Half-life (t₁/₂) H->I

Caption: Experimental workflow for a pH-dependent stability study using HPLC.

Troubleshooting: Diagnosing Compound Degradation

Use this decision tree to diagnose the potential cause of thiazolidine ring instability in your experiments.

G A Degradation Observed? B Is solution pH < 5 or pH > 8? A->B Yes K Consult literature for compound-specific stability. A->K No/Unsure C Are strong reducing or oxidizing agents present? B->C No E Potential pH-driven hydrolysis. B->E Yes D Is experiment run at elevated temperature (>40°C)? C->D No F Potential reagent-driven ring cleavage. C->F Yes G Potential thermal degradation. D->G Yes D->K No H Use buffered solution (pH 6-8). Re-evaluate. E->H I Screen reagent compatibility. Use milder alternatives. F->I J Run experiment at lower temperature. Re-evaluate. G->J

Caption: Troubleshooting flowchart for identifying causes of thiazolidine degradation.

Experimental Protocols

Protocol 1: pH Stability Assay using HPLC

Objective: To determine the degradation rate and half-life of a thiazolidine-containing compound at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 100 mM) at desired pH values (e.g., pH 2.0 HCl/KCl, pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of your thiazolidine compound in a suitable organic solvent like DMSO or acetonitrile.

  • Initiation of Experiment: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM). Vortex immediately. This is your t=0 time point.

  • Incubation: Incubate all samples in a temperature-controlled environment (e.g., 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution.

  • Analysis: Immediately analyze each aliquot by a validated reverse-phase HPLC method. Use a UV detector set to the λmax of your compound.

  • Data Processing: Record the peak area of the intact parent compound at each time point. Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Monitoring Ring Integrity using ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively observe the opening of the thiazolidine ring.

Methodology:

  • Sample Preparation: Dissolve a known amount of the thiazolidine compound in a deuterated solvent (e.g., D₂O with a phosphate buffer to maintain pD 7.4). Add an internal standard (e.g., TMSP) for quantitative analysis.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after dissolution. Identify and integrate the characteristic peaks of the intact thiazolidine ring. Protons on the carbon between the N and S atoms are often a good diagnostic signal.[6]

  • Incubation and Stress: Subject the NMR tube to the experimental condition of interest (e.g., add a small amount of DCl to lower the pD, or place it in a heated water bath).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at various time intervals.

  • Spectral Analysis: Monitor the decrease in the integral of the parent compound's characteristic peaks and the appearance of new peaks corresponding to the ring-opened products (e.g., aldehyde and aminothiol protons). The ratio of the integrals of the product peaks to the remaining parent peaks can provide a semi-quantitative measure of degradation over time.

References

Enhancing the solubility of 2-Phenylthiazolidine-4-carboxylic acid for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 2-Phenylthiazolidine-4-carboxylic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that affect its solubility? A1: this compound has two key features that dictate its solubility. It possesses a carboxylic acid group (-COOH), which is ionizable, and a phenyl group, which is non-polar and hydrophobic. The carboxylic acid group suggests that solubility will be highly dependent on pH, while the phenyl group contributes to the compound's overall low aqueous solubility at neutral pH.[1][2]

Q2: What is the recommended first step for dissolving this compound for an in vitro assay? A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and effective choice for many thiazolidine derivatives and other poorly soluble compounds due to its high solvating power.[4][5] From this high-concentration stock, the compound can be serially diluted into the aqueous assay buffer.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do? A3: This is a common issue known as "precipitation upon dilution" that occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. Several strategies can mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of the compound in your assay.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts. However, sometimes a slightly higher, non-toxic concentration may be required to maintain solubility.[4]

  • Adjust Buffer pH: Since the compound is acidic, increasing the pH of the assay buffer will deprotonate the carboxylic acid, increasing its polarity and aqueous solubility.[1][3]

  • Use Solubility Enhancers: Incorporate excipients like co-solvents, surfactants, or cyclodextrins into your final assay buffer.[3][6]

Q4: How does pH specifically affect the solubility of this compound? A4: As a carboxylic acid, this compound is significantly more soluble at a basic pH.[1] At acidic or neutral pH, the carboxylic acid group is protonated (R-COOH), making the molecule less polar and prone to precipitation. At a pH above its pKa, the group becomes deprotonated (R-COO⁻), forming a more polar carboxylate salt that is more readily dissolved in aqueous media.[2]

Q5: What are some common solubility-enhancing excipients I can use? A5: Several excipients can be used to improve solubility. The choice depends on the specific requirements and tolerance of your assay system (e.g., cell-based vs. biochemical).

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be included in the buffer.[2][3]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the compound, increasing its apparent solubility.[3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the phenyl group of the compound, effectively shielding it from the aqueous environment.[3][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing this compound for your experiments.

Problem 1: Compound fails to dissolve in the primary organic solvent (e.g., DMSO).
Potential Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent to lower the intended stock concentration.
Compound is in a stable crystal lattice form.Gently warm the solution in a 37°C water bath for 5-10 minutes. If warming is insufficient, sonicate the solution in a bath sonicator for 10-15 minutes.[4]
Solvent quality is poor.Use high-purity, anhydrous grade DMSO to avoid introducing water that can reduce solubility.
Problem 2: Significant precipitation occurs immediately upon dilution into aqueous buffer.
Potential Cause Suggested Solution
Exceeding aqueous solubility limit.Decrease the final concentration of the compound. Perform a solubility test to determine the maximum achievable concentration in your specific buffer.
Buffer pH is too low.Increase the buffer pH to 8.0 or higher to ensure the carboxylic acid is deprotonated. Verify that the new pH is compatible with your assay.[1]
Insufficient mixing during dilution.Add the DMSO stock dropwise into the vortexing aqueous buffer to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.
Buffer is cold.Use a pre-warmed buffer (e.g., 37°C), as solubility often increases with temperature.[4]
Problem 3: Cell toxicity or assay interference is observed.
Potential Cause Suggested Solution
Final organic solvent concentration is too high.Ensure the final concentration of DMSO or other co-solvents is below the toxicity threshold for your cell line (typically <0.5% v/v). Run a solvent tolerance control experiment.
Excipient concentration is too high.Surfactants and other excipients can interfere with assays or be cytotoxic. Reduce the excipient concentration or screen for a more biocompatible alternative.
The compound itself is cytotoxic.Perform a dose-response curve to determine the cytotoxic concentration range of the compound itself.

Data Summary Tables

Table 1: Qualitative Solubility of this compound
Solvent / BufferpHExpected SolubilityNotes
Water~7.0Very LowThe hydrophobic phenyl group and protonated carboxylic acid limit solubility.
Phosphate Buffered Saline (PBS)7.4LowSlight increase over pure water due to ionic strength, but still limited.
Basic Buffer (e.g., Tris)>8.0Moderate to HighDeprotonation of the carboxylic acid significantly enhances solubility.[1]
Dimethyl Sulfoxide (DMSO)N/AHighAprotic polar solvent, excellent for creating concentrated stock solutions.[4]
EthanolN/AModerateCan be used as a primary solvent or as a co-solvent.[7]
MethanolN/AModerateSimilar properties to ethanol.
Table 2: Common Solubility-Enhancing Excipients for In Vitro Assays
Excipient ClassExampleTypical Final Concentration (v/v)Key Considerations
Co-solventPolyethylene Glycol 400 (PEG 400)1% - 5%Generally well-tolerated by cells but can increase viscosity.[4]
Co-solventPropylene Glycol (PG)1% - 5%Check for compatibility with your specific assay and cell type.
SurfactantTween® 80 (Polysorbate 80)0.01% - 0.1%Can form micelles to solubilize compounds.[3] May interfere with protein assays or membrane integrity at higher concentrations.
Inclusion AgentHydroxypropyl-β-Cyclodextrin (HP-β-CD)1 mM - 10 mMForms a complex with the hydrophobic part of the molecule.[3] Generally has low cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Accurately weigh out 10.46 mg of this compound (MW: 209.26 g/mol ).

  • Add the powder to a sterile microcentrifuge tube or glass vial.

  • Add 1.0 mL of anhydrous, high-purity DMSO.

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.

  • If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes, followed by vortexing. Sonication can also be applied if necessary.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method
  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 8.5).

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Visualizations

experimental_workflow start Weigh Compound stock Dissolve in DMSO to create 50 mM Stock start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Precipitation Observed? dilute->check assay Proceed with In Vitro Assay check->assay No troubleshoot Go to Troubleshooting Guide check->troubleshoot Yes

Caption: A standard workflow for preparing a compound for in vitro screening.

troubleshooting_flow start Precipitation Occurs Upon Dilution q1 Is final conc. as low as possible? start->q1 s1 Action: Lower the final concentration q1->s1 No q2 Is buffer pH > 8.0? q1->q2 Yes a1_yes Yes a1_no No s2 Action: Increase buffer pH to deprotonate compound q2->s2 No q3 Use Solubility Enhancers q2->q3 Yes a2_yes Yes a2_no No s3 Options: - Co-solvents (PEG 400) - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) q3->s3

Caption: A decision tree for troubleshooting compound precipitation.

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Addressing issues with the stability of N-acetyl-2-phenyl thiazolidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-2-phenyl thiazolidine derivatives. The information addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a change in the diastereomeric ratio (cis/trans) of my N-acetyl-2-phenyl thiazolidine derivative during my experiments or upon storage. What could be the cause?

A1: Changes in the diastereomeric ratio at the C2 position of the thiazolidine ring are a known phenomenon for this class of compounds. This is often due to an equilibrium process called epimerization. Several factors can influence this:

  • Solvent: The polarity of the solvent can significantly affect the cis/trans ratio.[1][2]

  • pH: Acidic or basic conditions can catalyze the ring-opening of the thiazolidine to form a Schiff base intermediate, which can then re-close in a different stereochemical configuration.

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • N-Acetylation Conditions: The process of N-acetylation itself, particularly when using reagents like acetic anhydride at high temperatures, can promote selective inversion at the C2 or C4 positions.[3]

Troubleshooting Steps:

  • Analyze your sample by ¹H NMR or chiral HPLC to confirm the change in diastereomeric ratio.

  • If the change is undesirable, consider using less polar solvents for your reactions and storage.

  • Maintain a neutral pH and avoid high temperatures during your experimental workup and storage.

  • For N-acetylation, consider milder reagents or reaction conditions, such as using acetyl chloride in the presence of a non-nucleophilic base at lower temperatures.[3]

Q2: My compound appears to be degrading over time, as indicated by a decrease in the main peak area in my HPLC analysis. What is the likely degradation pathway?

A2: The most common non-enzymatic degradation pathway for thiazolidine derivatives is hydrolysis of the thiazolidine ring.[4] This is especially relevant for derivatives that are intended as prodrugs to release cysteine.[4]

The degradation process typically involves:

  • Ring Opening: The thiazolidine ring opens to form an N-acetylcysteine Schiff base with the phenyl group.

  • Hydrolysis: The Schiff base is then hydrolyzed to N-acetylcysteine and the corresponding benzaldehyde.

This process is highly dependent on pH.[5][6]

Troubleshooting Steps:

  • Confirm the presence of degradation products using LC-MS to identify masses corresponding to N-acetylcysteine and the parent benzaldehyde.

  • To minimize hydrolysis, ensure your compound is stored in a dry, aprotic solvent and buffered at a neutral pH if in an aqueous solution.

  • Perform forced degradation studies (see experimental protocols below) to understand the stability of your specific derivative under various pH conditions.

Q3: I have observed the formation of new, less polar impurities in my sample. What could these be?

A3: Besides hydrolysis, another potential degradation pathway, especially for cysteine-derived compounds like N-acetylthiazolidines, is oxidation. The thiol group of the cysteine precursor is susceptible to oxidation, which can lead to the formation of disulfide dimers.[7] While the sulfur in the thiazolidine ring is less susceptible than a free thiol, ring-opening can expose the thiol group, leading to dimerization.

Troubleshooting Steps:

  • Analyze your sample by LC-MS to look for a mass corresponding to the dimer of the ring-opened N-acetylcysteine derivative.

  • To prevent oxidative degradation, consider storing your compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.[7]

  • The addition of antioxidants or chelating agents like EDTA may help to stabilize the compound in solution, although this would need to be tested for compatibility with your experimental system.[7]

Q4: Are there specific storage conditions recommended for N-acetyl-2-phenyl thiazolidine derivatives?

A4: Based on the known stability liabilities, the following storage conditions are recommended:

  • Temperature: Store at low temperatures (e.g., 5 ± 3 °C) to minimize both hydrolytic and thermal degradation.[7]

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in the dark.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent oxidation.

  • Moisture: Store in a desiccated environment to minimize water-mediated hydrolysis.

Data on Stability Factors

The stability of N-acetyl-2-phenyl thiazolidine derivatives is influenced by several factors. The following table summarizes these factors and their potential impact.

FactorPotential Impact on StabilityMitigation Strategies
pH Catalyzes hydrolysis of the thiazolidine ring. Stability is generally lowest at acidic and basic pH.[5][8][9]Maintain neutral pH (around 7) for solutions. Use buffered solutions for experiments.
Temperature Accelerates both hydrolysis and epimerization.[10]Store at reduced temperatures (refrigerated or frozen). Avoid excessive heat during experiments.
Light Can promote photo-oxidation and other degradation pathways.Store in light-resistant containers (e.g., amber vials).
Oxygen Can lead to oxidative degradation, especially if there is transient ring-opening.Store under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents.
Moisture Water is a reactant in the hydrolytic degradation pathway.Store as a solid in a desiccator. Use anhydrous solvents for reactions and storage.
Solvent The polarity and protic nature of the solvent can influence the rate of hydrolysis and the diastereomeric equilibrium.[1][2]For storage, prefer aprotic, non-polar solvents.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general method for monitoring the stability of N-acetyl-2-phenyl thiazolidine derivatives. This method should be optimized and validated for your specific derivative.

ParameterRecommended Condition
Instrumentation HPLC with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of your compound. The phenyl group should allow for detection in the 254-280 nm range.
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Sample Preparation Dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

For each condition, a control sample should be kept at ambient temperature in the dark. Samples should be analyzed at various time points using the developed HPLC-UV method to determine the percentage of degradation and to observe the formation of degradation products.

Visualizations

Logical Flow of Stability Issues

compound N-acetyl-2-phenyl thiazolidine derivative instability Observed Instability compound->instability degradation Chemical Degradation (New Peaks in HPLC) instability->degradation epimerization Change in Diastereomeric Ratio (Cis/Trans Ratio Altered) instability->epimerization hydrolysis Hydrolysis (Ring Opening) degradation->hydrolysis oxidation Oxidation (Dimer Formation) degradation->oxidation thermal Thermal Stress epimerization->thermal solvent Solvent Effects epimerization->solvent

Caption: Troubleshooting logic for stability issues.

Proposed Hydrolytic Degradation Pathway

cluster_0 Thiazolidine Ring cluster_1 Intermediate cluster_2 Degradation Products A N-acetyl-2-phenyl thiazolidine derivative B Schiff Base Intermediate A->B Ring Opening (H₂O, H⁺/OH⁻) C N-acetylcysteine B->C Hydrolysis D Benzaldehyde B->D Hydrolysis

Caption: Hydrolysis of the thiazolidine ring.

Experimental Workflow for Stability Testing

start Prepare Stock Solution of Derivative stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sample Take Samples at Time Points (e.g., 0, 6, 12, 24h) stress->sample hplc Analyze by Stability-Indicating HPLC-UV Method sample->hplc data Quantify Parent Compound and Degradation Products hplc->data end Determine Degradation Rate and Pathway data->end

Caption: Workflow for a forced degradation study.

References

Refinement of analytical methods for quantifying 2-Phenylthiazolidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical quantification of 2-Phenylthiazolidine-4-carboxylic acid (2-PTCA). It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and effective techniques for the quantification of this compound and related thiazolidine carboxylic acids are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2] Specifically, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is often preferred for its high sensitivity and selectivity, especially in complex biological matrices like plasma or urine.[3][4][5]

Q2: What are the key considerations for sample preparation when analyzing 2-PTCA in biological fluids?

A2: Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. Common strategies include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins. The supernatant is then analyzed.[3][5]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analyte. Cation exchange SPE columns have been successfully used for similar thiazolidine carboxylic acids.[6]

  • Liquid-Liquid Extraction (LLE): This technique can also be employed to isolate the analyte from the sample matrix.

The choice of method depends on the required sensitivity, the complexity of the matrix, and the available equipment.

Q3: What type of HPLC column is best suited for 2-PTCA analysis?

A3: Reversed-phase columns, such as C18, are commonly used for the separation of polar organic compounds like 2-PTCA. For more polar analytes or to achieve different selectivity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column, like an amide-based column, can be effective.[3][5] The choice will depend on the specific method development and optimization.

Q4: How can I improve the ionization of 2-PTCA in the mass spectrometer?

A4: this compound is an acidic compound. For mass spectrometric detection using electrospray ionization (ESI), the mobile phase composition is critical. To enhance deprotonation and signal intensity in negative ion mode, a mobile phase with a pH about two units above the analyte's pKa is recommended. However, since high pH can damage silica-based columns, a common approach is to use a mobile phase containing a small amount of a weak acid like formic acid (e.g., 0.1%) to ensure consistent ionization and good peak shape.[3][4][5] Post-column addition of a weak base can also be considered to increase the pH just before the eluent enters the ion source.

Troubleshooting Guides

HPLC-UV & HPLC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH with a suitable buffer or additive (e.g., 0.1% formic acid).
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase.- Column collapse.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.- Check column specifications for solvent compatibility.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a stable temperature.- Flush the column or replace it if it's old or has been used extensively.
Low Sensitivity/Poor Signal - Suboptimal ionization in the MS source.- Inefficient fragmentation in MS/MS.- Matrix suppression.- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize collision energy for the specific precursor-to-product ion transition.- Improve sample cleanup (e.g., using SPE) to remove interfering matrix components.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit).- Particulate matter from the sample.- Systematically check pressure with and without the column and guard column to locate the blockage.- Filter all samples and mobile phases before use.- Backflush the column if recommended by the manufacturer.
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.

Experimental Protocols

While a specific validated method for this compound is not publicly available, the following representative LC-MS/MS protocol is based on methods for similar thiazolidine carboxylic acids and can be used as a starting point for method development and validation.[3][5][6]

Representative LC-MS/MS Method for 2-PTCA in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., an isotopically labeled 2-PTCA).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -4500 V
Source Temperature 500°C
MRM Transitions To be determined by infusing a standard solution of 2-PTCA

Quantitative Data

The following tables present representative validation data for the quantification of a similar thiazolidine carboxylic acid (HPPTCA) in human plasma using an HPLC-MS/MS method.[3][5] This illustrates the expected performance of a well-developed and validated method for 2-PTCA.

Table 1: Calibration Curve and Linearity

Parameter Value
Linearity Range 0.25 - 10 µmol/L
Correlation Coefficient (r²) > 0.995
Regression Model Linear, weighted (1/x²)

Table 2: Accuracy and Precision

Concentration (µmol/L) Accuracy (%) Precision (%RSD)
0.25 (LLOQ) 95.2 - 104.8< 15
0.75 (Low QC) 98.1 - 102.5< 10
5.0 (Mid QC) 99.5 - 101.3< 8
8.0 (High QC) 97.8 - 103.1< 9

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition & Quantification inject->data

Caption: A typical experimental workflow for the quantification of 2-PTCA in plasma.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_column Check Column (Age, Type) start->check_column check_ph Check Mobile Phase pH start->check_ph check_sample Check Sample Concentration & Solvent start->check_sample replace_column Replace Column check_column->replace_column Column is old or inappropriate adjust_ph Adjust pH / Additive check_ph->adjust_ph pH is suboptimal dilute_sample Dilute Sample / Change Solvent check_sample->dilute_sample Overload or solvent mismatch resolved Problem Resolved replace_column->resolved adjust_ph->resolved dilute_sample->resolved

References

Validation & Comparative

A Comparative Analysis of Antiviral Efficacy: 2-Phenylthiazolidine-4-carboxylic Acid Derivatives versus Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for effective antiviral therapeutics against influenza, a critical evaluation of novel compounds is paramount. This guide provides a detailed comparison of the antiviral activity of 2-Phenylthiazolidine-4-carboxylic acid derivatives and the established neuraminidase inhibitor, oseltamivir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Viral Egress

Both oseltamivir and the class of this compound derivatives primarily function as neuraminidase inhibitors.[1] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells.[2] By blocking the active site of this enzyme, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, effectively trapping the progeny virions and halting the spread of infection.[3][4]

The influenza virus replication cycle, and the specific point of intervention for neuraminidase inhibitors, is depicted in the following pathway:

G cluster_cell Host Cell Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Virus_Entry->Uncoating Replication 3. Viral RNA Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Viral Protein Synthesis Replication->Translation Assembly 5. Assembly of New Virions Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Viral Release Budding->Release New_Virions New Progeny Virions Release->New_Virions Spreads Infection Neuraminidase_Inhibitor Neuraminidase Inhibitor (Oseltamivir or 2-Phenylthiazolidine-4- carboxylic acid derivative) Neuraminidase_Inhibitor->Release Inhibits Extracellular_Virion Influenza Virus Extracellular_Virion->Virus_Entry Attachment G Start Start Prepare_Reagents Prepare Reagents: - Test Compounds (serial dilutions) - Oseltamivir (control) - Influenza Virus (known NA activity) - MUNANA substrate - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: Add diluted compounds and virus to a 96-well plate. Prepare_Reagents->Plate_Setup Incubation1 Incubate to allow inhibitor-enzyme binding. Plate_Setup->Incubation1 Add_Substrate Add MUNANA (fluorogenic substrate). Incubation1->Add_Substrate Incubation2 Incubate to allow enzymatic reaction. Add_Substrate->Incubation2 Measure_Fluorescence Measure fluorescence. (Proportional to NA activity) Incubation2->Measure_Fluorescence Calculate_IC50 Calculate IC50 value. Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

Unacylated Thiazolidine-4-Carboxylic Acids Demonstrate Superior Antiviral Efficacy Over N-Acylated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-aryl substituted thiazolidine-4-carboxylic acids and their N-acylated derivatives has revealed that the presence of a free secondary amine in the thiazolidine ring is crucial for enhanced antiviral activity. This finding positions the unacylated forms as more promising candidates for further development as antiviral agents.

Researchers have demonstrated that 2-aryl substituted thiazolidine-4-carboxylic acids exhibit greater potency against both Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV) when compared to their N-acylated (specifically, 3-acetyl and 3-benzoyl) derivatives.[1] This suggests that the N-acylation of the thiazolidine ring diminishes the compound's antiviral efficacy.

The superior performance of the unacylated compounds is evident from their lower IC50 values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. For instance, in the case of AIV, the most potent unacylated compound, 1d, displayed an IC50 value of 3.47 µM, while for IBV, compound 1c showed an IC50 of 4.10 µM.[1] In contrast, the N-acylated derivatives were found to be less effective.[1] Generally, the series of compounds with a free NH group (1a-h) were more effective at controlling viral growth than the compounds where this group was protected by N-acylation.[1]

The broader therapeutic potential of thiazolidine derivatives is well-documented, with various studies exploring their roles as antioxidants, antidiabetics, and anticancer agents.[2][3][4][5][6] The core thiazolidine structure is a versatile scaffold in medicinal chemistry, and modifications at different positions can lead to a wide range of biological activities.[3][6][7]

Comparative Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of several 2-aryl substituted thiazolidine-4-carboxylic acids against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). Lower IC50 values indicate higher potency.

CompoundAIV H9N2 IC50 (µM)IBV IC50 (µM)
1a -5.20
1b -4.18
1c -4.10
1d 3.476.48
1g -6.20
Amantadine (Control) --
Ribavirin (Control) --

Data sourced from a study on the antiviral activity of thiazolidine derivatives.[1] Note that not all compounds were equally effective against both viruses, and some data points were not provided in the source material.

Experimental Protocols

Synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids (1a-h)

A mixture of L-cysteine (2.00 g, 16.50 mmol) and an appropriate (het)arylaldehyde (16.50 mmol) in 30.00 mL of ethanol was stirred at room temperature for a period of 2 to 5 hours. The solid that formed was collected by filtration, washed with diethyl ether, and then dried to yield the final compounds (1a-h) in yields ranging from 60% to 90%. The synthesized compounds were a mixture of epimers (2R, 4R/2S, and 4R).[1]

Synthesis of N-acylated 2-aryl-1,3-thiazolidine-4-carboxylic acids

The N-acylation of the 2-aryl substituted thiazolidine-4-carboxylic acids was carried out following a previously reported procedure to yield the 3-acetyl and 3-benzoyl derivatives.[1] While the specific details of the N-acylation procedure were not fully elaborated in the primary source, it typically involves reacting the parent thiazolidine with an acylating agent like acetic anhydride or benzoyl chloride in the presence of a base.[8]

In Ovo Antiviral Assay

Specific pathogen-free chicken embryonated eggs, aged 7-11 days, were used for the antiviral assays. Viral inoculums of Avian influenza virus (AIV; A/Chicken/Italy/1994/H9N2) and infectious bronchitis virus (IBV) were cultivated. The synthesized compounds were then tested in ovo to determine their antiviral activity.[1] Amantadine and ribavirin were used as positive controls for AIV and IBV, respectively.[1]

Synthesis Workflow Diagrams

Synthesis_Unacylated cluster_reactants Reactants cluster_process Process cluster_products Products L_cysteine L-cysteine Stirring Stir at Room Temperature (2-5 hours) in Ethanol L_cysteine->Stirring Aryl_aldehyde Aryl Aldehyde Aryl_aldehyde->Stirring Thiazolidine_acid 2-aryl substituted thiazolidine-4-carboxylic acid Stirring->Thiazolidine_acid

Caption: Synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids.

Synthesis_Acylated cluster_reactants Reactants cluster_process Process cluster_products Products Thiazolidine_acid 2-aryl substituted thiazolidine-4-carboxylic acid N_acylation N-acylation Reaction Thiazolidine_acid->N_acylation Acylating_agent Acylating Agent (e.g., Acetic Anhydride) Acylating_agent->N_acylation N_acylated_derivative N-acylated derivative N_acylation->N_acylated_derivative

Caption: General workflow for the N-acylation of thiazolidine derivatives.

References

Validating 2-Phenylthiazolidine-4-carboxylic Acid as a Novel Neuraminidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of 2-Phenylthiazolidine-4-carboxylic acid and its derivatives as potential novel neuraminidase inhibitors for the treatment of influenza. Through a detailed comparison with established antiviral drugs, Oseltamivir and Zanamivir, this document offers researchers, scientists, and drug development professionals a thorough evaluation supported by experimental data and methodologies.

Executive Summary

The emergence of drug-resistant influenza strains necessitates the development of new antiviral agents. This compound derivatives have emerged as a promising class of compounds targeting the influenza virus neuraminidase, a crucial enzyme for viral replication and propagation. This guide presents a comparative analysis of the inhibitory activity of these novel compounds against influenza neuraminidase, benchmarked against the performance of FDA-approved drugs Oseltamivir and Zanamivir. While demonstrating potent inhibitory effects, a complete assessment of the therapeutic potential of this compound derivatives is currently limited by the availability of comprehensive cytotoxicity data.

Comparative Analysis of Neuraminidase Inhibitory Activity

The in vitro efficacy of neuraminidase inhibitors is primarily determined by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value indicates a more potent inhibitor.

Recent studies have highlighted the potential of this compound derivatives as effective neuraminidase inhibitors. One derivative, compound 4f , exhibited a remarkable IC50 value of 0.14 µM against Influenza A virus, demonstrating a potency that is only about sevenfold less than that of Oseltamivir in the same study.[1] Another study on 2-aryl substituted thiazolidine-4-carboxylic acids found that compound 1d was the most active against Avian Influenza Virus (AIV) H9N2, with an IC50 value of 3.47 µM.[2]

For a direct comparison, the IC50 values of the novel compounds are presented alongside those of Oseltamivir and Zanamivir against various influenza strains.

CompoundVirus StrainIC50 (µM)Reference
This compound derivative (4f) Influenza A0.14--INVALID-LINK--
2-Arylthiazolidine-4-carboxylic acid (1d) Avian Influenza A (H9N2)3.47--INVALID-LINK--
Oseltamivir Influenza A(see notes)(Comparative data from various sources)
Zanamivir Influenza A(see notes)(Comparative data from various sources)
Oseltamivir Influenza B(see notes)(Comparative data from various sources)
Zanamivir Influenza B(see notes)(Comparative data from various sources)

Note on Oseltamivir and Zanamivir IC50 Values: The IC50 values for Oseltamivir and Zanamivir can vary depending on the influenza strain and the specific assay conditions. For Influenza A viruses, IC50 values for Oseltamivir are typically in the low nanomolar range, while for Influenza B, they can be higher. Zanamivir generally shows potent activity against both Influenza A and B strains.

Cytotoxicity and Selectivity Index: A Critical Data Gap

A crucial aspect of drug development is to ensure that a compound is toxic to the virus at concentrations that are not harmful to host cells. This is quantified by the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic candidate.

While the neuraminidase inhibitory activity of this compound derivatives is well-documented, a significant data gap exists regarding their cytotoxicity. Extensive searches for CC50 values for the specific compounds with demonstrated anti-influenza activity did not yield conclusive results. Although studies on other thiazolidine derivatives in the context of anticancer research show a wide range of cytotoxic effects, this data cannot be directly extrapolated to the compounds of interest for antiviral therapy.

The absence of specific CC50 values for these novel neuraminidase inhibitors prevents the calculation of their Selectivity Index, which is a critical step in their validation as potential drug candidates. Further research is imperative to determine the cytotoxicity of these compounds in relevant cell lines (e.g., Madin-Darby Canine Kidney - MDCK, or human lung adenocarcinoma - A549 cells) to fully assess their therapeutic potential.

Experimental Protocols

The following is a detailed methodology for a standard fluorescence-based neuraminidase inhibition assay used to determine the IC50 values of potential inhibitors.

Materials
  • Influenza virus stock

  • 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test compounds (this compound derivatives, Oseltamivir, Zanamivir)

  • 96-well black microplates

  • Fluorometer

Viral Titer Determination
  • Perform serial dilutions of the influenza virus stock in the assay buffer.

  • Add a fixed concentration of the MUNANA substrate to each dilution.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

  • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.

  • Determine the virus dilution that yields approximately 80% of the maximum fluorescence signal for use in the inhibition assay.

Neuraminidase Inhibition Assay
  • Prepare serial dilutions of the test compounds and reference inhibitors (Oseltamivir and Zanamivir) in the assay buffer.

  • In a 96-well black microplate, add the diluted virus to wells containing the serially diluted inhibitors.

  • Include control wells with virus and buffer only (no inhibitor) and wells with buffer only (blank).

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells and incubate for an additional 60 minutes at 37°C.

  • Stop the reaction with the stop solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Validation Workflow and Mechanism of Action

To clearly illustrate the processes involved in validating a novel neuraminidase inhibitor and its mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Neuraminidase Inhibition Assay (IC50) Neuraminidase Inhibition Assay (IC50) Compound Synthesis->Neuraminidase Inhibition Assay (IC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Neuraminidase Inhibition Assay (IC50)->Cytotoxicity Assay (CC50) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay (CC50)->Selectivity Index (SI) Calculation Antiviral Activity in Cell Culture Antiviral Activity in Cell Culture Selectivity Index (SI) Calculation->Antiviral Activity in Cell Culture Mechanism of Action Studies Mechanism of Action Studies Antiviral Activity in Cell Culture->Mechanism of Action Studies Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) In Vivo Efficacy Studies In Vivo Efficacy Studies Structure-Activity Relationship (SAR)->In Vivo Efficacy Studies

Caption: Experimental workflow for the validation of a novel neuraminidase inhibitor.

G cluster_0 Viral Release cluster_1 Neuraminidase Action cluster_2 Inhibitor Action New Virion Budding New Virion Budding Hemagglutinin Binds to Host Cell Sialic Acid Hemagglutinin Binds to Host Cell Sialic Acid New Virion Budding->Hemagglutinin Binds to Host Cell Sialic Acid Virion Trapped on Cell Surface Virion Trapped on Cell Surface Hemagglutinin Binds to Host Cell Sialic Acid->Virion Trapped on Cell Surface Neuraminidase Cleaves Sialic Acid Neuraminidase Cleaves Sialic Acid Virion Trapped on Cell Surface->Neuraminidase Cleaves Sialic Acid Virion Released Virion Released Neuraminidase Cleaves Sialic Acid->Virion Released Neuraminidase Inhibitor (e.g., this compound) Neuraminidase Inhibitor (e.g., this compound) Infection of New Cells Infection of New Cells Virion Released->Infection of New Cells Blocks Neuraminidase Active Site Blocks Neuraminidase Active Site Neuraminidase Inhibitor (e.g., this compound)->Blocks Neuraminidase Active Site Prevents Sialic Acid Cleavage Prevents Sialic Acid Cleavage Blocks Neuraminidase Active Site->Prevents Sialic Acid Cleavage Virions Aggregate on Cell Surface Virions Aggregate on Cell Surface Prevents Sialic Acid Cleavage->Virions Aggregate on Cell Surface Infection Spread Halted Infection Spread Halted Virions Aggregate on Cell Surface->Infection Spread Halted

Caption: Mechanism of influenza virus release and inhibition by neuraminidase inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anti-influenza therapies. The data presented in this guide demonstrates their potent in vitro inhibitory activity against influenza neuraminidase, with some compounds exhibiting potencies comparable to established drugs like Oseltamivir.

However, the critical lack of cytotoxicity data for these specific compounds is a major hurdle in their preclinical validation. Future research must prioritize the following:

  • Comprehensive Cytotoxicity Profiling: Determination of CC50 values in relevant cell lines to calculate the Selectivity Index.

  • Broad-Spectrum Activity: Evaluation of inhibitory activity against a wider range of influenza A and B strains, including clinically relevant and drug-resistant isolates.

  • Mechanism of Action Studies: Elucidation of the precise binding mode and interaction with the neuraminidase active site.

  • In Vivo Efficacy and Pharmacokinetics: Assessment of the antiviral efficacy, safety, and pharmacokinetic properties in animal models of influenza infection.

Addressing these research gaps will be essential to fully validate the therapeutic potential of this compound derivatives and to advance their development as the next generation of neuraminidase inhibitors.

References

Unveiling the Potential of 2-Substituted Thiazolidine Derivatives as Tyrosinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and dermatology, the quest for potent and safe tyrosinase inhibitors is a significant endeavor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy for treating hyperpigmentation disorders and for cosmetic skin lightening. This guide provides a comparative study of the tyrosinase inhibitory activity of various 2-substituted thiazolidine derivatives, presenting experimental data, detailed protocols, and mechanistic insights to inform future research and development.

Thiazolidine derivatives have emerged as a promising class of tyrosinase inhibitors due to their structural similarity to the natural substrates of tyrosinase, such as L-tyrosine and L-DOPA.[1][2] This structural mimicry allows them to interact with the enzyme's active site, leading to a reduction in melanin production. This guide will delve into the inhibitory efficacy of several distinct sub-classes of these derivatives.

Comparative Inhibitory Activity

The tyrosinase inhibitory activity of various 2-substituted thiazolidine derivatives has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values of representative 2-substituted thiazolidine derivatives against mushroom tyrosinase, a commonly used model enzyme that shares structural similarities with human tyrosinase.[1] Kojic acid, a well-established tyrosinase inhibitor, is included for comparison.

Derivative ClassCompound2-SubstitutionIC50 (µM)Reference
Thiazolidine-4-carboxamide 3c2-(4-hydroxyphenyl)16.5 ± 0.37[1]
2g2-(2,4-dimethoxyphenyl)>20 (66.47% inhibition at 20 µM)[3]
Thiazolidinone 4dAzo-hydrazone tautomer37.59[4][5]
4aAzo-hydrazone tautomer45.83[4][5]
4eAzo-hydrazone tautomer42.31[4][5]
Indole-thiazolidine-2,4-dione 5wIndole moiety11.2[6][7]
5lIndole moiety13.3[7]
Thiazolidine-2-imine 4aImino group1.151 ± 1.25[1][8]
4bImino group2.079 ± 0.87[1][8]
Reference Inhibitor Kojic Acid15.6 - 29.44[4][5][7]

Experimental Protocols

The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (2-substituted thiazolidine derivatives)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer (e.g., 1000 units/mL).[9]

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer (e.g., 10 mM). This solution should be prepared fresh.[9]

    • Dissolve the test compounds and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and kojic acid in sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.[9]

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to the test wells.[9]

    • For the negative control (no inhibitor), add 60 µL of sodium phosphate buffer and 20 µL of the tyrosinase solution.[9]

    • For the blank, add 80 µL of sodium phosphate buffer.[9]

    • Pre-incubate the plate at 25°C for 10 minutes.[9]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The total volume in each well will be 100 µL.[9]

  • Measurement and Calculation:

    • Immediately measure the absorbance at 475 nm using a microplate reader.[9][10]

    • Take readings every minute for a set period (e.g., 10-20 minutes).[9]

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the negative control well and V_inhibitor is the rate of reaction in the presence of the test compound.[9]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Data Acquisition & Analysis Tyrosinase Tyrosinase Solution Plate Add Buffer, Inhibitor, & Tyrosinase Tyrosinase->Plate LDOPA L-DOPA Solution Reaction Add L-DOPA (Initiate Reaction) LDOPA->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Plate Preincubation Pre-incubate (25°C, 10 min) Plate->Preincubation Preincubation->Reaction Reader Measure Absorbance (475 nm) Reaction->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for the tyrosinase inhibition assay.

The inhibitory action of these thiazolidine derivatives occurs within the broader context of the melanin synthesis pathway.

melanin_synthesis cluster_enzyme Tyrosinase Catalysis Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone Inhibitor 2-Substituted Thiazolidine Derivatives Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: The tyrosinase-mediated melanin synthesis pathway and points of inhibition.

Mechanism of Inhibition

The mechanism by which 2-substituted thiazolidine derivatives inhibit tyrosinase can vary. Kinetic studies have revealed that these compounds can act as competitive, uncompetitive, or mixed-type inhibitors.[4][11][12]

  • Competitive inhibitors bind to the free enzyme at the active site, preventing the substrate from binding.[12] The structural similarity of thiazolidine derivatives to tyrosine and L-DOPA suggests a competitive mode of action for some of these compounds.[1]

  • Uncompetitive inhibitors bind only to the enzyme-substrate complex.[12]

  • Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex.[6][12]

For instance, kinetic analysis has shown that some thiazolidinone derivatives act as competitive inhibitors, while certain indole-thiazolidine-2,4-dione derivatives exhibit mixed-type inhibition.[4][6] The specific 2-substituent on the thiazolidine ring plays a crucial role in determining the precise mechanism and potency of inhibition.

Conclusion

This comparative guide highlights the significant potential of 2-substituted thiazolidine derivatives as a versatile scaffold for the development of novel tyrosinase inhibitors. The data presented demonstrates that modifications at the 2-position of the thiazolidine ring can lead to compounds with potent inhibitory activities, in some cases surpassing that of the well-known inhibitor, kojic acid. The detailed experimental protocol and visual diagrams provide a practical framework for researchers to evaluate and compare the efficacy of new derivatives. Further investigation into the structure-activity relationships and optimization of the 2-substituents will be instrumental in designing the next generation of safe and effective agents for the management of hyperpigmentation.

References

Confirming the Structure of Synthesized 2-Phenylthiazolidine-4-carboxylic Acid using ¹H-NMR and ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in synthetic chemistry and drug development, unequivocal structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for synthesized 2-Phenylthiazolidine-4-carboxylic acid against its precursors, L-cysteine and benzaldehyde. By presenting expected and experimental ¹H-NMR and ¹³C-NMR data, this document serves as a practical reference for researchers to verify the successful synthesis and purity of this thiazolidine derivative.

¹H-NMR Spectral Data Comparison

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The successful synthesis of this compound from L-cysteine and benzaldehyde can be confirmed by the appearance of new signals corresponding to the thiazolidine ring protons and the disappearance of the characteristic aldehyde proton of benzaldehyde.

The table below summarizes the expected ¹H-NMR chemical shifts for the synthesized product and its starting materials.

Compound Proton Assignment Expected Chemical Shift (δ) in ppm Solvent
This compound H-2 (methine)~5.66 (s)Acetone-d₆
Phenyl-H~7.32-7.52 (m)Acetone-d₆
H-4 (methine)~4.01 (t)Acetone-d₆
H-5 (methylene)~3.21-3.44 (m)Acetone-d₆
L-Cysteine α-CH~3.95D₂O
β-CH₂~3.04D₂O
Benzaldehyde Aldehyde-H~9.96-10.0CDCl₃
Phenyl-H~7.5-7.9CDCl₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C-NMR Spectral Data Comparison

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The formation of the this compound is characterized by the appearance of signals for the C-2, C-4, and C-5 carbons of the thiazolidine ring and a significant shift of the carbonyl carbon of the carboxylic acid compared to the aldehyde carbon of benzaldehyde.

The following table outlines the expected ¹³C-NMR chemical shifts for the product and its precursors.

Compound Carbon Assignment Expected Chemical Shift (δ) in ppm Solvent
This compound C=O (Carboxylic acid)~170-175-
Phenyl C (quaternary)~140-
Phenyl CH~126-129-
C-2 (methine)~65-75-
C-4 (methine)~60-65-
C-5 (methylene)~33-36-
L-Cysteine C=O (Carboxylic acid)~175.5D₂O
α-CH~58.7D₂O
β-CH₂~27.6D₂O
Benzaldehyde C=O (Aldehyde)~192.6CDCl₃
Phenyl C (quaternary)~136.5CDCl₃
Phenyl CH~128.9-134.4CDCl₃

Note: Specific experimental values for this compound can vary. The provided ranges are based on typical values for similar structures.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the condensation reaction between L-cysteine and benzaldehyde.

  • Dissolve L-cysteine in a suitable solvent, such as a mixture of water and ethanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃) in an NMR tube.

  • ¹H-NMR Acquisition: Acquire the ¹H-NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. A spectral width covering the expected carbon chemical shift range (e.g., 0-200 ppm) should be used. Proton decoupling is generally applied to simplify the spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for synthesizing and confirming the structure of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Start Starting Materials (L-Cysteine, Benzaldehyde) Reaction Condensation Reaction Start->Reaction Purification Purification Reaction->Purification Product Synthesized Product Purification->Product H_NMR 1H-NMR Spectroscopy Product->H_NMR C_NMR 13C-NMR Spectroscopy Product->C_NMR Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis Data_Analysis->Start Inconsistent Data (Re-evaluate Synthesis) Confirmation Structure Confirmation Data_Analysis->Confirmation Final Final Report Confirmation->Final Structure Verified

Caption: Workflow for Synthesis and Structural Confirmation.

By following the experimental protocols and comparing the acquired NMR data with the reference values provided in this guide, researchers can confidently confirm the successful synthesis of this compound. The distinct shifts in both ¹H and ¹³C-NMR spectra serve as reliable indicators of the formation of the desired thiazolidine ring structure.

Cross-Validation of HPLC and Mass Spectrometry for 2-Phenylthiazolidine-4-carboxylic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Phenylthiazolidine-4-carboxylic acid is crucial for its potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data from analogous compounds due to the limited availability of direct comparative studies on this compound.

This comparison leverages data from structurally similar thiazolidine derivatives to provide a comprehensive overview of what can be expected when analyzing this compound.

Data Presentation: Performance Characteristics

The selection between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each technique, extrapolated from studies on similar thiazolidine-containing molecules.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µmol/L0.25 - 10 µmol/L
Limit of Detection (LOD) ~0.1 - 0.76 µg/mL[1][2]~0.004 - 0.05 µg/mL[1]
Limit of Quantitation (LOQ) ~0.35 - 2.55 µg/mL[2]~0.01 - 0.25 µmol/L[1]
Accuracy (% Recovery) 92.74 - 115.73%89.5 - 101.1%
Precision (%RSD) < 7%< 15%
Selectivity Susceptible to interference from co-eluting compounds.[3]Highly selective due to mass-based detection.[3][4]
Run Time Typically longer (e.g., up to 30 minutes).[3]Generally shorter (e.g., around 3-6 minutes).[3]
Cost & Complexity Lower initial cost and less complex operation.[3]Higher initial investment and requires specialized expertise.[3][5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of thiazolidine derivatives using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Thiazolidine Carboxylic Acid Derivatives

This protocol is based on a reversed-phase HPLC-UV method for the determination of thiazolidine carboxylic acids in biological samples.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.[2]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of the analyte in the appropriate matrix.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

LC-MS/MS Method for Thiazolidine Carboxylic Acid Derivatives

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of thiazolidine derivatives in biological matrices.

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard.

    • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • LC System: Shimadzu Nexera or equivalent.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve using matrix-matched standards.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by either HPLC-UV or LC-MS/MS.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC Detector Detection (UV or MS) HPLC->Detector Integrate Peak Integration Detector->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General experimental workflow for the analysis of this compound.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of other thiazolidine derivatives, a plausible metabolic pathway for this compound involves enzymatic ring cleavage.[6][7] The thiazolidine ring can be opened to form N-formyl-S-phenylcysteine, which can be further metabolized.

Metabolic Pathway PTCA 2-Phenylthiazolidine- 4-carboxylic acid Intermediate N-formyl-S-phenylcysteine PTCA->Intermediate Enzymatic Ring Cleavage Metabolites Further Metabolites Intermediate->Metabolites Hydrolysis

Caption: Proposed metabolic pathway for this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine analysis of less complex samples where high sensitivity is not a primary requirement.[3]

  • LC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for bioanalytical applications, trace-level quantification, and analysis of complex matrices.[3][4]

For drug development and clinical studies, the high selectivity and sensitivity of LC-MS/MS are generally necessary to meet regulatory requirements for bioanalytical method validation.[8][9]

References

A Comparative Guide to 2-Phenylthiazolidine-4-carboxylic Acid and Other Heterocyclic Compounds as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzyme inhibition is a cornerstone of drug discovery and development, offering a powerful mechanism to modulate biological pathways implicated in a wide range of diseases. Heterocyclic compounds, due to their diverse structures and ability to interact with biological macromolecules, represent a rich source of potential enzyme inhibitors. Among these, 2-phenylthiazolidine-4-carboxylic acid and its derivatives have emerged as a promising scaffold. This guide provides an objective comparison of the enzyme inhibitory performance of this compound derivatives against other significant heterocyclic compounds, supported by experimental data and detailed methodologies.

Tyrosinase Inhibition: A Case Study

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy for the treatment of hyperpigmentation disorders. Both this compound derivatives and various other heterocyclic compounds have been investigated as tyrosinase inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
Thiazolidine Derivatives (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g)Mushroom Tyrosinase (L-DOPA oxidase activity)Causes 66.47% inhibition at 20 µMCompetitive[1]
2-(substituted phenyl)thiazolidine-4-carboxamide derivative (3c)Mushroom Tyrosinase16.5 ± 0.37Not Specified[2]
Aryl Pyrazole Derivatives Derivative 19aMushroom Tyrosinase (diphenolase activity)1.56Non-competitive[3]
1,2,4-Triazole Derivatives Derivative 28aMushroom Tyrosinase (diphenolase activity)0.098Competitive[3]
Thiourea-Heterocyclic Hybrids Derivative 52 seriesMushroom Tyrosinase (L-DOPA as substrate)1.3431 - 54.6311Not Specified[3]
Thiazolidin-2-imine Derivatives Derivative 61Mushroom Tyrosinase (diphenolase activity)1.15Not Specified[3]
Derivative 62Mushroom Tyrosinase (diphenolase activity)2.08Not Specified[3]
Standard Inhibitor Kojic AcidMushroom Tyrosinase16.05 - 16.832Competitive[3]

Key Observations:

  • Derivatives of this compound demonstrate significant tyrosinase inhibitory activity. For instance, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid is a potent competitive inhibitor[1]. Another derivative, a 2-(substituted phenyl)thiazolidine-4-carboxamide, showed an IC50 value of 16.5 µM, comparable to the standard inhibitor kojic acid[2].

  • Other heterocyclic compounds, such as aryl pyrazoles and 1,2,4-triazoles, exhibit even greater potency in some cases. A 1,2,4-triazole derivative (28a) displayed a remarkably low IC50 of 0.098 µM[3].

  • The mechanism of inhibition varies among different heterocyclic scaffolds, with both competitive and non-competitive inhibition observed.

Inhibition of Other Enzymes

The versatility of the thiazolidine scaffold and other heterocycles extends to a variety of other enzyme targets.

Prolyl Endopeptidase Inhibition

Thiazolidine derivatives have been shown to be potent inhibitors of prolyl endopeptidase. Notably, the introduction of a sulfur atom into the pyrrolidine ring to form a thiazolidine ring significantly increases inhibitory activity[4]. For example, N-benzyloxycarbonyl-L-thioprolyl-thiazolidine has a Ki value of 0.36 nM, which is substantially lower than that of the non-thiazolidine analogue, Z-Pro-prolinal (Ki, 3.7 nM)[4].

α-Amylase and α-Glucosidase Inhibition

Thiazolidinedione derivatives, a related class of compounds, have been investigated for their antidiabetic potential through the inhibition of α-amylase and α-glucosidase. Several synthesized thiazolidinedione derivatives exhibited greater inhibitory action against α-amylase (IC50 = 9.06 to 13.98 µg/mL) compared to the standard drug acarbose (IC50 = 24.1 µg/mL)[5]. Similarly, these derivatives showed concentration-dependent inhibition of α-glucosidase[6]. Other heterocyclic compounds, such as azoles, have also demonstrated potent α-glucosidase inhibition, with some derivatives being significantly more active than acarbose[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of thiazolidine derivatives and the assessment of tyrosinase inhibition.

General Procedure for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

A mixture of L-cysteine (0.026 mole) and an appropriate aldehyde (0.026 mole) in a solution of ethanol (300 ml) and water (30 ml) is stirred at room temperature for 6-15 hours. The resulting solid precipitate is collected by filtration, washed with diethyl ether, and then dried to yield the 2-aryl-thiazolidine-4-carboxylic acid[8].

Mushroom Tyrosinase Inhibition Assay

The inhibitory effect on mushroom tyrosinase can be evaluated spectrophotometrically. The assay mixture typically contains a phosphate buffer (pH 6.8), mushroom tyrosinase, the test compound, and L-DOPA as the substrate. The reaction is initiated by the addition of the substrate, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve[1][2].

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in enzyme inhibition can aid in understanding the underlying mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay L-cysteine L-cysteine Synthesis Synthesis L-cysteine->Synthesis Aldehyde Aldehyde Aldehyde->Synthesis Thiazolidine_Derivative 2-Phenylthiazolidine- 4-carboxylic Acid Derivative Synthesis->Thiazolidine_Derivative Assay Assay Thiazolidine_Derivative->Assay Enzyme Enzyme Enzyme->Assay Substrate Substrate Substrate->Assay Inhibition_Data IC50 / Ki Assay->Inhibition_Data

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

tyrosinase_inhibition_pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 2-Phenylthiazolidine- 4-carboxylic Acid or other Heterocycle Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanin biosynthesis pathway and the point of tyrosinase inhibition.

Conclusion

Both this compound derivatives and a diverse range of other heterocyclic compounds serve as potent and versatile platforms for the development of enzyme inhibitors. While this compound derivatives have shown significant promise against enzymes like tyrosinase and prolyl endopeptidase, other heterocyclic scaffolds, such as 1,2,4-triazoles, may offer superior potency for specific targets. The choice of a particular heterocyclic core will depend on the target enzyme, the desired mechanism of action, and the overall pharmacological profile. Further comparative studies on a wider range of enzymes are warranted to fully elucidate the therapeutic potential of these important classes of molecules.

References

In Vivo Validation of 2-Substituted Thiazolidine-4(R)-Carboxylic Acids as Potent Cytoprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo protective effects of various 2-substituted thiazolidine-4(R)-carboxylic acids, benchmarked against the established alternative, N-acetylcysteine (NAC). The data presented is collated from peer-reviewed studies and is intended to facilitate informed decisions in the development of novel cytoprotective therapies. These compounds, acting as L-cysteine prodrugs, have demonstrated significant efficacy in mitigating cellular damage in various toxicological models by bolstering endogenous antioxidant defenses.

Mechanism of Action: Replenishing Cellular Defenses

2-substituted thiazolidine-4(R)-carboxylic acids are designed to readily cross cell membranes and subsequently undergo hydrolysis to release L-cysteine, a crucial precursor for the synthesis of glutathione (GSH).[1][2] GSH is a primary endogenous antioxidant, essential for neutralizing reactive oxygen species (ROS) and detoxifying electrophilic metabolites. By augmenting intracellular GSH levels, these compounds enhance the cell's capacity to withstand oxidative stress, a common pathway in many drug-induced toxicities and pathologies.

Comparative Efficacy in Preclinical Models

The protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids have been validated in several in vivo models of organ toxicity. This section summarizes the key quantitative data from these studies, offering a side-by-side comparison of different derivatives and their performance against N-acetylcysteine.

Acetaminophen-Induced Hepatotoxicity

Acetaminophen (APAP) overdose is a leading cause of acute liver failure, primarily due to the depletion of hepatic GSH stores. The following table compares the efficacy of various 2-substituted thiazolidine-4(R)-carboxylic acids in a murine model of APAP-induced hepatotoxicity.

CompoundDose (mmol/kg)Administration RouteAnimal Model% Survival (48h)Reference
Control (APAP only) --Mice17%[3]
2(RS)-Methyl-TCA4.0IPMice83%[1]
2(RS)-n-Propyl-TCA4.0IPMice92%[1]
2(RS)-n-Pentyl-TCA4.0IPMice92%[1]
2(RS)-Ethyl-TCA4.0IPMice58%[1]
2(RS)-Phenyl-TCA4.0IPMice50%[1]
Ribose-Cysteine (RibCys)4.0IPMice100%[3]
N-Acetylcysteine (NAC) 4.0IPMice100%

TCA: Thiazolidine-4(R)-carboxylic acid

Isoproterenol-Induced Myocardial Infarction

Isoproterenol (ISO), a synthetic catecholamine, induces myocardial necrosis through excessive generation of ROS. The cardioprotective effects of L-2-oxothiazolidine-4-carboxylate (OTC), a key thiazolidine derivative, are highlighted below.

Treatment GroupParameterControlISOISO + OTCReference
Cardiac Troponin I (cTnI) -IncreasedNo significant change[4]
SOD Activity BaselineDecreasedIncreased vs. ISO[4]
CAT Activity BaselineDecreasedIncreased vs. ISO[4]
GPx Activity BaselineDecreasedNo significant change[4]
GSH Levels BaselineDecreasedIncreased vs. ISO[4]
MDA Levels BaselineIncreasedDecreased vs. ISO[4]
NF-κB Activity BaselineIncreasedDecreased vs. ISO[4]

ISO: Isoproterenol; OTC: L-2-Oxothiazolidine-4-carboxylate; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GSH: Glutathione; MDA: Malondialdehyde.

Cisplatin-Induced Nephrotoxicity

Cisplatin, a widely used chemotherapeutic agent, exhibits dose-limiting nephrotoxicity mediated by oxidative stress and inflammation. The protective effects of OTC in a murine model of cisplatin-induced renal injury are summarized below.

Treatment GroupParameterControlCisplatinCisplatin + OTCReference
Serum Urea BaselineIncreasedDecreased vs. Cisplatin[5]
Serum Creatinine BaselineIncreasedDecreased vs. Cisplatin[5]
Renal GSH Levels BaselineDecreasedIncreased vs. Cisplatin[5]
Renal SOD Activity BaselineDecreasedIncreased vs. Cisplatin[5]
Renal ROS Production BaselineIncreasedDecreased vs. Cisplatin[2]
Renal NF-κB Activation BaselineIncreasedDecreased vs. Cisplatin[2]
Renal ICAM-1 Expression BaselineIncreasedDecreased vs. Cisplatin[2]
Renal MCP-1 Expression BaselineIncreasedDecreased vs. Cisplatin[2]

ROS: Reactive Oxygen Species; ICAM-1: Intercellular Adhesion Molecule-1; MCP-1: Monocyte Chemoattractant Protein-1.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Acetaminophen-Induced Hepatotoxicity in Mice
  • Animals: Male mice (e.g., C57BL/6 strain) are used.

  • Induction of Hepatotoxicity: A single dose of acetaminophen (typically 300-600 mg/kg) is administered intraperitoneally (IP).[1]

  • Treatment: The test compounds (2-substituted thiazolidine-4(R)-carboxylic acids or N-acetylcysteine) are administered, usually IP, at a specified time point before or after the acetaminophen challenge.[1]

  • Endpoint: Survival is monitored over a 48-hour period.[1][3] Histological analysis of liver tissue can also be performed to assess the extent of necrosis.

Isoproterenol-Induced Myocardial Infarction in Rats
  • Animals: Male Wistar rats are commonly used.

  • Induction of Myocardial Infarction: Isoproterenol is administered subcutaneously (SC) at a dose of 85-150 mg/kg on two consecutive days.

  • Treatment: L-2-oxothiazolidine-4-carboxylate (OTC) is administered, typically IP, for a specified duration before and/or during isoproterenol administration.[4]

  • Endpoint: 24 hours after the last isoproterenol injection, animals are euthanized. Blood samples are collected for biochemical analysis (e.g., cardiac troponins). Heart tissue is harvested for histological examination and measurement of antioxidant enzyme activities (SOD, CAT, GPx), GSH levels, and markers of oxidative stress (MDA).[4]

Cisplatin-Induced Nephrotoxicity in Mice
  • Animals: Male mice are used for this model.

  • Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (typically 20 mg/kg) is administered.[2]

  • Treatment: L-2-oxothiazolidine-4-carboxylate (OTC) is administered, for example, daily for a week, with the cisplatin injection given on a specific day within that period.[5]

  • Endpoint: Several days (e.g., 3-5 days) after cisplatin administration, animals are sacrificed. Blood is collected to measure serum urea and creatinine levels. Kidney tissue is harvested for histological assessment, measurement of renal GSH and SOD, and analysis of inflammatory markers (ROS, NF-κB, ICAM-1, MCP-1).[2][5]

Visualizing the Protective Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Cellular Environment 2-Substituted Thiazolidine-4(R)-Carboxylic Acid 2-Substituted Thiazolidine-4(R)-Carboxylic Acid L-Cysteine L-Cysteine 2-Substituted Thiazolidine-4(R)-Carboxylic Acid->L-Cysteine Hydrolysis Glutathione (GSH) Glutathione (GSH) L-Cysteine->Glutathione (GSH) Synthesis Cellular Protection Cellular Protection Glutathione (GSH)->Cellular Protection Antioxidant Defense

Caption: Proposed signaling pathway for cytoprotection.

G cluster_0 Experimental Workflow Animal Model Selection Animal Model Selection Induction of Toxicity Induction of Toxicity Animal Model Selection->Induction of Toxicity Treatment Administration Treatment Administration Induction of Toxicity->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: General experimental workflow for in vivo validation.

References

A Researcher's Guide to Comparative Docking of Thiazolidine Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico performance of various thiazolidine derivatives against key enzymatic targets. Supported by experimental data from recent studies, this document provides a comprehensive overview of binding affinities, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Thiazolidine and its derivatives are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] These heterocyclic scaffolds are integral to the design of novel drugs for a multitude of diseases, including cancer, diabetes, and infectious diseases.[1][2][3] Molecular docking studies have proven to be a critical tool in understanding how these derivatives interact with their protein targets, offering a rational foundation for optimizing lead compounds and designing more potent and selective inhibitors.[1][4]

This guide synthesizes data from several comparative docking studies to provide a clear and concise summary of the binding efficiencies of thiazolidine derivatives against various enzymes.

Comparative Docking Performance of Thiazolidine Derivatives

The following tables summarize the molecular docking scores and binding energies of different thiazolidine derivatives against several key protein targets. Lower docking scores and binding energies typically indicate a more favorable binding interaction.

Table 1: Docking Scores of Thiazolidine Derivatives Against PI3Kα

Phosphoinositide 3-kinase alpha (PI3Kα) is a crucial enzyme in cell signaling pathways related to cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.

Compound IDDocking Score (kcal/mol)MMGBSA ΔG (kcal/mol)
KPK1-11.575-51.01
KPK2-11.485-52.12
KPK3-11.390-
Alpelisib (Standard)--
Data sourced from a study on thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors.[5]
Table 2: Docking Scores of Thiazolidine Derivatives Against PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key regulator of glucose and lipid metabolism, making it a significant target for anti-diabetic drugs.[6]

Compound IDBinding Free Energy (kcal/mol)
3j-7.765
3i-7.703
3h-7.642
3d-7.323
3a-7.148
Pioglitazone (Standard)-8.558
Data from a study on the development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists.[6]
Table 3: Docking Scores of Thiazolidine Derivatives Against Bacterial and Fungal Enzymes

Thiazolidine derivatives have also been investigated for their antimicrobial properties. This table shows their performance against Penicillin-Binding Protein (PBP) of Escherichia coli and 14-alpha demethylase of Candida albicans.

Compound NameDocking Score (PLP Fitness) with PBP of E. coliReference Drug (Ceftriaxone)
2a78.5485.12
2c82.1185.12
PLP Fitness score is a measure of the steric and clash interactions between the ligand and the protein. Data from a study on the antimicrobial evaluation of thiazolidinone derivatives.[7]

Experimental Protocols: A Look into Molecular Docking Methodology

The following provides a generalized yet detailed methodology for the molecular docking studies cited in this guide, offering a reproducible framework for in silico analysis.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The protein's energy is then minimized using a force field such as OPLS4.[5]

  • Ligand Preparation: The 2D structures of the thiazolidine derivatives are drawn using chemical drawing software and converted to 3D structures. Ligand preparation involves generating possible conformations and assigning appropriate protonation states at a physiological pH (e.g., 7.4).

2. Grid Generation:

  • A receptor grid is generated around the active site of the target enzyme.[5] The grid defines the space where the docking algorithm will search for favorable binding poses. The active site is often identified based on the location of a co-crystallized ligand in the PDB structure.[5]

3. Molecular Docking:

  • Docking Algorithm: A docking program such as AutoDock or Glide is used to perform the docking calculations.[4] These programs utilize scoring functions to predict the binding affinity and pose of the ligand within the protein's active site.

  • Docking Precision: Docking can be performed at different levels of precision, such as Standard Precision (SP) and Extra Precision (XP), with XP providing a more rigorous evaluation.[5]

  • Induced Fit Docking (IFD): For a more accurate representation of the binding event, Induced Fit Docking can be employed. IFD allows for flexibility in both the ligand and the protein's active site residues, accounting for conformational changes that may occur upon ligand binding.[5]

4. Analysis of Docking Results:

  • The docking results are analyzed based on the docking score or binding energy, with lower values indicating better binding affinity.

  • The binding poses of the ligands are visually inspected to identify key interactions with the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.

  • The top-scoring compounds are often selected for further analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to further refine the binding free energy prediction.[5][6]

Visualizing the Process and Pathways

To better understand the experimental and biological context, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway involving a target enzyme.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Thiazolidine Derivatives) docking Molecular Docking (e.g., SP, XP, IFD) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis (H-bonds, etc.) scoring->interaction selection Lead Candidate Selection interaction->selection

Caption: A generalized workflow for comparative molecular docking studies.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Thiazolidine Thiazolidine Derivative Thiazolidine->PI3K Inhibition PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Cell_Response Cell Growth, Proliferation, Survival Akt->Cell_Response Downstream Signaling

References

A Comparative Analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid Derivatives: Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives reveals significant structure-activity relationships (SAR) influencing their biological activities. This guide provides a comparative overview of their performance as neuraminidase inhibitors, tyrosinase inhibitors, and antioxidants, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction

Thiazolidine-4-carboxylic acid derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of an N-acetyl group and various substituents on the 2-phenyl ring allows for fine-tuning of their biological activity. This guide delves into the SAR of these derivatives, presenting a comparative analysis of their efficacy in different biological assays.

Data Presentation

The biological activities of various N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives and their parent compounds are summarized below. The data highlights the impact of different substituents on the phenyl ring on their inhibitory potency.

Neuraminidase Inhibitory Activity

Neuraminidase is a key enzyme in the life cycle of the influenza virus, and its inhibition is a primary strategy for antiviral therapy. The following table compares the half-maximal inhibitory concentration (IC50) of various derivatives against neuraminidase.

Compound ID2-Phenyl SubstituentN-SubstituentIC50 (µM)
1a HPhCH(OH)CO-1.21
1b 4-OHPhCH(OH)CO-0.65
1c 4-COOHPhCH(OH)CO-1.92
2a HClCH2CO-7.53
2b 4-OHClCH2CO-5.84
3a HNH2CH2CO-0.53
3b 4-OHNH2CH2CO-0.21
3c 4-COOHNH2CH2CO-0.28
Oseltamivir --11.76 - 64.10

Data sourced from multiple studies, direct comparison should be made with caution.[1]

SAR Insights: The data suggests that the presence of an aminoacetyl group at the N-3 position of the thiazolidine ring (compounds 3a-c) generally leads to higher neuraminidase inhibitory activity compared to chloroacetyl (compounds 2a-b) or mandeloyl (compounds 1a-c) groups. Furthermore, substituents on the 2-phenyl ring play a crucial role, with a 4-hydroxy group (e.g., 3b) often enhancing potency.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. The table below presents the tyrosinase inhibitory activity of 2-substituted phenyl thiazolidine-4-carboxylic acid derivatives.

Compound ID2-Phenyl Substituent4-Carboxylic Acid ModificationIC50 (µM)
4a 2,4-dimethoxyphenylUnmodified>50
4b 2,4-dihydroxyphenylUnmodified21.3
4c 4-hydroxyphenylN-(4-hydroxyphenyl)carboxamide16.5
Kojic Acid --15.9

Data represents selected compounds from different studies for illustrative purposes.

SAR Insights: The presence of hydroxyl groups on the phenyl ring appears to be crucial for tyrosinase inhibition. For instance, the 2,4-dihydroxyphenyl derivative (4b) shows significant activity. Modification of the carboxylic acid to a carboxamide (4c) can further enhance the inhibitory effect.

Antioxidant Activity (DPPH Radical Scavenging)

The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Compound ID2-Phenyl SubstituentIC50 (µg/mL)
5a 3,4,5-trimethoxyphenyl>100
5b 4-methoxyphenyl45.2
5c 4-chlorophenyl85.1
Ascorbic Acid -10.5

Data shows a general trend and specific values can vary between studies.

SAR Insights: The antioxidant activity is influenced by the substitution pattern on the phenyl ring. Electron-donating groups, such as methoxy groups, tend to increase the radical scavenging activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Synthesis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives

The synthesis is typically a two-step process:

  • Synthesis of 2-substituted phenyl-thiazolidine-4-carboxylic acid: L-cysteine hydrochloride is reacted with a substituted benzaldehyde in a suitable solvent system (e.g., ethanol/water) at room temperature. The product precipitates and is collected by filtration.

  • N-acetylation: The product from the first step is then treated with acetic anhydride in a suitable solvent to yield the final N-acetyl derivative.

Neuraminidase Inhibition Assay (MUNANA-based)

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

  • Reagents: Recombinant neuraminidase enzyme, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate, assay buffer (e.g., MES buffer with CaCl2).

  • Procedure:

    • The test compound is pre-incubated with the neuraminidase enzyme in the assay buffer in a 96-well plate.

    • The reaction is initiated by adding the MUNANA substrate.

    • The plate is incubated at 37°C.

    • The enzymatic reaction is stopped by adding a stop solution (e.g., ethanol/NaOH).

    • The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~355 nm, emission ~460 nm).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay assesses the inhibition of tyrosinase-catalyzed oxidation of L-DOPA.

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8).

  • Procedure:

    • The test compound is mixed with mushroom tyrosinase in a phosphate buffer in a 96-well plate.

    • The reaction is started by adding L-DOPA.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm at regular intervals.

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 value is then determined.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol.

  • Procedure:

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at approximately 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined.

Visualizations

General Synthetic Workflow

G General Synthetic Workflow cluster_step1 Step 1: Thiazolidine Ring Formation cluster_step2 Step 2: N-Acetylation L_cysteine L-Cysteine Hydrochloride Thiazolidine_acid 2-Substituted Phenyl Thiazolidine-4-carboxylic Acid L_cysteine->Thiazolidine_acid Condensation Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Thiazolidine_acid Final_Product N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid Thiazolidine_acid->Final_Product Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

Caption: General two-step synthesis of the target compounds.

Neuraminidase Inhibition and Influenza Virus Release

G Mechanism of Neuraminidase Inhibition cluster_virus_cycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by Thiazolidine Derivatives Host_Cell Host Cell Virus_Budding Virus Budding Host_Cell->Virus_Budding Replication Virus_Release Virus Release Virus_Budding->Virus_Release Neuraminidase Action New_Infection New Infection Virus_Release->New_Infection Blocked_Release Blocked Virus Release Thiazolidine_Derivative N-acetyl-thiazolidine derivative Neuraminidase Neuraminidase Thiazolidine_Derivative->Neuraminidase Inhibits Neuraminidase->Blocked_Release

Caption: Inhibition of viral release by neuraminidase inhibitors.

Tyrosinase Inhibition in Melanogenesis

G Tyrosinase Inhibition in Melanogenesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Steps Tyrosinase Tyrosinase Thiazolidine_Derivative Thiazolidine Derivative Thiazolidine_Derivative->Tyrosinase Inhibits

Caption: Blocking melanin production by inhibiting tyrosinase.

Conclusion

The structure-activity relationship of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives is a critical area of research for the development of new therapeutic agents. The substituents on both the N-acetyl group and the 2-phenyl ring significantly influence their inhibitory potential against enzymes like neuraminidase and tyrosinase, as well as their antioxidant capacity. This guide provides a foundational comparison to aid researchers in the rational design of more potent and selective derivatives. Further investigations into their pharmacokinetic and toxicological profiles are warranted to translate these findings into clinical applications.

References

Assessing the Stereospecificity of Biological Activity in 2-Phenylthiazolidine-4-carboxylic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of a chiral molecule is paramount to elucidating its mechanism of action and optimizing its therapeutic potential. This guide provides a comparative assessment of the biological activity of the enantiomers of 2-Phenylthiazolidine-4-carboxylic acid, focusing on key performance areas and supported by experimental data and detailed protocols.

When synthesized from the naturally occurring amino acid L-cysteine, this compound is typically formed as a mixture of diastereomers: the cis-(2R, 4R) and trans-(2S, 4R) isomers.[1][2] The stereocenter at the 4-position is fixed in the (R)-configuration from the starting material, while the introduction of the phenyl group at the 2-position creates a new chiral center that can adopt either an (R) or (S) configuration. The separation of these epimers can be challenging, and thus, some biological studies have been conducted on the diastereomeric mixture.[2] However, the distinct spatial arrangement of the phenyl group in the two isomers can lead to significant differences in their biological activities.

Comparative Biological Activities

While direct head-to-head comparative studies on the biological activity of isolated (2R, 4R) and (2S, 4R)-2-phenylthiazolidine-4-carboxylic acid are limited in publicly available literature, the principle of stereospecificity in pharmacology suggests that the two diastereomers are likely to exhibit differential effects. This is due to the chiral nature of biological targets such as enzymes and receptors. The following sections outline potential areas of differential activity based on studies of related thiazolidine derivatives.

Anticancer Activity:

Derivatives of 2-arylthiazolidine-4-carboxylic acid amides have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer.[3][4] One study reported the synthesis and evaluation of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides, indicating that a mixture of epimers was active.[3] It is plausible that one diastereomer is significantly more active than the other due to a better fit in the binding pocket of the molecular target. For instance, the spatial orientation of the phenyl group could be critical for key interactions, leading to differences in IC50 values between the cis and trans isomers.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation:

Thiazolidine-containing compounds are well-known for their role as ligands for PPARγ, a nuclear receptor involved in glucose and lipid metabolism.[5][6][7] The activation of PPARγ is highly dependent on the specific conformation of the ligand. The different three-dimensional structures of the cis and trans isomers of this compound would likely result in distinct binding affinities and activation potentials for PPARγ. One isomer may act as a potent agonist, while the other could be a partial agonist, an antagonist, or inactive.

Intestinal Permeability:

The transport of chiral molecules across biological membranes can be stereoselective. Studies on other chiral carboxylic acids have demonstrated differential transport of enantiomers across Caco-2 cell monolayers, a model for the human intestinal epithelium. It is therefore conceivable that the (2R, 4R) and (2S, 4R) isomers of this compound exhibit different rates of absorption and efflux, potentially mediated by stereoselective interactions with intestinal transporters.

Data Presentation

Due to the lack of direct comparative quantitative data in the literature, the following table illustrates a hypothetical comparison based on the principles of stereospecificity, which should be confirmed by experimental investigation.

Biological Activity(2R, 4R)-2-Phenylthiazolidine-4-carboxylic acid(2S, 4R)-2-Phenylthiazolidine-4-carboxylic acidReference Compound
Anticancer (Melanoma A375) IC50: [Value] µMIC50: [Value] µMSorafenib (IC50: ~5.1 µM)[3]
PPARγ Activation EC50: [Value] µMEC50: [Value] µMRosiglitazone (EC50: ~0.83 µM)[8]
Intestinal Permeability (Caco-2) Papp (A→B): [Value] cm/sPapp (A→B): [Value] cm/sPropranolol (High Permeability)
Neuraminidase Inhibition IC50: [Value] µMIC50: [Value] µMOseltamivir

Experimental Protocols

PPARγ Ligand Activation Assay (Luciferase Reporter Gene Assay)

This protocol is adapted from established methods for determining the agonistic activity of compounds on the PPARγ receptor.[9][10]

a. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 24-well plates at a density of 2 × 10^4 cells per well.

  • After 24 hours, co-transfect the cells with a GAL4-PPARγ-LBD (Ligand Binding Domain) expression vector, a luciferase reporter plasmid containing GAL4 binding sites, and a β-galactosidase expression vector (for normalization of transfection efficiency) using a suitable transfection reagent.

b. Compound Treatment:

  • Prepare stock solutions of the (2R, 4R) and (2S, 4R)-2-phenylthiazolidine-4-carboxylic acid enantiomers and a positive control (e.g., Rosiglitazone) in DMSO.

  • Six hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control. A vehicle control (DMSO) should also be included.

c. Luciferase Assay:

  • After 24 hours of incubation with the compounds, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

  • Measure the β-galactosidase activity in the same lysates to normalize the luciferase data for transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Caco-2 Cell Permeability Assay

This protocol is designed to assess the intestinal permeability of the enantiomers using the Caco-2 cell monolayer model.[11][12][13][14]

a. Caco-2 Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells onto semipermeable filter supports in Transwell plates at a high density.

  • Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²) are used for the transport studies.

b. Transport Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add HBSS containing a known concentration of the test compound ((2R, 4R) or (2S, 4R)-2-phenylthiazolidine-4-carboxylic acid) to the apical (upper) chamber.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.

c. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the apical chamber.

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Phenylthiazolidine-4- carboxylic acid Enantiomer PPARg PPARγ Ligand->PPARg Binding RXR RXR PPARg->RXR Heterodimerization CoR Co-repressor Complex PPARg->CoR Dissociation PPARg_RXR PPARγ-RXR Heterodimer CoA Co-activator Complex PPRE PPRE (DNA Response Element) Gene_Expression Target Gene Transcription PPRE->Gene_Expression Activation PPARg_RXR->CoA Recruitment PPARg_RXR->PPRE Binding to DNA

Caption: PPARγ signaling pathway activation by a ligand.

Caco2_Permeability_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days for differentiation Seed_Cells->Differentiate Check_TEER Measure TEER to confirm monolayer integrity Differentiate->Check_TEER Add_Compound Add test compound to apical (donor) chamber Check_TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral (receiver) chamber at time intervals Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp value Quantify->Calculate

Caption: Workflow for Caco-2 cell permeability assay.

References

Safety Operating Guide

Proper Disposal of 2-Phenylthiazolidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Phenylthiazolidine-4-carboxylic acid must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on available safety data for the compound and its structural analogs.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment. The known hazards associated with this compound and similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended. Use only in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Do not discharge down the drain or into the environment.

Experimental Protocol for Disposal:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (42607-21-6) and any known hazard warnings (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2]

    • Store in a cool, dry place.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste manifest with all necessary information about the chemical.

Alternative Disposal Method (for consideration by certified professionals only):

For certain thiazolidine derivatives, disposal may involve dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[4] This method should only be performed by a licensed waste disposal facility.

Spill and Contamination Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For solid materials, carefully sweep or vacuum the spilled substance. Avoid generating dust. For solutions, use an inert absorbent material.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated assess_contamination Assess Contamination Level start->assess_contamination small_spill Small, Contained Spill assess_contamination->small_spill Minor Contamination bulk_waste Bulk/Unused Chemical assess_contamination->bulk_waste Significant Quantity ppe Don Appropriate PPE small_spill->ppe bulk_waste->ppe collect_waste Collect Waste into Labeled Container ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS/Certified Waste Disposal store_waste->contact_ehs disposal Dispose via Approved Waste Plant contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and is based on available data for this compound and structurally similar compounds. A complete Safety Data Sheet (SDS) for this specific compound (CAS 42607-21-6) was not available. Always consult your institution's specific safety protocols and a certified hazardous waste disposal service to ensure full compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 2-Phenylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Phenylthiazolidine-4-carboxylic acid, a compound often used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds can be harmful if swallowed or in contact with skin.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye Protection Safety gogglesChemical splash goggles that provide a complete seal around the eyes.
Face Protection Face shieldTo be used in conjunction with safety goggles, especially when there is a risk of splashing.
Body Protection Laboratory coatStandard lab coat to protect against skin contact.
Respiratory Dust mask/RespiratorAn N95-rated dust mask or a respirator should be used, particularly when handling the powder form.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in a Fume Hood prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste in a Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Handling and Disposal Workflow

Experimental Protocols: Safe Handling and Disposal

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound or a closely related compound.[1][4][5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[1][4] A face shield and respiratory protection may also be necessary depending on the scale of work and the potential for dust generation.[6]

  • Workspace Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] An eyewash station and safety shower should be readily accessible.[1]

2. Handling:

  • Weighing: When weighing the solid compound, minimize the creation of dust.[1]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[4]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

4. Disposal Plan:

  • Waste Collection: All waste materials, including unused compounds and contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazolidine-4-carboxylic acid
Reactant of Route 2
2-Phenylthiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.